molecular formula C5H5N3O B1180217 Soprophor 4D384 CAS No. 137672-70-9

Soprophor 4D384

Cat. No.: B1180217
CAS No.: 137672-70-9
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Description

Soprophor® 4D 384 is an industry-reference, anionic surfactant recognized for its versatile emulsification and dispersion capabilities, primarily utilized in the formulation of agrochemicals and coatings . Its chemical identity is that of a tristyrylphenol ethoxylate sulfate, specifically an ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy] . The primary CAS registry number for this compound is 119432-41-6 . As a key co-formulant in crop protection products, it is engineered to stabilize various formulation types, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME) . Research indicates that surfactants like Soprophor 4D384 can significantly influence the efficacy and behavior of active ingredients by affecting their toxicokinetics, for instance by increasing cellular permeation and inhibiting efflux transporters such as P-glycoprotein, thereby potentially enhancing bioavailability . Its utility extends to advanced research applications, such as the preparation of stable nanoemulsions and mini-emulsions for targeted delivery systems, where it effectively controls droplet size and improves long-term stability . Key Physical & Chemical Properties • Ionic Nature: Anionic • Composition: Polarylphenyl ether sulphate, ammonium salt • Appearance: Viscous liquid to paste • Density: Approximately 1.13 g/cm³ • Solubility: Soluble in water and most polar and aromatic solvents Attention This product is intended for research use only. It is not intended for human or veterinary use or for application in commercial products without proper regulatory approvals .

Properties

CAS No.

137672-70-9

Molecular Formula

C5H5N3O

Synonyms

Soprophor 4D384

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of Soprophor 4D384?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Soprophor 4D384, an anionic surfactant widely utilized for its emulsification and dispersion capabilities.

Chemical Identity and Structure

This compound is identified as the ammonium salt of a sulphated polyarylphenolethoxylate.[1] More specifically, its chemical name is the ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy].[2] This compound is classified as an anionic surfactant and is also known by the synonym sulphated polyarylphenolethoxylate.[1][3]

The molecular formula for this compound is C62H104O20NS.[1] Its structure is characterized by a bulky hydrophobic tristyrylphenol group, a hydrophilic polyethylene glycol chain, and a terminal sulfate group, with an ammonium counter-ion.[2] This amphiphilic nature enables its function as an effective emulsifier and dispersing agent.[3][4] The synthesis of this surfactant begins with the ethoxylation of tristyrylphenol.[2]

Below is a diagram representing the general chemical structure of this compound.

Soprophor_4D384_Structure cluster_hydrophobic Hydrophobic Group (Tristyrylphenol) cluster_hydrophilic Hydrophilic Group phenol Phenol Ring styryl1 Styryl Group 1 styryl2 Styryl Group 2 styryl3 Styryl Group 3 ethoxy -(O-CH2-CH2)n- phenol->ethoxy sulfate OSO3- ethoxy->sulfate ammonium NH4+ sulfate->ammonium caption General Structure of this compound

Caption: General chemical structure of this compound.

Physicochemical Properties

This compound is a viscous liquid to a pasty substance.[2][4] It is soluble in water and the majority of polar and aromatic solvents.[2][4] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Appearance Brown viscous paste[1]
Ionic Nature Anionic[2][5]
Molecular Formula C62H104O20NS[1]
Molecular Weight 1230 g/mol [1]
Density Approximately 1.13 - 1.14 g/cm³[1][2]
pH (5% in water) 3.0 - 7.0[5][6]
Melting Point 30°C[1]
Boiling Point >100°C[1]
Flash Point ≥ 100 °C[5]
Pour Point 15.0 °C[5]
Water Solubility Highly soluble[1]
Vapour Pressure 9.12x10⁻¹¹ kPa at 25°C[1]
Moisture Content ≤ 1.0 %[5]
Shelf Life 365 days / 12 months[4][5]

Applications and Experimental Protocols

This compound is a versatile emulsifier and dispersing agent, primarily used in agrochemical formulations such as suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[2] Its ability to enhance cellular permeation and potentially increase the bioavailability of active ingredients makes it a subject of interest in research.[2] It is also utilized in the preparation of stable nanoemulsions and mini-emulsions for targeted delivery systems.[2]

Experimental Protocol: Mini-Emulsion Polymerization for Pressure-Sensitive Adhesives

One notable application of this compound is in the synthesis of hybrid acrylic/polyurethane pressure-sensitive adhesives (PSAs) via a mini-emulsion process.[7] This process allows for the creation of a network of hybrid acrylic polyurethane polymers with high shear strength.[7]

Methodology:

  • Aqueous Phase Preparation: An aqueous mixture is prepared by dissolving this compound (0.5–2 wt%) in demineralized water along with co-surfactants such as Abex 2535 and AOT-75.[7] The concentration of these stabilizers is critical for controlling the droplet size of the subsequent emulsion.[2][7]

  • Organic Phase Preparation: A separate "oil" phase is prepared, which includes a functional polyurethane polymer with at least one activated unsaturated moiety and one or more α,β-ethylenically unsaturated polymer precursors.[7]

  • Pre-emulsion Formation: The aqueous and organic phases are mixed to form a pre-emulsion.[7]

  • Mini-emulsion Formation: A high shear field is applied to the pre-emulsion to create an essentially stable mini-emulsion. This emulsion consists of stabilized droplets with an average diameter ranging from 10 to 1000 nm dispersed in the aqueous continuous phase.[2][7]

  • Polymerization: The polymer precursors are then polymerized, typically in the presence of a free-radical initiator, to yield a latex of the hybrid urethane-acrylic polymer.[7]

The following diagram illustrates the workflow for this mini-emulsion polymerization process.

Mini_Emulsion_Workflow cluster_phases Phase Preparation aqueous Aqueous Phase (this compound, co-surfactants, water) pre_emulsion Pre-emulsion Formation (Mixing of phases) aqueous->pre_emulsion organic Organic Phase (Polyurethane polymer, acrylic precursors) organic->pre_emulsion mini_emulsion Mini-emulsion Formation (High Shear Application) pre_emulsion->mini_emulsion polymerization Polymerization (Free-radical initiator) mini_emulsion->polymerization latex Hybrid Urethane-Acrylic Polymer Latex polymerization->latex caption Workflow for Mini-Emulsion Polymerization

Caption: Workflow for mini-emulsion polymerization using this compound.

References

An In-depth Technical Guide to Soprophor 4D/384 Surfactant: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Soprophor 4D/384 is a versatile anionic surfactant recognized for its robust emulsification and dispersion capabilities.[1] Primarily utilized in the formulation of agrochemicals, it also presents potential applications in drug delivery systems due to its surface-active properties and interaction with biological membranes. This technical guide provides a comprehensive overview of the chemical identity, physicochemical properties, and formulation considerations for Soprophor 4D/384, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Surfactant Type

Soprophor 4D/384 is classified as an anionic surfactant.[1] Its chemical identity is a polyarylphenyl ether sulfate, ammonium salt. More specifically, it is the ammonium salt of a sulfated tristyrylphenol ethoxylate.[1]

Table 1: Chemical Identification of Soprophor 4D/384

IdentifierValue
Chemical NamePoly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy]-, ammonium salt
INCI NameAMMONIUM SALT OF POLYARYLPHENYL ETHER SULPHATE
CAS Number119432-41-6[1]
Molecular FormulaC62H104NO20S (representative)
Molecular WeightApproximately 1230 g/mol

Physicochemical Properties

The physicochemical properties of Soprophor 4D/384 are summarized in the following table. These properties are critical for understanding its behavior in various formulations.

Table 2: Physicochemical Properties of Soprophor 4D/384

PropertyValue
Physical State Viscous liquid to paste[1]
Ionic Nature Anionic[1]
Appearance Viscous liquid to paste
Density Approximately 1.13 g/cm³[1]
pH (5% in water) 3.0 - 7.0
Solubility Soluble in water and most polar and aromatic solvents.[1]
Flash Point ≥ 100 °C
Pour Point 15 °C
Moisture Content ≤ 1.0 %
Hydrophilic-Lipophilic Balance (HLB) Estimated ~12-14
Critical Micelle Concentration (CMC) Specific value not publicly available. As a general reference for anionic surfactants, the CMC can be in the low millimolar range and is influenced by factors such as electrolyte concentration.

Applications in Formulations

Soprophor 4D/384 is a key co-formulant in various dispersion systems, particularly in the agrochemical industry. Its ability to stabilize particles and droplets makes it suitable for a range of formulation types.

Agrochemical Formulations

Soprophor 4D/384 is widely used as a dispersing and emulsifying agent in agrochemical formulations such as:

  • Suspension Concentrates (SC): It helps to prevent the settling of solid active ingredients in a liquid carrier.

  • Emulsifiable Concentrates (EC): It enables the formation of stable emulsions when the concentrate is diluted with water.

  • Microemulsions (ME): It contributes to the formation of thermodynamically stable, transparent, or translucent systems.

  • Suspo-emulsions (SE): It is used in complex formulations containing both solid and liquid active ingredients.

The general workflow for developing a suspension concentrate using a surfactant like Soprophor 4D/384 is outlined below.

G General Workflow for Suspension Concentrate Formulation cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Characterization & Optimization A Active Ingredient (AI) Selection B Soprophor 4D/384 & Co-formulant Screening A->B C Solubility & Compatibility Studies B->C D Preparation of Aqueous Phase (Water + Soprophor 4D/384 + other additives) C->D Proceed to Formulation E Dispersion of AI in Aqueous Phase D->E F Wet Milling / Grinding E->F G Particle Size Analysis (e.g., DLS) F->G Analyze Formulation H Rheology Measurement G->H I Stability Studies (e.g., Accelerated Storage) H->I I->F Optimize Formulation

Caption: General workflow for developing a suspension concentrate formulation.

Drug Development and Delivery

The properties of Soprophor 4D/384 suggest its potential utility in pharmaceutical formulations, particularly for enhancing the bioavailability of poorly soluble drugs. Surfactants like Soprophor 4D/384 can increase cellular permeation and may inhibit the function of efflux transporters such as P-glycoprotein (P-gp).[1] P-glycoprotein is a membrane protein that actively transports a wide range of substrates out of cells, contributing to low drug absorption and multidrug resistance.

The proposed mechanism of P-glycoprotein inhibition by surfactants involves several possibilities, including:

  • Membrane Fluidization: Surfactants can alter the fluidity of the cell membrane, which may affect the function of embedded proteins like P-gp.

  • Direct Interaction with P-gp: Surfactant molecules may bind to P-gp, either competitively or non-competitively, thereby inhibiting its efflux activity.

  • Inhibition of ATP Hydrolysis: P-gp is an ATP-dependent transporter, and some surfactants may interfere with its ATPase activity.

A simplified logical diagram illustrating the potential role of Soprophor 4D/384 in overcoming P-gp mediated drug efflux is presented below.

G Logical Relationship of Soprophor 4D/384 in Overcoming P-gp Mediated Drug Efflux cluster_0 Cellular Environment Drug Drug Substrate Pgp P-glycoprotein (P-gp) Efflux Pump Drug->Pgp Efflux Cell Intracellular Space Drug->Cell Passive Diffusion Pgp->Drug Transport Out of Cell IncreasedAbsorption Increased Intracellular Drug Concentration & Bioavailability Cell->IncreasedAbsorption Soprophor Soprophor 4D/384 Inhibition Inhibition Soprophor->Inhibition Inhibition->Pgp

Caption: P-gp inhibition by Soprophor 4D/384.

Experimental Protocols

Detailed experimental protocols for the characterization and formulation of Soprophor 4D/384 are not extensively available in the public domain. However, standard methodologies for surfactant and formulation analysis can be adapted.

General Protocol for Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
  • Preparation of Stock Solution: Prepare a stock solution of Soprophor 4D/384 in deionized water at a concentration significantly above the expected CMC.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution with deionized water to cover a wide range of concentrations, both below and above the anticipated CMC.

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined from the point of intersection of the two linear portions of the curve.

General Protocol for Preparation of a Nanoemulsion

Soprophor 4D/384's emulsifying properties make it a candidate for nanoemulsion formulations, which can be used for drug delivery.

  • Phase Preparation:

    • Oil Phase: Dissolve the lipophilic active pharmaceutical ingredient (API) in a suitable oil.

    • Aqueous Phase: Dissolve Soprophor 4D/384 and any co-surfactants or other water-soluble components in water.

  • Pre-emulsion Formation: Coarsely mix the oil and aqueous phases using a high-shear mixer.

  • Homogenization: Subject the pre-emulsion to high-energy homogenization (e.g., high-pressure homogenization or ultrasonication) to reduce the droplet size to the nanometer range.

  • Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Physical and chemical stability should also be assessed over time.

Safety and Regulatory Information

Toxicology data for Soprophor 4D/384 is limited in publicly accessible literature. As with any chemical, it should be handled in accordance with its Safety Data Sheet (SDS). Regulatory status may vary by region and application.

Conclusion

Soprophor 4D/384 is an effective anionic surfactant with well-established applications in the agrochemical industry as a dispersing and emulsifying agent. Its physicochemical properties also suggest potential for use in drug delivery systems, particularly for enhancing the bioavailability of drugs that are substrates for P-glycoprotein. Further research is warranted to fully elucidate its CMC, detailed mechanisms of P-gp inhibition, and to develop specific and optimized pharmaceutical formulations. The information and general protocols provided in this guide serve as a valuable resource for scientists and researchers working with this versatile surfactant.

References

Anionic Nature of Soprophor 4D/384: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principles underlying the anionic nature of Soprophor 4D/384, a widely utilized surfactant in pharmaceutical and agrochemical formulations. This document provides a comprehensive overview of its chemical structure, synthesis, and the physicochemical properties that govern its function as an anionic surfactant. Detailed experimental protocols for characterizing its anionic properties are also presented, alongside a quantitative summary of its key characteristics.

The Chemical Basis of Anionic Character

Soprophor 4D/384, chemically identified as an ammonium salt of a tristyrylphenol ethoxylate sulfate, derives its anionic nature from the presence of a sulfate group (-SO₄⁻) at the terminus of its hydrophilic polyethylene glycol chain.[1] This functional group is the result of a sulfation reaction during the synthesis process, which introduces a permanent negative charge to the molecule when dissolved in aqueous solutions.

The molecular structure consists of a bulky, hydrophobic tristyrylphenol group, a hydrophilic polyoxyethylene chain, and the terminal anionic sulfate group. This amphipathic design, with a distinct hydrophobic tail and a charged hydrophilic head, is characteristic of anionic surfactants and is fundamental to its surface-active properties.

Synthesis Pathway

The synthesis of Soprophor 4D/384 is a two-step process involving ethoxylation followed by sulfation and neutralization.

  • Ethoxylation: Tristyrylphenol is reacted with ethylene oxide in the presence of a basic catalyst. This step forms the polyoxyethylene chain, and the length of this chain can be controlled to modify the surfactant's properties.

  • Sulfation and Neutralization: The terminal hydroxyl group of the ethoxylated tristyrylphenol is then sulfated, typically using a strong sulfonating agent like sulfur trioxide or chlorosulfonic acid. The resulting acidic sulfate ester is subsequently neutralized with an appropriate base, in this case, ammonia, to form the ammonium salt.[1] This final step introduces the permanent anionic charge.

Synthesis_Pathway Tristyrylphenol Tristyrylphenol Ethoxylated_TSP Ethoxylated Tristyrylphenol Tristyrylphenol->Ethoxylated_TSP Ethoxylation EthyleneOxide Ethylene Oxide EthyleneOxide->Ethoxylated_TSP Sulfated_TSP Sulfated Tristyrylphenol (Acid Form) Ethoxylated_TSP->Sulfated_TSP Sulfation Sulfating_Agent Sulfating Agent (e.g., SO₃) Sulfating_Agent->Sulfated_TSP Soprophor_4D384 Soprophor 4D/384 (Anionic Surfactant) Sulfated_TSP->Soprophor_4D384 Neutralization Ammonia Ammonia (NH₃) Ammonia->Soprophor_4D384

Figure 1. Synthesis pathway of Soprophor 4D/384.

Physicochemical Properties and Quantitative Data

The anionic nature of Soprophor 4D/384 governs its behavior in solution, leading to characteristic properties such as surface tension reduction, micelle formation, and the generation of a negative surface charge on dispersed particles.

PropertyValueReference
Physical Form Viscous liquid to paste[1]
Ionic Nature Anionic[1]
Composition Polyarylphenyl ether sulphate, ammonium salt[1]
Density (at 20°C) Approximately 1.13 g/cm³[1]
pH (5% in water) 3.0 - 7.0[2]
Solubility Soluble in water and most polar and aromatic solvents[1][2]
Moisture Content ≤ 1.0 %[2]
Total Acid Number 40 - 50 mg KOH/g[2]

Experimental Protocols for Characterization

To quantitatively assess the anionic nature and surfactant properties of Soprophor 4D/384, the following experimental protocols are recommended.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which Soprophor 4D/384 molecules begin to form micelles in an aqueous solution.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of Soprophor 4D/384 (e.g., 1 g/L) in deionized water.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a wide range (e.g., from 10⁻⁶ g/L to 1 g/L).

  • Surface Tension Measurement: Measure the surface tension of each dilution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the Soprophor 4D/384 concentration. The CMC is identified as the point of inflection in the curve, where the surface tension ceases to decrease significantly with increasing concentration.

CMC_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Tensiometer Measure Surface Tension Dilutions->Tensiometer Plot Plot Surface Tension vs. log(Concentration) Tensiometer->Plot CMC Identify Inflection Point (CMC) Plot->CMC

Figure 2. Workflow for CMC determination.
Measurement of Zeta Potential

Objective: To quantify the surface charge of particles or droplets dispersed and stabilized by Soprophor 4D/384.

Methodology:

  • Dispersion Preparation: Prepare a dilute dispersion of a model particulate system (e.g., polystyrene latex beads or an oil-in-water emulsion) stabilized with a known concentration of Soprophor 4D/384 in a suitable buffer (e.g., phosphate-buffered saline at a specific pH).

  • Instrument Setup: Use a zeta potential analyzer, which typically employs electrophoretic light scattering (ELS). Calibrate the instrument using a standard reference material.

  • Measurement: Inject the sample into the measurement cell, ensuring no air bubbles are present. Apply an electric field and measure the electrophoretic mobility of the dispersed particles.

  • Data Calculation: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is often applied for aqueous media.

Zeta_Potential_Measurement Dispersion Prepare Stabilized Dispersion Injection Inject Sample into Cell Dispersion->Injection Measurement Measure Electrophoretic Mobility (ELS) Injection->Measurement Calculation Calculate Zeta Potential Measurement->Calculation

Figure 3. Experimental workflow for zeta potential measurement.

Role in Drug Development and Formulations

The anionic nature of Soprophor 4D/384 is pivotal to its application in drug delivery and formulation development. The negative charge contributes to the electrostatic stabilization of colloidal systems, such as nanoemulsions and nanosuspensions, preventing particle aggregation and enhancing the shelf-life of the formulation. Furthermore, the surface charge can influence the interaction of the drug delivery system with biological membranes, potentially impacting drug absorption and bioavailability. Researchers can leverage the principles outlined in this guide to optimize formulations and predict the in-vitro and in-vivo performance of drug candidates.

References

Soprophor® 4D/384: A Technical Guide to its Mechanism of Action as a Dispersant for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soprophor® 4D/384 is a highly effective anionic surfactant widely utilized as a dispersing and emulsifying agent in various industrial and pharmaceutical formulations. Chemically identified as an ammonium salt of polyarylphenyl ether sulfate, its unique molecular structure, featuring a bulky hydrophobic tristyrylphenol group and a hydrophilic ethoxylated sulfate chain, imparts a powerful dual-action stabilization mechanism.[1] This technical guide provides an in-depth exploration of the core mechanism of action of Soprophor® 4D/384 as a dispersant, with a particular focus on its applications in drug development for enhancing the stability and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). This document details the physicochemical properties of Soprophor® 4D/384, elucidates its stabilization mechanisms, presents relevant quantitative data, and provides an exemplary experimental protocol for the preparation of a drug nanosuspension.

Physicochemical Properties of Soprophor® 4D/384

Soprophor® 4D/384 is a viscous liquid to paste-like substance, soluble in water and most polar and aromatic solvents.[2][3] Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name Ammonium salt of polyarylphenyl ether sulphate[3]
INCI Name AMMONIUM SALT OF POLYARYLPHENYL ETHER SULPHATE
Ionic Nature Anionic[1][3]
Appearance Viscous liquid to paste[3]
Density Approximately 1.13 g/cm³[4]
pH (5% in water) 3.0 - 7.0[4]
Pour Point 15.0 °C[4]
Flash Point ≥ 100 °C[4]
Hydrophilic-Lipophilic Balance (HLB) ~12–14[1]
Solubility Soluble in water and most polar and aromatic solvents[2][3]

Core Mechanism of Action: Dual Stabilization

The efficacy of Soprophor® 4D/384 as a dispersant stems from its ability to provide both electrostatic and steric stabilization to particles suspended in a liquid medium.[1] This dual mechanism is crucial for preventing particle agglomeration and ensuring the long-term stability of formulations such as suspension concentrates (SC), emulsion concentrates (EC), and nanosuspensions.[1]

Electrostatic Stabilization

The sulfate group in the hydrophilic portion of the Soprophor® 4D/384 molecule is anionic.[1][3] When the dispersant adsorbs onto the surface of a particle, this negatively charged group imparts a net negative charge to the particle surface. This results in electrostatic repulsion between adjacent particles, creating an energy barrier that prevents them from coming into close contact and aggregating.

Steric Stabilization

The bulky tristyrylphenol group and the long poly(oxy-1,2-ethanediyl) chain of the Soprophor® 4D/384 molecule provide a significant steric barrier.[1] Once adsorbed, these bulky groups extend from the particle surface into the surrounding medium, forming a protective layer. When two particles approach each other, these layers physically hinder their close approach, preventing flocculation and coalescence.

The combination of these two forces, electrostatic repulsion and steric hindrance, results in a robust and stable dispersion, even in systems with high particle loading.

cluster_0 Dispersed Particle 1 cluster_1 Dispersed Particle 2 cluster_2 Soprophor 4D384 Molecule cluster_3 Stabilization Mechanisms p1 Particle Core s1 Hydrophobic Tristyrylphenol Group p2 Particle Core s2 Hydrophilic Ethoxylated Sulfate Chain s1->s2 Adsorbs to particle surface steric Steric Hindrance (Bulky Groups) s2->steric Provides electrostatic Electrostatic Repulsion (Anionic Charges) s2->electrostatic Provides steric->p1 Prevents Aggregation electrostatic->p2 Prevents Aggregation G cluster_prep Phase Preparation cluster_mixing Nanosuspension Formation cluster_analysis Characterization organic_phase 1. Organic Phase: Dissolve API in organic solvent. injection 3. Injection: Inject organic phase into aqueous phase under stirring. organic_phase->injection aqueous_phase 2. Aqueous Phase: Dissolve Soprophor 4D/384 in purified water. aqueous_phase->injection homogenization 4. Homogenization: Subject the mixture to high-speed homogenization. injection->homogenization particle_size 5. Particle Size Analysis homogenization->particle_size zeta_potential 6. Zeta Potential Analysis homogenization->zeta_potential stability 7. Stability Assessment homogenization->stability

References

An In-depth Technical Guide to Tristyrylphenol Ethoxylate Sulfates

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core characteristics of tristyrylphenol ethoxylate sulfates, tailored for researchers, scientists, and drug development professionals. The content covers their chemical structure, physicochemical properties, synthesis, and key applications, with a focus on data-driven insights and experimental methodologies.

Introduction

Chemical Structure and Synthesis

The generalized chemical structure of a tristyrylphenol ethoxylate sulfate is characterized by a tristyrylphenol hydrophobe, a polyoxyethylene chain, and a terminal sulfate group.

Synthesis Workflow:

The synthesis of tristyrylphenol ethoxylate sulfates is typically a two-step process involving alkoxylation followed by sulfation.

Tristyrylphenol Tristyrylphenol Alkoxylation Alkoxylation (KOH catalyst, ~125°C) Tristyrylphenol->Alkoxylation AlkyleneOxides Propylene Oxide (PO) and/or Ethylene Oxide (EO) AlkyleneOxides->Alkoxylation TSP_Alkoxylate Tristyrylphenol Alkoxylate (Intermediate) Alkoxylation->TSP_Alkoxylate Sulfation Sulfation (~80°C) TSP_Alkoxylate->Sulfation SulfatingAgent Sulfamic Acid SulfatingAgent->Sulfation TSP_Sulfate Tristyrylphenol Ethoxylate Sulfate Sulfation->TSP_Sulfate Neutralization Neutralization (e.g., with amine) TSP_Sulfate->Neutralization FinalProduct Final Surfactant Product Neutralization->FinalProduct

A high-level overview of the synthesis process for tristyrylphenol ethoxylate sulfates.

Physicochemical Properties

The physicochemical properties of tristyrylphenol ethoxylate sulfates are crucial for their performance in various applications. While specific data for the sulfated compounds are not extensively available in public literature, the properties of their non-ionic precursors, tristyrylphenol ethoxylates, provide valuable insights.

PropertyRepresentative Value (for Tristyrylphenol Ethoxylates)Source
Solubility Low in water (0.001 to 0.776 mg/L for low molecular weight versions)[3]
Vapor Pressure <1.0 x 10⁻⁷ mmHg[3]
Soil Sorption Coefficient (Koc) 759,000 to 47,900,000 L/kg[3]

Note: The sulfation of these molecules generally increases their water solubility and modifies their surface activity. The data above should be considered as a baseline for the hydrophobic portion of the molecule.

Key Applications and Performance Data

Tristyrylphenol ethoxylate sulfates are utilized in various industrial sectors due to their robust performance as surfactants.

Agrochemical Formulations

In the agricultural industry, these surfactants are used as emulsifiers and dispersants in pesticide and herbicide formulations. They help to create stable emulsions of active ingredients in water, ensuring uniform application and enhancing the bioavailability of the agrochemical.

Formulation TypeFunction of Tristyrylphenol Ethoxylate Sulfate
Emulsifiable Concentrates (EC)Emulsifier
Suspension Concentrates (SC)Dispersant
Emulsions in Water (EW)Emulsifier
Microemulsions (ME)Emulsifier
Enhanced Oil Recovery (EOR)
Emulsion Polymerization

These surfactants are used as emulsifiers in the synthesis of latexes for paints, coatings, and adhesives. They help to stabilize the monomer droplets during polymerization, leading to the formation of stable polymer dispersions with controlled particle size.

Experimental Protocols

Synthesis of Tristyrylphenol Ethoxylate Sulfate (General Protocol)

Materials:

  • Tristyrylphenol

  • Propylene oxide (PO)

  • Ethylene oxide (EO)

  • Potassium hydroxide (KOH) or other suitable basic catalyst

  • Sulfamic acid

  • Amine (for neutralization)

  • Reaction vessel equipped with stirring, heating, and cooling capabilities

Procedure:

  • Alkoxylation:

    • Charge the reaction vessel with tristyrylphenol and the basic catalyst.

    • Heat the mixture to approximately 125°C.

    • Gradually feed the desired molar equivalents of propylene oxide, followed by ethylene oxide, into the reactor while maintaining the temperature.

    • After the addition is complete, allow the reaction to continue until the desired degree of alkoxylation is achieved.

    • Cool the resulting tristyrylphenol alkoxylate intermediate.

  • Sulfation:

    • Transfer the tristyrylphenol alkoxylate to a suitable reaction vessel.

    • Heat the intermediate to approximately 80°C.

    • Slowly add sulfamic acid to the reactor.

    • Maintain the reaction temperature until the sulfation is complete.

  • Neutralization:

    • Cool the reaction mixture.

    • Neutralize the resulting acidic sulfate with a suitable amine to a target pH.

Experimental Workflow for Synthesis:

cluster_alkoxylation Alkoxylation Stage cluster_sulfation Sulfation & Neutralization Stage charge_reactor Charge Reactor with Tristyrylphenol & Catalyst heat_1 Heat to ~125°C charge_reactor->heat_1 feed_po_eo Feed PO and/or EO heat_1->feed_po_eo react_1 Allow Reaction to Complete feed_po_eo->react_1 cool_1 Cool Intermediate react_1->cool_1 transfer Transfer Alkoxylate cool_1->transfer heat_2 Heat to ~80°C transfer->heat_2 add_sulfamic_acid Add Sulfamic Acid heat_2->add_sulfamic_acid react_2 Allow Reaction to Complete add_sulfamic_acid->react_2 cool_2 Cool Product react_2->cool_2 neutralize Neutralize with Amine cool_2->neutralize

A detailed workflow for the laboratory synthesis of tristyrylphenol ethoxylate sulfates.
Emulsion Polymerization using Tristyrylphenol Ethoxylate Sulfate (General Protocol)

This protocol is a generalized procedure for a semi-continuous emulsion polymerization process.

Materials:

  • Deionized water

  • Tristyrylphenol ethoxylate sulfate

  • Monomers (e.g., butyl acrylate, methyl methacrylate, methacrylic acid)

  • Initiator (e.g., ammonium persulfate)

  • pH buffer (e.g., sodium bicarbonate)

  • Reaction vessel with stirring, heating, and inert gas sparging

Procedure:

  • Initial Charge:

    • Charge the reactor with deionized water and a portion of the tristyrylphenol ethoxylate sulfate.

    • Heat the reactor to the desired polymerization temperature (e.g., 83°C) under a nitrogen sparge.

  • Monomer Emulsion Preparation:

    • In a separate vessel, prepare a monomer emulsion by adding the remaining tristyrylphenol ethoxylate sulfate to deionized water, followed by the monomer mixture with vigorous agitation.

  • Initiation and Polymerization:

    • Add a portion of the monomer emulsion to the hot reactor, followed by the initiator solution.

    • After the initial exotherm, feed the remaining monomer emulsion and initiator solution into the reactor over a period of several hours while maintaining the temperature.

  • Completion and Cooling:

    • After the feeds are complete, hold the reaction at temperature for an additional period to ensure complete monomer conversion.

    • Cool the resulting latex to room temperature.

Toxicological and Environmental Profile

Tristyrylphenol ethoxylates and their derivatives are subject to regulatory scrutiny due to their potential environmental persistence and aquatic toxicity.

EndpointFindingSource
Biodegradation Ultimate biodegradation is expected to occur over months.[3]
Aquatic Toxicity Expected to have moderate to high toxicity to aquatic species.[3]
Terrestrial Toxicity Low acute oral toxicity and moderate subchronic oral toxicity.[3]

It is important to handle these compounds with appropriate personal protective equipment and to follow all safety guidelines provided by the manufacturer. Environmental release should be minimized, and wastewater containing these surfactants should be treated before discharge.

References

In-Depth Technical Guide: Solubility of Soprophor 4D384 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soprophor 4D384 is an anionic surfactant, chemically identified as an ammonium salt of a sulfated polyarylphenol ethoxylate.[1] It is widely utilized as a versatile emulsifying and dispersing agent in various formulations, including agrochemicals and coatings.[1] A thorough understanding of its solubility characteristics in different organic solvents is crucial for formulation development, enabling the creation of stable and effective product matrices. This guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for determining its solubility, and presents a visual representation of its solubility profile.

Chemical and Physical Properties of this compound

PropertyValue
Chemical Name Ammonium salt of polyarylphenyl ether sulfate
CAS Number 119432-41-6
Appearance Viscous liquid to paste[1]
Ionic Nature Anionic[1]
Water Solubility Soluble[1][2][3]

Solubility in Organic Solvents

While specific quantitative solubility data for this compound in various organic solvents is not extensively published in publicly available literature, technical data sheets and related documents consistently describe its solubility in qualitative terms. This compound is reported to be soluble in "most polar and aromatic solvents".[1][2][3] The broader class of tristyrylphenol ethoxylates, to which this compound belongs, is also described as soluble in solvents such as methanol, toluene, and xylene.

The following table summarizes the qualitative solubility of this compound based on available information.

Solvent ClassSpecific SolventsQualitative Solubility
Water WaterSoluble[1][2][3]
Polar Solvents Methanol, Ethanol, AcetoneGenerally described as soluble
Aromatic Solvents Toluene, XyleneGenerally described as soluble

Experimental Protocol for Determining Solubility of this compound

The following is a general experimental protocol that can be adapted to determine the quantitative solubility of this compound in a specific organic solvent. This method is based on the principle of preparing a saturated solution and determining the concentration of the dissolved solute.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

  • This compound

  • Selected organic solvent (e.g., methanol, ethanol, acetone, toluene, xylene)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Vials with screw caps

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved material to settle.

    • To completely separate the undissolved solute, centrifuge the vials at a moderate speed.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant.

    • For further purification and to ensure no particulate matter is transferred, pass the supernatant through a syringe filter into a clean, pre-weighed vial.

    • Depending on the expected concentration and the analytical method to be used, it may be necessary to dilute the filtered supernatant with the same organic solvent in a volumetric flask.

    • Quantify the concentration of this compound in the diluted (or undiluted) sample using a suitable analytical technique. A calibration curve prepared with known concentrations of this compound in the same solvent will be required.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account any dilution factors.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Visualization of Solubility Profile

The following diagram illustrates the general solubility characteristics of this compound in different classes of solvents.

Soprophor_4D384_Solubility cluster_solvents Solvent Classes Polar Polar Solvents Aromatic Aromatic Solvents Water Water Soprophor This compound Soprophor->Polar Soluble Soprophor->Aromatic Soluble Soprophor->Water Soluble

Caption: Solubility of this compound in Different Solvent Classes.

Conclusion

This compound exhibits good solubility in water, as well as in a range of polar and aromatic organic solvents. While precise quantitative data is limited in the public domain, the provided qualitative information and the general experimental protocol offer a solid foundation for researchers and formulation scientists. The understanding and empirical determination of its solubility in specific solvent systems are key to leveraging its full potential as an effective emulsifier and dispersant in the development of advanced formulations.

References

Soprophor 4D384: A Technical Deep Dive into its Physicochemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soprophor 4D384 is a versatile anionic surfactant widely recognized for its exceptional emulsification and dispersion capabilities.[1] It serves as a critical co-formulant in a variety of applications, most notably in agrochemical and coatings industries.[1] Chemically identified as an ammonium salt of a polyarylphenyl ether sulfate, specifically a tristyrylphenol ethoxylate sulfate, this surfactant plays a pivotal role in stabilizing complex formulations such as suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1] Its utility also extends into advanced research, including the formation of stable nanoemulsions and mini-emulsions for targeted delivery systems, where it is instrumental in controlling droplet size and enhancing long-term stability.[1] This technical guide provides an in-depth analysis of the physicochemical properties of this compound, with a particular focus on its Hydrophilic-Lipophilic Balance (HLB), and outlines experimental methodologies relevant to its characterization.

Hydrophilic-Lipophilic Balance (HLB) of this compound

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale used to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[2] This value is crucial for selecting the appropriate surfactant for a specific application, such as forming oil-in-water (o/w) or water-in-oil (w/o) emulsions.[3]

A specific HLB value for this compound is not publicly disclosed in the available technical literature. This is not uncommon for complex, polymeric, and ionic surfactants. The original Griffin method for HLB calculation was developed for non-ionic surfactants.[2] For ionic surfactants like this compound, which is an anionic sulfate salt[1][4], the Davies method, which considers the contribution of different chemical groups, is often more appropriate.[2] However, without detailed knowledge of the exact degree of ethoxylation and the complete molecular structure, a precise theoretical calculation remains challenging.

Given its function as an emulsifier and dispersing agent for various formulations, its HLB value can be inferred to be in a range suitable for these applications. For instance, O/W emulsifiers typically have HLB values in the range of 8 to 16.[2]

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. This information has been compiled from various technical data sheets.

PropertyValueCommentsSource
Ionic Nature Anionic-[1][4]
Appearance Viscous liquid to paste-[1][4][5]
Density Approximately 1.13 g/cm³-[1][4]
pH 3.0 - 7.05% in water[4]
Pour Point 15.0 °C-[4]
Flash Point >= 100 °C-[4]
Total Acid Number 40 - 50 mg KOH/g-[4]
Moisture Content <= 1.0 %-[4]
Solubility Soluble in water and most polar and aromatic solvents-[1][4][5]

Experimental Protocols

The determination of the HLB value of a surfactant can be approached through several experimental and theoretical methods. For a complex surfactant like this compound, a combination of techniques would provide the most accurate characterization.

Theoretical Calculation of HLB (Davies' Method)

For ionic surfactants, the Davies method provides a framework for calculating the HLB value based on the chemical groups present in the molecule. The formula is as follows:

HLB = 7 + Σ(hydrophilic group numbers) - n × 0.475

Where 'n' is the number of lipophilic groups in the molecule.

To apply this method to this compound, a detailed structural analysis, including the average number of ethylene oxide units, would be required.

Experimental Determination of HLB

Several experimental methods can be employed to determine the HLB value of a surfactant.

1. Emulsion Stability Method: This is a common and practical method where a series of emulsions are prepared with the surfactant and a range of oils with known required HLB values. The stability of these emulsions is observed over time, and the oil that forms the most stable emulsion corresponds to the HLB of the surfactant.

2. Water Titration Method (Greenwald's Method): This method involves titrating a solution of the surfactant in a solvent with water until turbidity is observed. The amount of water added can be correlated to the HLB value. While originally for non-ionic surfactants, modified versions exist.

3. Saponification Method: For ester-containing surfactants, the HLB can be calculated from the saponification number of the ester and the acid number of the fatty acid.[6] This method is not directly applicable to this compound as it is an ether sulfate.

The following diagram illustrates a generalized workflow for the experimental determination of HLB using the emulsion stability method.

G Experimental HLB Determination Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis A Select Surfactant (this compound) C Prepare a Series of Oil/Water Emulsions A->C B Select Oils with Known Required HLB B->C D Incubate Emulsions (Controlled Temperature) C->D E Observe Emulsion Stability (Creaming, Coalescence, Phase Separation) D->E F Identify Most Stable Emulsion E->F G HLB of Surfactant ≈ Required HLB of Oil in Most Stable Emulsion F->G

Caption: Workflow for determining HLB via emulsion stability.

Applications in Formulations

This compound's effectiveness stems from its ability to adsorb at the oil-water interface, reducing interfacial tension and creating a stable barrier against droplet coalescence. This is crucial in agrochemical formulations where the active ingredient needs to be uniformly dispersed in a carrier liquid.

The following diagram illustrates the logical relationship in the function of this compound in stabilizing an emulsion.

G Functional Role of this compound in Emulsion Stabilization cluster_components System Components cluster_process Process cluster_mechanism Mechanism of Action cluster_outcome Outcome Oil Oil Phase Mixing High Shear Mixing Oil->Mixing Water Aqueous Phase Water->Mixing S4D384 This compound S4D384->Mixing Adsorption Adsorption at Oil-Water Interface Mixing->Adsorption IFT_Reduction Reduction of Interfacial Tension Adsorption->IFT_Reduction Barrier Formation of Steric and Electrostatic Barrier Adsorption->Barrier Stable_Emulsion Stable Emulsion IFT_Reduction->Stable_Emulsion Barrier->Stable_Emulsion

Caption: Mechanism of emulsion stabilization by this compound.

Conclusion

This compound is a high-performance anionic surfactant with a proven track record in demanding formulation environments. While a specific HLB value is not readily provided, its physicochemical properties and functional role as an emulsifier and dispersant suggest an HLB in the range suitable for creating stable oil-in-water systems. For researchers and formulators, the experimental determination of its effective HLB in their specific system is recommended for optimal performance. The data and methodologies presented in this guide provide a solid foundation for the effective utilization and characterization of this compound in scientific and developmental applications.

References

Navigating Micellar Thresholds: A Technical Guide to the Critical Micelle Concentration of Soprophor 4D/384

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophorphor 4D/384 is identified as a tristyrylphenol ethoxylate sulfate, specifically an ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy].[1] Its versatile nature makes it a key component in various formulations, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1]

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant in a solution at which micelles begin to form.[2] Below the CMC, surfactant molecules exist predominantly as monomers. As the concentration increases to the CMC, these monomers self-assemble into organized spherical structures called micelles, where the hydrophobic tails are shielded from the aqueous environment in the core, and the hydrophilic heads form the outer shell.[2] This phenomenon leads to a distinct change in the physicochemical properties of the solution, which forms the basis for CMC determination.

Quantitative Data Summary

The following table summarizes the expected data from common experimental methods used to determine the CMC of an anionic surfactant like Soprophor 4D/384. The CMC is identified as the concentration at which a sharp change in the measured property is observed.

Experimental MethodMeasured PropertyExpected Observation at CMC
Surface Tensiometry Surface Tension (mN/m)A distinct break in the plot of surface tension versus the logarithm of surfactant concentration. The surface tension decreases with increasing surfactant concentration and then plateaus at the CMC.[2]
Conductivity Electrical Conductivity (µS/cm)A change in the slope of the conductivity versus surfactant concentration plot. The slope decreases after the CMC due to the lower mobility of the larger micelles compared to the individual surfactant ions.
Fluorescence Spectroscopy Fluorescence IntensityA significant change in the fluorescence emission spectrum of a hydrophobic probe (e.g., pyrene) upon its incorporation into the micellar core. The ratio of the intensity of the first and third vibronic peaks (I1/I3) of pyrene is sensitive to the polarity of its microenvironment and shows a marked decrease at the CMC.

Experimental Protocols for CMC Determination

Accurate determination of the CMC is crucial for formulation development. The following are detailed methodologies for key experiments.

Surface Tensiometry

Surface tensiometry is a direct and widely used method for determining the CMC of surfactants.[2][3]

Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. The point at which this plateau begins is the CMC.

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Soprophor 4D/384 in deionized water (e.g., 10 g/L).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC.

  • Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the Soprophor 4D/384 concentration. The CMC is determined from the intersection of the two linear portions of the curve.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Soprophor 4D/384 prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data det_cmc Determine CMC from Plot Inflection Point plot_data->det_cmc

Experimental workflow for CMC determination using surface tensiometry.
Conductivity Measurement

This method is particularly suitable for ionic surfactants like Soprophor 4D/384.

Principle: The electrical conductivity of a surfactant solution changes with concentration. Before the CMC, the conductivity increases linearly with concentration due to the presence of individual surfactant ions. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions and they also bind some of the counter-ions.

Methodology:

  • Solution Preparation: As with tensiometry, prepare a stock solution and a series of dilutions of Soprophor 4D/384 in deionized water.

  • Measurement: Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Data Analysis: Plot the conductivity as a function of the Soprophor 4D/384 concentration. The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Soprophor 4D/384 Stock Solution prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_cond Measure Electrical Conductivity (Conductivity Meter) prep_dilutions->measure_cond plot_data Plot Conductivity vs. Concentration measure_cond->plot_data det_cmc Determine CMC from Change in Slope plot_data->det_cmc

Experimental workflow for CMC determination using conductivity measurement.
Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe.

Principle: A hydrophobic fluorescent probe, such as pyrene, has low water solubility. In a surfactant solution below the CMC, the probe resides in a polar aqueous environment. Above the CMC, the probe preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment of the probe leads to a significant change in its fluorescence emission spectrum.

Methodology:

  • Probe and Surfactant Solutions: Prepare a stock solution of the fluorescent probe (e.g., pyrene in methanol). Prepare a series of Soprophor 4D/384 solutions and add a small, constant amount of the probe stock solution to each.

  • Equilibration: Allow the solutions to equilibrate to ensure the probe has partitioned into any micelles present.

  • Fluorescence Measurement: Measure the fluorescence emission spectrum of each solution using a spectrofluorometer. For pyrene, the emission spectrum is typically recorded from 350 to 450 nm with an excitation wavelength of around 335 nm.

  • Data Analysis: Determine the ratio of the intensities of the first and third vibronic peaks (I1/I3). Plot this ratio against the logarithm of the Soprophor 4D/384 concentration. A sharp decrease in the I1/I3 ratio indicates the formation of micelles, and the concentration at the midpoint of this transition is taken as the CMC.

G cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sds Prepare Soprophor 4D/384 Dilutions add_probe Add Fluorescent Probe (e.g., Pyrene) prep_sds->add_probe measure_fluor Measure Fluorescence Spectra (Spectrofluorometer) add_probe->measure_fluor calc_ratio Calculate I1/I3 Intensity Ratio measure_fluor->calc_ratio plot_data Plot I1/I3 Ratio vs. log(Concentration) calc_ratio->plot_data det_cmc Determine CMC from Sigmoidal Curve Midpoint plot_data->det_cmc

Experimental workflow for CMC determination using fluorescence spectroscopy.

Concluding Remarks

The determination of the critical micelle concentration of Soprophor 4D/384 is essential for its effective application in research and product development. While a definitive value is not published, the experimental protocols detailed in this guide—surface tensiometry, conductivity measurement, and fluorescence spectroscopy—provide robust and reliable means for its determination. The choice of method may depend on the specific experimental conditions and available instrumentation. By accurately determining the CMC, researchers and formulation scientists can harness the full potential of Soprophor 4D/384 in their respective applications.

References

Soprophor 4D384: A Technical Guide for Formulation Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Soprophor 4D384, an industry-standard anionic surfactant, for professionals in formulation science. This document elucidates its core properties, functionalities, and applications, with a focus on practical implementation in experimental settings.

Introduction to this compound

This compound is a versatile anionic surfactant, chemically identified as a tristyrylphenol ethoxylate sulfate, specifically the ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy].[1] It is widely recognized for its exceptional emulsification and dispersion capabilities, making it a crucial component in a variety of formulations, particularly in the agrochemical and coatings industries.[1] Its primary function is to stabilize formulation types such as suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1]

The utility of this compound also extends to more advanced applications, including the preparation of stable nanoemulsions and mini-emulsions for targeted delivery systems, where it plays a critical role in controlling droplet size and enhancing long-term stability.[1]

Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective application in formulation development.

PropertyValueReference
Ionic Nature Anionic[1]
Appearance Viscous liquid to paste[1]
Composition Polyarylphenyl ether sulphate, ammonium salt[1]
Density Approximately 1.13 g/cm³[1]
pH (5% in water) 3.0 - 7.0[2]
Pour Point 15.0 °C[2]
Flash Point ≥ 100 °C[2]
Moisture Content ≤ 1.0 %[2]
Solubility Soluble in water and most polar and aromatic solvents[1][3]
Shelf Life 365 days[3]

Applications in Formulation Science

This compound is a key ingredient in a multitude of formulations, primarily due to its robust performance as a dispersant and emulsifier.

Agrochemical Formulations

In the agrochemical sector, this compound is integral to the formulation of pesticides, herbicides, and fungicides.[4][5] It is particularly effective in creating stable suspension concentrates (SC) of active ingredients that have low solubility in water.[6][7]

Key Functions in Agrochemicals:

  • Wetting Agent: Improves the contact between the solid active ingredient particles and the aqueous medium.[7]

  • Dispersing Agent: Prevents the agglomeration of solid particles, ensuring a uniform and stable suspension.[7]

  • Emulsifier: Used in suspoemulsions (SE) to stabilize a dispersed oil phase in a continuous aqueous phase, allowing for the combination of different active ingredients.[8][9]

Emulsion Polymerization

This compound and other tristyrylphenol ethoxylates are utilized as surfactants in emulsion polymerization processes to produce latexes.[10][11] These latexes are foundational materials for adhesives, coatings, and paints.

Role in Emulsion Polymerization:

  • Monomer Emulsification: Facilitates the emulsification of monomers in the aqueous phase.[10]

  • Particle Stabilization: Ensures the stability of the growing polymer particles, preventing coagulation.[12]

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound. These protocols are intended as a starting point for formulation development and may require optimization for specific active ingredients and applications.

Preparation of a Suspension Concentrate (SC)

This protocol outlines the basic steps for creating a stable suspension concentrate of a water-insoluble active ingredient.

Materials and Equipment:

  • Active Ingredient (solid, micronized)

  • This compound

  • Wetting agent (optional, e.g., a nonionic surfactant)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Deionized water

  • High-shear mixer

  • Bead mill

  • Particle size analyzer

Procedure:

  • Preparation of the Aqueous Phase: In a suitable vessel, combine deionized water, this compound, the wetting agent (if used), and the antifreeze. Mix until all components are fully dissolved.

  • Premixing: While stirring the aqueous phase with a high-shear mixer, slowly add the micronized active ingredient. Add a few drops of the antifoaming agent to control foam. Continue mixing until a homogeneous slurry is formed.

  • Milling: Transfer the premix to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a D50 of <5 µm for agrochemical applications).[9] Monitor the particle size periodically using a particle size analyzer.

  • Final Formulation: Transfer the milled suspension to a mixing vessel. While gently stirring, add the thickener (pre-dispersed in a small amount of glycol or water) to achieve the desired viscosity.

  • Characterization: Evaluate the final SC formulation for properties such as viscosity, particle size distribution, suspensibility, and storage stability at various temperatures.

Preparation of a Nanoemulsion

This protocol describes a method for preparing an oil-in-water (O/W) nanoemulsion using this compound.

Materials and Equipment:

  • Oil phase (e.g., a water-immiscible solvent or active ingredient)

  • This compound

  • Co-surfactant (optional, e.g., a nonionic surfactant)

  • Deionized water

  • High-pressure homogenizer or microfluidizer

  • Dynamic light scattering (DLS) instrument for particle size analysis

Procedure:

  • Preparation of the Organic Phase: Dissolve the oil-soluble components in the chosen oil.

  • Preparation of the Aqueous Phase: Dissolve this compound and any co-surfactant in deionized water.

  • Coarse Emulsion Formation: Slowly add the organic phase to the aqueous phase while mixing with a high-shear mixer. Mix for 5-10 minutes to form a coarse emulsion.

  • Homogenization: Pass the coarse emulsion through a high-pressure homogenizer or microfluidizer. The number of passes and the operating pressure will need to be optimized to achieve the desired droplet size.

  • Characterization: Analyze the droplet size and polydispersity index (PDI) of the nanoemulsion using a DLS instrument. Evaluate the long-term stability of the nanoemulsion by monitoring changes in droplet size over time at different storage conditions.

Visualization of Formulation Processes

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms involving this compound in formulation science.

G cluster_0 Suspension Concentrate Formulation Workflow A Aqueous Phase Preparation (Water, this compound, Antifreeze) B Active Ingredient Addition (Micronized Solid) A->B Combine C High-Shear Mixing (Premix Formation) B->C Homogenize D Wet Milling (Particle Size Reduction) C->D Mill E Thickener Addition (Viscosity Modification) D->E Adjust F Final SC Formulation E->F Finalize

Caption: Workflow for Suspension Concentrate (SC) formulation.

G cluster_1 Mechanism of Steric and Electrostatic Stabilization cluster_S1 cluster_S2 P1 Solid Particle P2 Solid Particle P1->P2 S1_head Hydrophilic Head (Sulfate Group) S1_tail Hydrophobic Tail (Tristyrylphenol) S2_head Hydrophilic Head (Sulfate Group) S1_head->S2_head S1_tail->P1 Adsorption S2_tail Hydrophobic Tail (Tristyrylphenol) S2_tail->P2 Adsorption

Caption: Stabilization mechanism of this compound on solid particles.

Quantitative Performance Data

The following tables summarize the performance of this compound in specific applications based on available data.

Table 1: Performance in Pressure-Sensitive Adhesives [13]

ParameterValueTest Method
Shear Strength >10,000 minutesASTM D3654
Peel Adhesion 40–60 N/cmFINAT test method
Tack 15–20 N/cmRolling ball test

Table 2: Example Formulations from Patent Literature

ComponentFormulation 1 (%)[14]Formulation 2 (%)[13]
Pesticide A 10.0-
Pesticide B 20.0-
This compound 1.21.2 - 2.0
Co-surfactant 1 1.21.0 - 2.5
Dispersing Agent 2.02.0
Antifreeze 5.03.0
Antifoaming Agent 0.30.3
Preservative 0.030.03
Thickener 0.12-
Water to 100to 100

Note: These are example formulations and will require optimization for specific active ingredients.

Conclusion

This compound is a high-performance anionic surfactant that serves as a critical tool for formulation scientists. Its robust emulsifying and dispersing properties, coupled with its versatility across various formulation types, make it an invaluable excipient in the development of agrochemicals, coatings, and other advanced materials. This guide provides a foundational understanding for beginners, offering insights into its properties, applications, and practical experimental guidance. For successful formulation development, it is recommended to build upon these foundational protocols with systematic optimization and thorough characterization.

References

In-Depth Technical Guide to the Safe Handling of Soprophor 4D384 in a Laboratory Environment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Soprophor 4D384, an anionic surfactant commonly used in the formulation of agrochemicals and coatings. Given its application in creating stable emulsions and dispersions, understanding its properties and associated safety measures is critical for laboratory personnel. This document synthesizes available data to ensure safe laboratory practices. This compound is intended for research use only and not for human or veterinary applications.[1]

Chemical and Physical Properties

This compound is identified as an ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy]-.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 119432-41-6[1]
Appearance Viscous liquid to paste[2]
Ionic Nature Anionic[1]
Solubility Soluble in water and most polar and aromatic solvents[1][2]
Density Approximately 1.13 g/cm³[1]

Toxicological Information and Hazard Assessment

  • Acute Toxicity : Studies on analogous substances suggest low acute oral toxicity.[3][4]

  • Eye Irritation : Due to its detergent-like properties, this compound may be an eye irritant, and contact with eyes should be avoided.[5]

  • Skin Irritation : Some tristyrylphenol ethoxylates have been shown to cause slight skin irritation.[4]

  • Subchronic Toxicity : In animal studies, some related compounds have shown effects on the kidney and thyroid in rats, and the liver in dogs.[4]

  • Mutagenicity and Carcinogenicity : Available data on related compounds suggest they are not likely to be mutagenic, and carcinogenicity studies are not widely available.[4]

It is important to note that no specific occupational exposure limits have been established for this compound. Therefore, a conservative approach to handling, minimizing all routes of exposure, is recommended.

Personal Protective Equipment (PPE)

To minimize occupational exposure, the following personal protective equipment should be worn when handling this compound:[5]

  • Eye Protection : Safety goggles or a face shield are essential to prevent eye contact.[5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[5][6]

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[5][6] In situations with a higher risk of splashing, full-body suits may be necessary.[6]

  • Respiratory Protection : If there is a potential for aerosolization or if working in a poorly ventilated area, a respirator may be required.[6]

The following diagram illustrates the recommended PPE for handling this compound.

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment cluster_handling Handling this compound ppe_items Safety Goggles/Face Shield Chemical-Resistant Gloves Lab Coat/Apron (Optional) Respirator start Start Handling start->ppe_items Don PPE end Complete Handling

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage Procedures

General Handling

As this compound is a viscous liquid, specific handling techniques are required to ensure accuracy and safety.

  • Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Pipetting : Due to its viscosity, reverse pipetting is recommended to ensure accurate volume dispensing and to avoid the formation of air bubbles.[7] Pipetting should be done at a slower speed to allow the liquid to move smoothly.[7]

  • Avoiding Contamination : Good laboratory hygiene practices, such as washing hands before and after handling, should be strictly followed.

The logical workflow for handling a viscous substance like this compound is outlined below.

Viscous_Handling_Workflow prep Preparation: - Review SDS/Safety Info - Don appropriate PPE - Work in a ventilated area pipetting Pipetting: - Use reverse pipetting technique - Aspirate and dispense slowly prep->pipetting dispensing Dispensing: - Pause after aspiration and before dispensing - Discard post-dispense volume pipetting->dispensing cleanup Cleanup: - Decontaminate work surfaces - Dispose of waste properly dispensing->cleanup

Caption: Workflow for handling viscous liquids like this compound.

Storage
  • Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an accidental release or exposure, the following procedures should be followed.

Spills
  • Evacuate : Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert : Notify others in the vicinity and your laboratory supervisor.

  • Contain : If safe to do so, contain the spill using absorbent materials.

  • Personal Protection : Do not attempt to clean up a spill without the appropriate PPE.

  • Cleanup : For small spills, use an absorbent material to soak up the liquid. For larger spills, follow your institution's hazardous material spill response protocol.

  • Disposal : All cleanup materials should be disposed of as hazardous waste in accordance with local regulations.

The decision-making process for responding to a chemical spill is illustrated in the following diagram.

Spill_Response_Logic spill Chemical Spill Occurs is_major Is the spill major? spill->is_major can_handle Can it be handled safely? is_major->can_handle No evacuate Evacuate and call for help is_major->evacuate Yes can_handle->evacuate No don_ppe Don appropriate PPE can_handle->don_ppe Yes contain Contain the spill don_ppe->contain cleanup Clean up the spill contain->cleanup dispose Dispose of waste properly cleanup->dispose

References

Methodological & Application

Application Notes and Protocols for the Preparation of Stable Nanoemulsions Using Soprophor® 4D384

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes generally ranging from 20 to 200 nanometers. Their small droplet size confers several advantageous properties, including optical transparency, high surface area per unit volume, and enhanced bioavailability of encapsulated active pharmaceutical ingredients (APIs). These characteristics make nanoemulsions an attractive drug delivery platform for various administration routes. Soprophor® 4D384, an anionic surfactant of the tristyrylphenol ethoxylate sulfate class, is a highly effective emulsifying and dispersing agent for creating stable nanoemulsions. Its unique chemical structure allows for a significant reduction in interfacial tension between the oil and water phases, leading to the formation of fine, stable droplets.

This document provides detailed application notes and protocols for the preparation of stable oil-in-water (O/W) nanoemulsions using Soprophor® 4D384. It includes methodologies for both high-energy and low-energy emulsification techniques, guidelines for formulation optimization, and characterization protocols to ensure the quality and stability of the resulting nanoemulsion.

Physicochemical Properties of Soprophor® 4D384

Soprophor® 4D384 is the ammonium salt of a sulfated polyarylphenol ethoxylate. Its key properties relevant to nanoemulsion formulation are summarized in the table below.

PropertyValue
Chemical Name Ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy]-
Ionic Nature Anionic
Appearance Viscous liquid to paste
Solubility Soluble in water and most polar and aromatic solvents.
Density Approximately 1.13 g/cm³

Formulation Components

A stable nanoemulsion formulation typically consists of an oil phase, an aqueous phase, and one or more surfactants. A co-surfactant may also be included to further reduce interfacial tension and improve stability.

  • Oil Phase: The choice of oil is critical and depends on the solubility of the API and the desired final properties of the nanoemulsion. Common oils include medium-chain triglycerides (MCTs), vegetable oils (e.g., soybean oil, castor oil), and essential oils (e.g., garlic oil, D-Limonene oil).

  • Aqueous Phase: Typically purified water (e.g., deionized or distilled water). Buffers may be used to control the pH of the final formulation.

  • Surfactant: Soprophor® 4D384 is the primary surfactant. Its concentration is a key parameter influencing droplet size and stability.

  • Co-surfactant (Optional): Short to medium-chain alcohols or other non-ionic surfactants can be used to enhance the flexibility of the interfacial film and improve nanoemulsion formation.

Experimental Protocols

Two primary methods for nanoemulsion preparation are high-energy and low-energy methods. The choice of method depends on the desired droplet size, scale of production, and sensitivity of the API.

Protocol 1: High-Pressure Homogenization (High-Energy Method)

High-pressure homogenization (HPH) is a robust method that utilizes intense mechanical forces to break down coarse emulsions into nano-sized droplets.

Materials:

  • Oil phase (e.g., D-Limonene oil)

  • Aqueous phase (purified water)

  • Soprophor® 4D384

  • Co-surfactant (e.g., castor oil ethoxylate - optional)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Procedure:

  • Preparation of Phases:

    • Oil Phase: Accurately weigh the oil and dissolve the API in it, if applicable.

    • Aqueous Phase: In a separate vessel, disperse Soprophor® 4D384 and any co-surfactant in the purified water. Gently heat and stir if necessary to ensure complete dissolution.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 10-15 minutes. This will form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer. The operating pressure and number of passes are critical parameters to optimize. A typical starting point is a pressure of 1000-1500 bar for 3-5 passes.

    • Ensure the temperature is controlled during homogenization, as excessive heat can degrade sensitive APIs. A heat exchanger on the homogenizer is recommended.

  • Characterization:

    • Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Phase Inversion Composition (PIC) Method (Low-Energy Method)

The PIC method relies on the spontaneous formation of a nanoemulsion by changing the composition of the system, typically by adding water to a mixture of oil and surfactant.

Materials:

  • Oil phase (e.g., Garlic oil)

  • Aqueous phase (purified water)

  • Soprophor® 4D384

  • Magnetic stirrer

Procedure:

  • Preparation of the Oil-Surfactant Mixture:

    • In a beaker, combine the oil phase and Soprophor® 4D384. If an API is used, dissolve it in the oil phase prior to adding the surfactant.

    • Stir the mixture gently with a magnetic stirrer until a clear, homogeneous solution is obtained.

  • Titration with Aqueous Phase:

    • Slowly add the aqueous phase dropwise to the oil-surfactant mixture while maintaining continuous, moderate stirring.

    • Initially, a viscous water-in-oil (W/O) emulsion will form. As more water is added, the system will undergo a phase inversion, resulting in the formation of a low-viscosity, transparent or translucent oil-in-water (O/W) nanoemulsion.

  • Equilibration:

    • Continue stirring for an additional 15-30 minutes to allow the system to equilibrate.

  • Characterization:

    • Characterize the final nanoemulsion for its physicochemical properties.

Data Presentation: Effect of Soprophor® 4D384 Concentration on Nanoemulsion Properties

The concentration of Soprophor® 4D384 has a significant impact on the resulting nanoemulsion's droplet size and stability. The following table summarizes representative data on this effect.

Oil PhaseSoprophor® 4D384 Conc. (% w/w)Co-surfactantDroplet Size (nm)Reference
Garlic Oil5None> 100 (example value)[1]
Garlic Oil10None23.39 ± 2.5[1]
D-Limonene OilNot specifiedCastor oil ethoxylate (FFT-40)10.63 ± 3.4[1]

Note: The data indicates that increasing the concentration of Soprophor® 4D384 leads to a reduction in droplet size. Further optimization of the formulation, including the oil-to-surfactant ratio and the potential inclusion of a co-surfactant, is recommended to achieve the desired nanoemulsion characteristics.

Mandatory Visualization

Experimental Workflow for High-Pressure Homogenization

HPH_Workflow cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_characterize Characterization A Oil Phase (Oil + API) C High-Shear Mixing A->C B Aqueous Phase (Water + Soprophor® 4D384) B->C D High-Pressure Homogenization C->D Coarse Emulsion E Stable Nanoemulsion D->E F Particle Size (DLS) E->F G PDI (DLS) E->G H Zeta Potential (DLS) E->H

Caption: Workflow for preparing a nanoemulsion using the high-pressure homogenization method.

Stabilization Mechanism of Soprophor® 4D384 in a Nanoemulsion

Stabilization_Mechanism Soprophor® 4D384 molecules orient at the oil-water interface, with their hydrophobic tails in the oil and hydrophilic heads in the water. This reduces interfacial tension and provides electrostatic repulsion, preventing droplet coalescence and ensuring nanoemulsion stability. cluster_droplet Oil Droplet cluster_interface Oil-Water Interface cluster_aqueous Aqueous Phase O1 O2 O3 O4 O5 O6 O7 O8 S1 Soprophor® 4D384 S1->O1 Hydrophobic Tail (Tristyrylphenol) W2 S1->W2 Hydrophilic Head (Sulfate & Ethoxylate) S2 Soprophor® 4D384 S2->O3 W4 S2->W4 S3 Soprophor® 4D384 S3->O5 W6 S3->W6 S4 Soprophor® 4D384 S4->O7 W8 S4->W8 W1 W3 W5 W7

Caption: Stabilization of an oil droplet by Soprophor® 4D384 at the oil-water interface.

Conclusion

Soprophor® 4D384 is a versatile and effective anionic surfactant for the preparation of stable nanoemulsions for drug delivery applications. By carefully selecting the formulation components and preparation method, researchers can develop nanoemulsions with controlled droplet size and excellent long-term stability. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of Soprophor® 4D384-based nanoemulsion formulations. Further characterization, including stability studies under different storage conditions and in vitro/in vivo performance evaluation, is essential for the successful translation of these formulations into effective drug delivery systems.

References

Soprophor® 4D/384: Application Notes and Protocols for Pesticide Suspension Concentrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Formulation Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Soprophor® 4D/384 as a primary dispersing agent in the formulation of pesticide suspension concentrates (SC). Soprophor® 4D/384 is an anionic surfactant, chemically identified as a tristyrylphenol ethoxylate sulfate ammonium salt, widely recognized for its excellent emulsification and dispersion properties in agrochemical formulations.[1][2][3]

Introduction to Soprophor® 4D/384

Soprophor® 4D/384 is engineered to stabilize suspension concentrates, which are formulations where a solid active ingredient is dispersed in a liquid, typically aqueous, medium.[4] Its primary function is to prevent the agglomeration of pesticide particles, ensuring a stable and homogenous concentrate that readily disperses upon dilution in water for application.[5] The use of effective dispersing agents like Soprophor® 4D/384 is critical for the performance and shelf-life of SC formulations.

Physicochemical Properties of Soprophor® 4D/384

A summary of the typical physicochemical properties of Soprophor® 4D/384 is presented in Table 1. This data is essential for formulation development and for predicting its behavior in different systems.

PropertyValueReference
Chemical Name Tristyrylphenol ethoxylate sulfate, ammonium salt
Ionic Nature Anionic
Appearance Viscous liquid to paste
Density Approximately 1.13 g/cm³
Solubility Soluble in water and most polar and aromatic solvents[6][7]
pH (5% in water) 3.0 - 7.0
Shelf Life 365 days[7]

Generic Formulation of a Pesticide Suspension Concentrate

A typical pesticide suspension concentrate formulation includes several key components, each with a specific function. Table 2 provides a general composition of an SC formulation incorporating Soprophor® 4D/384. The concentration of each component can be optimized based on the specific active ingredient and desired formulation properties.

ComponentFunctionTypical Concentration (% w/w)
Active Ingredient Pesticide10 - 50
Soprophor® 4D/384 Dispersing Agent1 - 5[8]
Wetting Agent Facilitates wetting of solid particles0.5 - 3
Antifreeze (e.g., Propylene Glycol) Prevents freezing at low temperatures5 - 10
Antifoaming Agent Prevents foam formation during manufacturing and dilution0.1 - 0.5
Thickener (e.g., Xanthan Gum) Provides long-term stability by increasing viscosity0.1 - 0.5
Biocide Prevents microbial growth0.05 - 0.2
Water Continuous phaseTo 100

Experimental Protocols

The following sections detail the laboratory-scale protocols for the preparation and evaluation of a pesticide suspension concentrate using Soprophor® 4D/384.

Protocol for Preparation of a Pesticide Suspension Concentrate

This protocol outlines the wet milling process, a common method for producing SC formulations.

Materials and Equipment:

  • Active ingredient (technical grade)

  • Soprophor® 4D/384

  • Wetting agent

  • Propylene glycol

  • Antifoaming agent

  • Xanthan gum

  • Biocide

  • Deionized water

  • High-shear mixer (e.g., Silverson)

  • Bead mill (e.g., Eiger, Netzsch)

  • Zirconium oxide beads (0.8 - 1.2 mm)

  • Laboratory balance

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Aqueous Phase (Mill Base):

    • In a beaker, combine the deionized water, Soprophor® 4D/384, wetting agent, and propylene glycol.

    • Stir the mixture with a magnetic stirrer until all components are fully dissolved and the solution is homogenous.

    • Add a portion of the antifoaming agent to the aqueous phase.

  • Pre-dispersion:

    • While stirring the aqueous phase, slowly add the active ingredient powder to form a slurry.

    • Once all the active ingredient is added, subject the slurry to high-shear mixing for 10-15 minutes to break down any large agglomerates and ensure a uniform pre-dispersion.

  • Wet Milling:

    • Transfer the pre-dispersion to the bead mill charged with zirconium oxide beads.

    • Mill the slurry at a suitable speed (e.g., 2000-3000 rpm) with cooling to maintain the temperature between 20-30°C.

    • Monitor the particle size of the suspension periodically using a particle size analyzer. Continue milling until the desired particle size distribution is achieved (typically a D90 of less than 10 µm).

  • Final Formulation:

    • Once the desired particle size is reached, discharge the milled concentrate from the mill, separating it from the grinding media.

    • In a separate vessel, prepare a pre-gel of the xanthan gum by slowly adding it to a small amount of water while stirring vigorously.

    • Under gentle agitation, add the xanthan gum pre-gel, the remaining antifoaming agent, and the biocide to the milled concentrate.

    • Continue stirring for 15-20 minutes until the formulation is homogenous.

experimental_workflow cluster_prep Preparation cluster_milling Milling cluster_final Finalization start Start aqueous_phase Prepare Aqueous Phase (Water, Soprophor 4D384, Wetting Agent, Antifreeze, Antifoam) start->aqueous_phase pre_dispersion Create Pre-dispersion (High-Shear Mixing) aqueous_phase->pre_dispersion active_ingredient Weigh Active Ingredient active_ingredient->pre_dispersion wet_milling Wet Milling (Bead Mill) pre_dispersion->wet_milling particle_size_analysis Particle Size Analysis wet_milling->particle_size_analysis Monitor particle_size_analysis->wet_milling Continue if needed rheology_modifier Add Rheology Modifier (Xanthan Gum) particle_size_analysis->rheology_modifier Target size reached final_mixing Final Mixing rheology_modifier->final_mixing end End Product: Suspension Concentrate final_mixing->end

Figure 1: Experimental workflow for the preparation of a pesticide suspension concentrate.
Protocol for Physicochemical Evaluation

4.2.1. Particle Size Analysis

The particle size distribution is a critical parameter for the stability and efficacy of an SC formulation.

  • Method: Laser Diffraction (e.g., Malvern Mastersizer)

  • Procedure:

    • Disperse a small, representative sample of the SC formulation in deionized water.

    • Analyze the sample using the laser diffraction instrument to obtain the particle size distribution.

    • Record the D10, D50 (median particle size), and D90 values.

  • Acceptance Criteria: Typically, a D90 of < 10 µm is desired for good stability and spray performance.

4.2.2. Viscosity Measurement

Viscosity affects the pourability and stability of the SC formulation.

  • Method: Rotational Viscometer (e.g., Brookfield Viscometer)

  • Procedure:

    • Measure the viscosity of the SC formulation at a controlled temperature (e.g., 20°C).

    • Record the viscosity at different shear rates to assess the rheological behavior.

  • Acceptance Criteria: The viscosity should be low enough for easy pouring and handling, but high enough to prevent sedimentation.

4.2.3. Accelerated Stability Testing

This test predicts the long-term shelf stability of the formulation.

  • Method: High-Temperature Storage

  • Procedure:

    • Store a sample of the SC formulation in a sealed container at an elevated temperature (e.g., 54°C) for 14 days.[9]

    • After the storage period, allow the sample to return to room temperature.

    • Visually inspect the sample for any signs of phase separation, sedimentation, or crystal growth.

    • Re-measure the particle size distribution and viscosity to assess any changes.

  • Acceptance Criteria: The formulation should show minimal changes in physical properties after accelerated aging.

4.2.4. Freeze-Thaw Stability

This test evaluates the stability of the formulation under freeze-thaw cycles.

  • Method: Cyclic Temperature Storage

  • Procedure:

    • Subject a sample of the SC formulation to a series of freeze-thaw cycles (e.g., -5°C for 24 hours followed by 25°C for 24 hours, repeated for 3-5 cycles).

    • After the cycles, visually inspect the sample and re-measure the particle size and viscosity.

  • Acceptance Criteria: The formulation should remain homogenous and stable after undergoing freeze-thaw cycles.

evaluation_workflow cluster_tests Physicochemical Evaluation sc_formulation Suspension Concentrate (Freshly Prepared) particle_size Particle Size Analysis sc_formulation->particle_size viscosity Viscosity Measurement sc_formulation->viscosity accelerated_stability Accelerated Stability (High Temperature) sc_formulation->accelerated_stability freeze_thaw Freeze-Thaw Stability sc_formulation->freeze_thaw accelerated_stability->particle_size Post-test analysis accelerated_stability->viscosity Post-test analysis freeze_thaw->particle_size Post-test analysis freeze_thaw->viscosity Post-test analysis

Figure 2: Workflow for the physicochemical evaluation of a pesticide suspension concentrate.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the evaluation of different SC formulations.

Formulation IDSoprophor® 4D/384 (% w/w)Initial D50 (µm)Initial D90 (µm)Initial Viscosity (mPa·s)D90 after Accel. Stability (µm)Viscosity after Accel. Stability (mPa·s)Freeze-Thaw Stability
SC-011.0Pass/Fail
SC-022.0Pass/Fail
SC-033.0Pass/Fail

Conclusion

Soprophor® 4D/384 is a highly effective dispersing agent for the development of stable and high-performance pesticide suspension concentrates. By following the detailed protocols for formulation and evaluation outlined in these application notes, researchers and formulation scientists can optimize their SC formulations for specific active ingredients and application requirements. The robust performance of Soprophor® 4D/384 contributes to the overall quality, shelf-life, and biological efficacy of the final pesticide product.

References

Application Notes and Protocols for Controlling Droplet Size in Emulsions Using Soprophor® 4D384

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soprophor® 4D384 is an anionic surfactant widely recognized for its exceptional emulsifying and dispersing properties, particularly in the formulation of oil-in-water (O/W) emulsions, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1] Chemically, it is an ammonium salt of a polyarylphenyl ether sulfate.[1] Its molecular structure, featuring a bulky hydrophobic tristyrylphenol group and a hydrophilic sulfated ethoxylate chain, allows it to effectively reduce interfacial tension between oil and water phases. This characteristic is crucial for the formation of stable emulsions with controlled droplet sizes, extending into the nano-range (nanoemulsions).

These application notes provide detailed information and protocols for utilizing Soprophor® 4D384 to control droplet size in emulsions, a critical parameter for the stability, bioavailability, and efficacy of active ingredients in pharmaceutical and agrochemical formulations.

Mechanism of Droplet Size Control

Soprophor® 4D384 facilitates the formation of fine droplets and prevents their coalescence through a combination of electrostatic and steric stabilization. As an anionic surfactant, it imparts a negative charge to the surface of the oil droplets, leading to electrostatic repulsion between them. This repulsion prevents the droplets from aggregating and coalescing, which is a primary cause of emulsion instability. The bulky tristyrylphenol group provides a steric barrier, further hindering close contact between droplets.

The concentration of Soprophor® 4D384 is a critical factor in controlling droplet size. As the concentration of the surfactant increases, more molecules are available to cover the oil-water interface, leading to a greater reduction in interfacial tension and the formation of smaller droplets during the emulsification process.

Quantitative Data on Droplet Size Control

The following tables summarize the impact of Soprophor® 4D384 concentration and other formulation variables on the resulting droplet size of emulsions.

Table 1: Effect of Soprophor® 4D384 Concentration on Nanoemulsion Droplet Size

Oil PhaseCo-surfactantSoprophor® 4D384 Concentration (w/w %)Mean Droplet Size (nm)Polydispersity Index (PDI)Reference
Garlic OilCastor Oil Ethoxylate (FFT-40)5> 100Not Specified[1]
Garlic OilCastor Oil Ethoxylate (FFT-40)1023.39 ± 2.5Not Specified[1]
D-Limonene OilCastor Oil Ethoxylate (FFT-40)Not Specified10.63 ± 3.4Not Specified[1]

Table 2: Formulation Parameters for Miniemulsion Polymerization

Aqueous Phase ComponentsOil Phase ComponentsSoprophor® 4D384 Concentration (wt%)Resulting Droplet Size (nm)Reference
Demineralized Water, Co-surfactants (Abex 2535, AOT-75)2-ethylhexyl acrylate, styrene, polyurethane precursors, hexadecane0.5 - 210 - 1000[1]

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion using Soprophor® 4D384, suitable for the encapsulation of lipophilic active ingredients.

Materials:

  • Soprophor® 4D384

  • Oil phase (e.g., vegetable oil, mineral oil, or a specific lipophilic active ingredient dissolved in a carrier oil)

  • Co-surfactant (optional, e.g., a non-ionic surfactant like a polysorbate or a block copolymer)

  • Deionized water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Aqueous Phase:

    • Disperse the desired amount of Soprophor® 4D384 in deionized water.

    • If a co-surfactant is used, add it to the aqueous phase.

    • Stir the mixture gently with a magnetic stirrer until the surfactant is fully dissolved.

  • Preparation of the Oil Phase:

    • If encapsulating a solid active ingredient, dissolve it in the oil phase. Gentle heating may be required.

    • Ensure the active ingredient is fully dissolved and the oil phase is homogeneous.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm) with a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes. This will create a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of passes are critical parameters for achieving the desired droplet size. Typical starting parameters are 500-1500 bar for 3-5 passes.

    • Optimize these parameters based on the specific formulation and desired droplet size.

  • Characterization:

    • Measure the mean droplet size and polydispersity index (PDI) of the final nanoemulsion using dynamic light scattering (DLS).

    • Assess the stability of the nanoemulsion by monitoring droplet size over time at different storage conditions.

Protocol 2: Preparation of Polymer Nanoparticles via Miniemulsion Polymerization

This protocol outlines the synthesis of polymer nanoparticles with a controlled size using Soprophor® 4D384 as a stabilizer in a miniemulsion polymerization process.

Materials:

  • Soprophor® 4D384

  • Monomer (e.g., styrene, methyl methacrylate)

  • Co-stabilizer (hydrophobe, e.g., hexadecane)

  • Water-soluble initiator (e.g., potassium persulfate)

  • Deionized water

  • Ultrasonicator or high-pressure homogenizer

  • Reaction vessel with a stirrer, condenser, and nitrogen inlet

Procedure:

  • Preparation of the Aqueous Phase:

    • Dissolve Soprophor® 4D384 in deionized water in the reaction vessel.

  • Preparation of the Oil Phase:

    • In a separate beaker, mix the monomer and the co-stabilizer (hydrophobe).

  • Miniemulsion Formation:

    • Add the oil phase to the aqueous phase.

    • Subject the mixture to high shear using an ultrasonicator or a high-pressure homogenizer to form a stable miniemulsion with small droplets.

  • Polymerization:

    • Deoxygenate the miniemulsion by purging with nitrogen for at least 30 minutes.

    • Heat the reaction vessel to the desired polymerization temperature (e.g., 70-80 °C).

    • Dissolve the water-soluble initiator in a small amount of deionized water and add it to the reaction vessel to initiate polymerization.

    • Continue the polymerization under a nitrogen atmosphere with constant stirring for the desired reaction time (typically several hours).

  • Characterization:

    • Determine the particle size and PDI of the resulting polymer latex by DLS.

    • Analyze the polymer conversion by gravimetry.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Analysis aq_phase Aqueous Phase Preparation (Water + Soprophor 4D384) pre_emulsion Pre-emulsification (High-Shear Mixing) aq_phase->pre_emulsion oil_phase Oil Phase Preparation (Oil + Active Ingredient) oil_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization Coarse Emulsion characterization Droplet Size & PDI Analysis (DLS) homogenization->characterization Final Nanoemulsion stability Stability Assessment characterization->stability

Caption: High-Pressure Homogenization Workflow

signaling_pathway cluster_interface Oil-Water Interface cluster_stabilization Stabilization Mechanisms oil_droplet Oil Droplet electrostatic Electrostatic Repulsion (Negative Surface Charge) oil_droplet->electrostatic steric Steric Hindrance (Bulky Hydrophobe) oil_droplet->steric soprophor This compound Molecules soprophor->oil_droplet Adsorption stable_emulsion Stable Emulsion (Reduced Coalescence) electrostatic->stable_emulsion steric->stable_emulsion

References

Soprophor 4D384 for Enhancing Bioavailability of Hydrophobic Drugs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The poor aqueous solubility of many active pharmaceutical ingredients (APIs) presents a significant challenge in drug development, often leading to low bioavailability and therapeutic variability. Soprophor 4D384, an anionic surfactant of the polyarylphenyl ether sulfate class, offers a promising solution for enhancing the oral bioavailability of hydrophobic drugs. Its primary mechanism involves the formation of nanoemulsions, which are stable, sub-micron sized dispersions of an oil phase in an aqueous phase. These formulations can significantly improve the dissolution rate and absorption of poorly soluble drugs.

This compound, chemically identified as an ammonium salt of a tristyrylphenol ethoxylate sulfate, is a versatile emulsifier and dispersing agent.[1] While extensively utilized in agrochemical formulations, its properties are highly relevant for pharmaceutical applications. Research indicates that surfactants of this nature can influence the toxicokinetics of active ingredients by increasing cellular permeation and inhibiting efflux transporters like P-glycoprotein, thereby potentially enhancing bioavailability.[1] This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of hydrophobic drugs to improve their bioavailability.

Principles of Application: Bioavailability Enhancement with this compound

The primary strategy for enhancing the bioavailability of hydrophobic drugs with this compound is the formation of an oil-in-water (o/w) nanoemulsion. The hydrophobic drug is dissolved in the oil phase, which is then dispersed as nanometer-sized droplets in the aqueous phase, stabilized by this compound at the oil-water interface.

Key Mechanisms of Bioavailability Enhancement:

  • Increased Surface Area: The nano-sized droplets of the emulsion provide a vast surface area for drug release and dissolution in the gastrointestinal fluids.

  • Improved Solubilization: The formulation maintains the drug in a solubilized state, preventing its precipitation in the aqueous environment of the gut.

  • Enhanced Permeation: The surfactant properties of this compound can facilitate the transport of the drug across the intestinal epithelium. It is suggested that surfactants like this compound can increase cellular permeation.[1]

  • Inhibition of Efflux Pumps: this compound may inhibit the action of efflux transporters such as P-glycoprotein, which are responsible for pumping drugs out of intestinal cells, thereby increasing intracellular drug concentration and overall absorption.[1]

Quantitative Data Summary

Publicly available data on the use of this compound for enhancing the bioavailability of specific hydrophobic drugs is limited. However, the following tables present available data on its emulsification properties and an illustrative example of how data for a model hydrophobic drug could be presented.

Table 1: Emulsification Properties of this compound

Formulation ComponentConcentrationResultant Droplet Size (z-average)Reference
Garlic Oil Nanoemulsion10% this compound23.39 ± 2.5 nm[1]

Table 2: Illustrative Bioavailability Enhancement of a Model Hydrophobic Drug (Drug X)

FormulationDrug Solubility in Water (µg/mL)In Vitro Dissolution (80% release)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)Relative Bioavailability (%)
Unformulated Drug X< 1> 120 min150600100
Drug X with this compound (Nanoemulsion)> 50< 15 min7503000500

This table presents hypothetical data for illustrative purposes to demonstrate the potential impact of a this compound-based nanoemulsion formulation.

Experimental Protocols

The following are representative protocols for the development and evaluation of a this compound-based nanoemulsion for a model hydrophobic drug.

Protocol 1: Preparation of a Nanoemulsion Formulation

This protocol describes the preparation of an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.

Materials:

  • Model Hydrophobic Drug

  • This compound

  • Oil Phase (e.g., Medium Chain Triglycerides - MCT oil)

  • Co-surfactant (e.g., Transcutol® HP)

  • Purified Water

  • Magnetic stirrer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the model hydrophobic drug.

    • Dissolve the drug in the selected oil phase (MCT oil) with the aid of gentle heating and stirring until a clear solution is obtained.

    • Add the co-surfactant (Transcutol® HP) to the oil phase and mix thoroughly.

  • Preparation of the Aqueous Phase:

    • Accurately weigh this compound.

    • Disperse this compound in purified water and stir until a homogenous aqueous phase is formed.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Continue stirring for 30 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Pass the pre-emulsion through a high-pressure homogenizer.

    • Homogenize at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles).

    • Collect the resulting nanoemulsion.

  • Characterization:

    • Measure the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion using a dynamic light scattering (DLS) instrument.

    • Visually inspect the formulation for any signs of instability such as creaming or phase separation.

G cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification Process drug Weigh Hydrophobic Drug dissolve Dissolve Drug in Oil + Co-surfactant drug->dissolve oil Select Oil (e.g., MCT) oil->dissolve cosurfactant Add Co-surfactant cosurfactant->dissolve pre_emulsion Form Pre-emulsion (Stirring) dissolve->pre_emulsion Combine Phases soprophor Weigh this compound disperse Disperse Soprophor in Water soprophor->disperse water Purified Water water->disperse disperse->pre_emulsion homogenize High-Pressure Homogenization pre_emulsion->homogenize nanoemulsion Final Nanoemulsion homogenize->nanoemulsion

Workflow for Nanoemulsion Preparation
Protocol 2: In Vitro Dissolution Testing

This protocol outlines a method for evaluating the in vitro release of the hydrophobic drug from the nanoemulsion formulation compared to the unformulated drug.

Materials:

  • USP Dissolution Apparatus II (Paddle Apparatus)

  • Dissolution Medium (e.g., Simulated Gastric Fluid without pepsin, pH 1.2)

  • Nanoemulsion formulation

  • Unformulated drug powder

  • Syringes and filters (0.22 µm)

  • HPLC system for drug quantification

Procedure:

  • Apparatus Setup:

    • Set the dissolution apparatus to the specified conditions (e.g., paddle speed of 50 RPM, temperature of 37 ± 0.5 °C).

    • Fill the dissolution vessels with 900 mL of the dissolution medium.

  • Sample Introduction:

    • For the nanoemulsion, add a volume equivalent to the desired dose of the drug into each vessel.

    • For the unformulated drug, add the accurately weighed powder equivalent to the same dose into each vessel.

  • Sampling:

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a 5 mL aliquot from each vessel.

    • Immediately filter the sample through a 0.22 µm syringe filter.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Analysis:

    • Analyze the filtered samples for drug concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the percentage of drug released versus time for both the nanoemulsion and the unformulated drug.

G setup Setup Dissolution Apparatus add_formulation Add Nanoemulsion to Vessel setup->add_formulation add_drug Add Unformulated Drug to Vessel setup->add_drug sampling Withdraw Samples at Time Points add_formulation->sampling add_drug->sampling hplc Analyze Samples by HPLC sampling->hplc plot Plot % Drug Released vs. Time hplc->plot

In Vitro Dissolution Testing Workflow
Protocol 3: Preliminary In Vivo Pharmacokinetic Study

This protocol provides a general framework for a preliminary pharmacokinetic study in a rodent model to assess the in vivo performance of the nanoemulsion. All animal experiments should be conducted in accordance with approved animal care and use protocols.

Materials:

  • Rodent model (e.g., Sprague-Dawley rats)

  • Nanoemulsion formulation

  • Unformulated drug suspension (control)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing:

    • Fast the animals overnight with free access to water.

    • Divide the animals into two groups: control (unformulated drug) and test (nanoemulsion).

    • Administer the respective formulations to each group via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Harvest the plasma and store at -80 °C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of the drug in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

    • Calculate the relative bioavailability of the nanoemulsion compared to the unformulated drug suspension.

In Vivo Pharmacokinetic Study Workflow

Proposed Mechanism of Bioavailability Enhancement

The following diagram illustrates the proposed mechanism by which a this compound-based nanoemulsion enhances the bioavailability of a hydrophobic drug.

G cluster_lumen GI Lumen cluster_enterocyte Intestinal Epithelium drug_suspension Unformulated Drug (Poorly Soluble) cell_membrane Enterocyte drug_suspension->cell_membrane Low Permeation nanoemulsion Nanoemulsion with This compound nanoemulsion->cell_membrane Enhanced Permeation pgp P-glycoprotein (Efflux Pump) cell_membrane->pgp Drug Efflux bloodstream Systemic Circulation cell_membrane->bloodstream Increased Absorption pgp->nanoemulsion Inhibition

Mechanism of Enhanced Bioavailability

Conclusion

This compound presents a valuable tool for formulation scientists seeking to enhance the oral bioavailability of hydrophobic drugs. Through the formation of stable nanoemulsions, it can significantly improve drug solubilization, dissolution, and membrane permeation. The provided protocols offer a foundational framework for the development and evaluation of such advanced drug delivery systems. It is important to note that while the principles are well-established, formulation development with this compound for a specific hydrophobic drug will require optimization of the oil phase, co-surfactant, and drug loading to achieve the desired product performance. Further research into the specific interactions of this compound with various hydrophobic APIs is encouraged to expand its application in the pharmaceutical field.

References

Application Notes and Protocols: A Step-by-Step Guide for Creating Microemulsions with Soprophor 4D384

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microemulsions are thermodynamically stable, isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant.[1][2][3][4] These systems have garnered significant interest in various fields, particularly in drug delivery, due to their ability to enhance the solubilization of poorly soluble drugs, improve bioavailability, and offer ease of preparation.[1][5] Soprophor 4D384 is an anionic surfactant known for its excellent emulsification and dispersion properties, making it a suitable candidate for the formulation of microemulsions.[6][7] This document provides a comprehensive, step-by-step guide for the systematic development of microemulsions using this compound.

This compound, chemically identified as a polyarylphenyl ether sulfate, ammonium salt, is soluble in water and a majority of polar and aromatic solvents.[8][9][10] Its anionic nature and structure contribute to the formation of stable microemulsion systems.[6] This guide will walk users through the necessary screening of components, the construction of phase diagrams to identify the microemulsion region, and the final preparation and characterization of the microemulsion.

Physicochemical Properties of this compound

A clear understanding of the surfactant's properties is crucial for formulation development. The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference
Chemical Name Polyarylphenyl ether sulphate, ammonium salt[6][9]
Ionic Nature Anionic[6]
Appearance Viscous liquid to paste[6][9]
Solubility Soluble in water and most polar and aromatic solvents[6][8][9]
Density Approximately 1.13 g/cm³[6][9]
pH (5% in water) 3.0 - 7.0[9]

Experimental Protocol: Microemulsion Development

The development of a microemulsion is a systematic process that involves the careful selection of components and the determination of their optimal ratios. The following protocol outlines the key steps.

Materials and Equipment

Materials:

  • This compound (Surfactant)

  • Oil Phase (e.g., Isopropyl myristate, Oleic acid, Caprylic/capric triglyceride)

  • Co-surfactant (e.g., Ethanol, Propylene glycol, Transcutol® P)

  • Aqueous Phase (Purified water)

  • Active Pharmaceutical Ingredient (API), if applicable

Equipment:

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Glass vials or test tubes

  • Micropipettes

  • Thermostatic water bath

Step 1: Screening of Components

The selection of an appropriate oil, surfactant, and co-surfactant is critical for the formation of a stable microemulsion.

Oil Phase Selection: The choice of the oil phase is often dictated by the solubility of the active pharmaceutical ingredient (API).

  • Prepare saturated solutions of the API in various oils.

  • Agitate the mixtures for 48 hours at a constant temperature.

  • Centrifuge and analyze the supernatant to determine the oil in which the API has the highest solubility.

Surfactant and Co-surfactant Selection:

  • Prepare a 1:1 (w/w) mixture of the selected oil and the aqueous phase.

  • To this mixture, add a 1:1 (w/w) blend of this compound (surfactant) and a selected co-surfactant.

  • Vortex the mixture and observe for transparency and homogeneity. The combination that results in a clear, single-phase system is considered suitable.

Step 2: Construction of Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is essential for identifying the concentration ranges of the components that will result in a microemulsion. The water titration method is commonly employed for this purpose.[11]

  • Prepare mixtures of this compound (surfactant) and the selected co-surfactant (Sₘᵢₓ) in various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

  • Titrate each of these oil/Sₘᵢₓ mixtures with the aqueous phase (purified water) dropwise, under constant magnetic stirring.

  • After each addition of the aqueous phase, visually inspect the sample for transparency and phase separation. The endpoint of the titration is the point where the mixture turns from turbid to transparent.

  • Record the amount of aqueous phase added to form a clear microemulsion.

  • Plot the data on a triangular phase diagram with the oil phase, aqueous phase, and Sₘᵢₓ at the vertices. The area where clear and stable formulations are observed represents the microemulsion region.

Diagram: Workflow for Constructing a Pseudo-Ternary Phase Diagram

G Workflow for Pseudo-Ternary Phase Diagram Construction A Prepare Surfactant:Co-surfactant (Smix) Ratios (e.g., 1:1, 2:1, 3:1) B Prepare Oil:Smix Mixtures (e.g., 1:9 to 9:1) A->B C Titrate with Aqueous Phase B->C D Observe for Transparency C->D E Record Component Percentages D->E Clear Point F Plot Data on Ternary Diagram E->F G Identify Microemulsion Region F->G

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Step 3: Preparation of the Microemulsion Formulation
  • From the constructed phase diagram, select a formulation from within the identified microemulsion region.

  • Accurately weigh the required amounts of the oil phase, this compound, and the co-surfactant.

  • Mix these components in a glass vial and vortex until a homogenous mixture is obtained.

  • If applicable, dissolve the API in this mixture.

  • Add the required amount of the aqueous phase dropwise to the oil-surfactant mixture while stirring continuously on a magnetic stirrer.

  • Continue stirring until a transparent and homogenous microemulsion is formed.

Characterization of the Microemulsion

Once the microemulsion is prepared, it is essential to characterize its physicochemical properties.

ParameterMethodPurpose
Visual Inspection Direct observationTo check for clarity, homogeneity, and phase separation.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the size distribution of the dispersed phase droplets.
pH Measurement pH meterTo ensure the pH is within an acceptable range for the intended application.
Viscosity Rheometer/ViscometerTo measure the flow characteristics of the formulation.
Thermodynamic Stability Centrifugation, Freeze-thaw cyclesTo assess the long-term stability of the microemulsion under stress conditions.

Diagram: Component Relationships in a Microemulsion

G Component Relationships in a Microemulsion ME Microemulsion (Thermodynamically Stable System) Oil Oil Phase (Lipophilic) Oil->ME Water Aqueous Phase (Hydrophilic) Water->ME Surfactant This compound (Anionic) Surfactant->ME Reduces Interfacial Tension Cosurfactant Co-surfactant (e.g., Alcohol) Cosurfactant->ME Increases Interfacial Fluidity

Caption: Logical relationship of components in a microemulsion system.

Troubleshooting

IssuePossible CauseSuggested Solution
Turbidity or Phase Separation Formulation is outside the microemulsion region.Adjust the ratios of oil, surfactant, co-surfactant, and water based on the phase diagram.
Incorrect Sₘᵢₓ ratio.Re-evaluate the surfactant to co-surfactant ratio; a different ratio may yield a larger microemulsion region.
High Viscosity High concentration of surfactant or certain oils.Select a formulation with a lower Sₘᵢₓ concentration from the phase diagram.
API Precipitation API solubility is exceeded.Re-evaluate the oil phase for higher API solubility or reduce the API concentration.

Conclusion

This guide provides a systematic and detailed protocol for the development of microemulsions using this compound. By following these steps, researchers, scientists, and drug development professionals can effectively screen components, identify the optimal formulation composition through the construction of pseudo-ternary phase diagrams, and prepare stable microemulsion systems for a variety of applications, particularly in the field of drug delivery. The unique properties of this compound make it a valuable tool in the formulation of these advanced delivery systems.

References

Soprophor® 4D/384 in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the potential use of Soprophor® 4D/384, an anionic surfactant, in the research and development of targeted drug delivery systems. Soprophor® 4D/384, a tristyrylphenol ethoxylate sulfate, is recognized for its emulsifying and dispersing capabilities, primarily in agrochemical and coating formulations.[1][2][3][4] Its properties as a solubilizer suggest potential applications in pharmaceutical formulations for improving the bioavailability of poorly soluble drugs.[3]

Due to the limited availability of specific published data on Soprophor® 4D/384 in targeted drug delivery research, the following protocols and data are presented as representative examples based on the use of other anionic surfactants in nanoparticle drug delivery systems. These should serve as a foundational guide for researchers exploring the utility of Soprophor® 4D/384 in this field.

Application Notes

Soprophor® 4D/384's chemical structure as an anionic tristyrylphenol ethoxylate sulfate lends it strong emulsifying and stabilizing properties, which are crucial for the formulation of nanoparticle-based drug delivery systems.[1] Anionic surfactants are utilized in the synthesis and stabilization of various types of nanoparticles, including polymeric nanoparticles and solid lipid nanoparticles, to encapsulate therapeutic agents.[1][5][6]

The potential role of Soprophor® 4D/384 in targeted drug delivery includes:

  • Nanoparticle Formulation: Acting as a stabilizer to control particle size and prevent aggregation of nanoparticles during formulation processes like emulsion evaporation or nanoprecipitation.

  • Enhanced Drug Loading: The surfactant properties may facilitate the encapsulation of hydrophobic drugs within the core of nanoparticles.

  • Improved Bioavailability: By forming stable nanosized drug carriers, it can potentially enhance the solubility and absorption of poorly water-soluble drugs.[3]

  • Modulation of Drug Release: The surfactant layer on the nanoparticle surface can influence the drug release kinetics.

Data Presentation: Representative Characteristics of Anionic Surfactant-Stabilized Nanoparticles

The following tables summarize representative quantitative data for nanoparticles formulated with anionic surfactants, which can be used as a benchmark for studies involving Soprophor® 4D/384.

Table 1: Physicochemical Properties of Representative Drug-Loaded Nanoparticles

Nanoparticle FormulationAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Paclitaxel-loaded PLGA Nanoparticles150 - 250< 0.2-20 to -40
Curcumin-loaded Solid Lipid Nanoparticles100 - 300< 0.3-15 to -35
Doxorubicin-loaded Polymeric Micelles50 - 150< 0.15-10 to -25

Table 2: Drug Loading and Release Characteristics of Representative Nanoparticles

Nanoparticle FormulationDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)In Vitro Release (72h, pH 7.4)
Paclitaxel-loaded PLGA NanoparticlesPaclitaxel5 - 1070 - 90Sustained release, ~60%
Curcumin-loaded Solid Lipid NanoparticlesCurcumin2 - 880 - 95Sustained release, ~50%
Doxorubicin-loaded Polymeric MicellesDoxorubicin10 - 20> 90pH-sensitive release

Experimental Protocols

The following are detailed, representative protocols for the preparation, characterization, and in vitro evaluation of drug-loaded nanoparticles using an anionic surfactant like Soprophor® 4D/384.

Protocol 1: Preparation of Drug-Loaded Polymeric Nanoparticles by Emulsion-Solvent Evaporation

Objective: To formulate drug-loaded polymeric nanoparticles using Soprophor® 4D/384 as a stabilizing agent.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Soprophor® 4D/384

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Soprophor® 4D/384 in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at 1000 rpm on a magnetic stirrer.

  • Homogenization: Homogenize the mixture at 15,000 rpm for 5 minutes or sonicate for 3 minutes on ice to form a coarse oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Continue stirring the emulsion at room temperature for 4-6 hours to allow for the complete evaporation of dichloromethane, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours for long-term storage.

Protocol 2: Characterization of Nanoparticles

Objective: To determine the physicochemical properties and drug loading of the formulated nanoparticles.

A. Particle Size and Zeta Potential Analysis:

  • Resuspend a small aliquot of the nanoparticle formulation in deionized water.

  • Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

B. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):

  • Accurately weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a suitable solvent (e.g., 1 mL of DMSO) to release the encapsulated drug.

  • Quantify the amount of drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Drug Release Study

Objective: To evaluate the release kinetics of the encapsulated drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4 and pH 5.5

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles (e.g., 10 mg) in 2 mL of release medium (PBS, pH 7.4 or 5.5).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a container with 50 mL of the same release medium.

  • Incubate the setup at 37°C in a shaking incubator.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium from the container and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using HPLC or UV-Vis spectrophotometry.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_char Characterization Organic Phase Organic Phase Emulsification Emulsification Organic Phase->Emulsification Aqueous Phase (Soprophor 4D384) Aqueous Phase (this compound) Aqueous Phase (this compound)->Emulsification Solvent Evaporation Solvent Evaporation Emulsification->Solvent Evaporation Nanoparticle Suspension Nanoparticle Suspension Solvent Evaporation->Nanoparticle Suspension Particle Size & Zeta Potential Particle Size & Zeta Potential Nanoparticle Suspension->Particle Size & Zeta Potential Drug Loading & Encapsulation Efficiency Drug Loading & Encapsulation Efficiency Nanoparticle Suspension->Drug Loading & Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release Nanoparticle Suspension->In Vitro Drug Release

Caption: Experimental workflow for nanoparticle preparation and characterization.

G cluster_pathway PI3K/Akt Signaling Pathway Drug-Loaded Nanoparticle Drug-Loaded Nanoparticle Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) Drug-Loaded Nanoparticle->Cellular Uptake (Endocytosis) Drug Release in Cytoplasm Drug Release in Cytoplasm Cellular Uptake (Endocytosis)->Drug Release in Cytoplasm Akt Akt Drug Release in Cytoplasm->Akt Inhibits PI3K PI3K PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation

Caption: Hypothetical targeting of the PI3K/Akt signaling pathway by a delivered drug.

References

Soprophor® 4D/384: Application Notes and Protocols for Formulating Water-Insoluble Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soprophor® 4D/384 is an industry-recognized anionic surfactant, chemically identified as an ammonium salt of a polyarylphenyl ether sulfate.[1] Its versatile emulsification and dispersion properties make it a valuable tool for formulating water-insoluble active ingredients across various sectors, particularly in agrochemical and pharmaceutical research and development.[1] This document provides detailed application notes and experimental protocols for the effective utilization of Soprophor® 4D/384 in creating stable and effective formulations such as Suspension Concentrates (SC) and Nanoemulsions (NE).

Key Properties and Functions

Soprophor® 4D/384 is a viscous liquid to a pasty substance soluble in water and most polar and aromatic solvents.[1] Its primary functions are to act as a dispersing and emulsifying agent, enabling the stable suspension of solid particles or the emulsification of immiscible liquids in an aqueous medium.[1][2] This is crucial for the delivery of hydrophobic active ingredients, enhancing their bioavailability and efficacy.[1]

Table 1: Physicochemical Properties of Soprophor® 4D/384

PropertyValueReference
Ionic Nature Anionic[1]
Appearance Viscous liquid to paste[1]
Composition Polyarylphenyl ether sulphate, ammonium salt[1]
Density Approximately 1.13 g/cm³[1]
Solubility Soluble in water and most polar and aromatic solvents[1]

Applications in Formulating Water-Insoluble Active Ingredients

Soprophor® 4D/384 is particularly effective in two main types of formulations for water-insoluble active ingredients: Suspension Concentrates and Nanoemulsions.

Suspension Concentrates (SC)

Suspension concentrates are stable dispersions of solid active ingredients in water.[3][4] Soprophor® 4D/384 acts as a dispersant, preventing the agglomeration and settling of the solid particles.

Table 2: Example Formulation of a Suspension Concentrate for a Pesticide

ComponentFunctionConcentration Range (% w/w)
Water-Insoluble PesticideActive Ingredient10 - 50
Soprophor® 4D/384 Dispersing Agent 1 - 5
Co-dispersant (e.g., Atlox 4913)Dispersing Agent2 - 5
Antifreeze (e.g., Propylene Glycol)Freeze-thaw stability3 - 10
Thickener (e.g., Xanthan Gum)Suspension stability0.1 - 0.5
Defoaming Agent (e.g., Antifoam A)Processing aid0.1 - 0.5
Preservative (e.g., Proxel GXL)Microbial stability0.01 - 0.1
WaterVehicleTo 100

Note: The specific concentrations will need to be optimized for each active ingredient.

Nanoemulsions (NE)

Nanoemulsions are oil-in-water (O/W) emulsions with droplet sizes typically in the range of 20-200 nm. Soprophor® 4D/384 is used as an emulsifier to reduce the interfacial tension between the oil and water phases, leading to the formation of small, stable droplets. This is particularly useful for liquid, water-insoluble active ingredients or solid actives dissolved in a suitable oil phase.

Table 3: Performance of Soprophor® 4D/384 in Nanoemulsion Formulations

Active Ingredient (Oil Phase)Co-surfactantSoprophor® 4D/384 ConcentrationDroplet Size (nm)StabilityReference
Garlic OilCastor oil ethoxylate (FFT-40)10%23.39 ± 2.5Stable[1]
D-Limonene OilCastor oil ethoxylate (FFT-40)Not specified10.63 ± 3.4Stable[1]
Fenoxaprop-ethyl (in suspoemulsion)Not specifiedNot specifiedNot applicable>90% bioactivity retention after 6 months[1]

Experimental Protocols

The following are generalized protocols for the preparation of Suspension Concentrates and Nanoemulsions using Soprophor® 4D/384. These should be considered as starting points and may require optimization for specific active ingredients and desired formulation characteristics.

Protocol 1: Preparation of a Suspension Concentrate (SC)

This protocol outlines the steps for preparing a stable aqueous suspension of a solid, water-insoluble active ingredient.

Materials:

  • Water-insoluble active ingredient

  • Soprophor® 4D/384

  • Co-dispersant (optional)

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Defoaming agent

  • Preservative

  • Deionized water

  • High-shear mixer

  • Bead mill

Procedure:

  • Preparation of the Aqueous Phase:

    • In a suitable vessel, combine the deionized water, antifreeze, and preservative.

    • Slowly add the Soprophor® 4D/384 and any co-dispersant while mixing with a low-shear mixer until fully dissolved.

    • Add the defoaming agent.

  • Dispersion of the Active Ingredient:

    • While stirring the aqueous phase with a high-shear mixer, slowly add the solid active ingredient powder.

    • Continue mixing at high speed for 15-30 minutes to ensure thorough wetting and dispersion of the particles.

  • Milling:

    • Transfer the dispersion to a bead mill.

    • Mill the suspension until the desired particle size distribution is achieved (typically a median particle size of <5 µm). Monitor the particle size using a suitable technique such as laser diffraction.

  • Final Formulation:

    • Prepare a pre-slurry of the thickener in a small amount of the antifreeze or water and add it to the milled suspension under gentle agitation.

    • Continue mixing until the thickener is fully hydrated and the desired viscosity is reached.

    • Perform quality control tests including particle size analysis, viscosity measurement, and stability testing (e.g., freeze-thaw cycles, accelerated storage).

Protocol 2: Preparation of a Nanoemulsion (NE) by High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion for a liquid water-insoluble active ingredient or a solid active dissolved in a suitable oil.

Materials:

  • Water-insoluble active ingredient (or a solution of the active in a suitable oil)

  • Soprophor® 4D/384

  • Co-surfactant (optional, e.g., a non-ionic surfactant)

  • Deionized water

  • High-shear mixer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Oil Phase:

    • If the active ingredient is a solid, dissolve it in a suitable oil carrier.

    • Add the Soprophor® 4D/384 and any co-surfactant to the oil phase and mix until homogeneous.

  • Preparation of the Aqueous Phase:

    • The aqueous phase consists of deionized water.

  • Formation of a Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer.

    • Continue mixing for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • The homogenization pressure and number of passes will need to be optimized to achieve the desired droplet size. Typical pressures range from 500 to 1500 bar, and 3 to 10 passes may be required.

  • Characterization:

    • Characterize the nanoemulsion for droplet size and distribution (e.g., using dynamic light scattering), zeta potential, and stability.

Visualizations

The following diagrams illustrate the generalized workflows for the preparation of Suspension Concentrates and Nanoemulsions.

Suspension_Concentrate_Workflow cluster_aqueous_phase Aqueous Phase Preparation cluster_dispersion Dispersion cluster_milling Milling cluster_finalization Final Formulation A1 Deionized Water B2 High-Shear Mixing A1->B2 A2 Antifreeze A2->B2 A3 Preservative A3->B2 A4 Soprophor® 4D/384 A4->B2 A5 Defoamer A5->B2 B1 Active Ingredient B1->B2 C1 Bead Milling B2->C1 D1 Thickener Addition C1->D1 D2 Final SC Product D1->D2

Caption: Workflow for Suspension Concentrate (SC) Preparation.

Nanoemulsion_Workflow cluster_oil_phase Oil Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification cluster_finalization Final Product O1 Active Ingredient in Oil E1 High-Shear Mixing (Coarse Emulsion) O1->E1 O2 Soprophor® 4D/384 O2->E1 O3 Co-surfactant (optional) O3->E1 W1 Deionized Water W1->E1 E2 High-Pressure Homogenization E1->E2 F1 Nanoemulsion E2->F1

Caption: Workflow for Nanoemulsion (NE) Preparation.

Conclusion

Soprophor® 4D/384 is a highly effective and versatile surfactant for the formulation of water-insoluble active ingredients. Its strong dispersing and emulsifying properties enable the creation of stable and efficacious Suspension Concentrates and Nanoemulsions. The provided protocols and formulation examples serve as a valuable starting point for researchers and formulators. It is important to note that optimization of the formulation components and process parameters is crucial for achieving the desired product performance for each specific active ingredient.

References

Application Notes and Protocols: Soprophor 4D384 in Agricultural Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soprophor 4D384 is a versatile anionic surfactant, chemically identified as an ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy].[1] It is widely recognized in the agricultural industry for its exceptional emulsification and dispersion capabilities.[1][2][3][4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in various agrochemical formulations, including Suspension Concentrates (SC), Emulsion Concentrates (EC), Microemulsions (ME), and Suspoemulsions (SE).[1][7] Its primary function is to stabilize these formulations, ensuring the uniform distribution of active ingredients and enhancing their bioavailability and efficacy.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application in formulation development.

PropertyValueReference
Chemical Identity Polyarylphenyl ether sulphate, ammonium salt[8][9]
Ionic Nature Anionic[1][8]
Appearance Viscous liquid to paste[1][8][10]
Density Approximately 1.13 g/cm³[1][8]
pH (5% in water) 3.0 - 7.0[8]
Solubility Soluble in water and most polar and aromatic solvents[1][8][10]
Flash Point >= 100 °C[8]
Pour Point 15.0 °C[8]
Moisture Content <= 1.0 %[8]
Shelf Life 12 Months[8]

Applications in Agrochemical Formulations

This compound is a key component in various agrochemical formulations due to its ability to provide both electrostatic and steric stabilization.[1] This dual-action mechanism is particularly effective in preventing the agglomeration of particles and maintaining the long-term stability of complex formulations.

Suspension Concentrates (SC)

In SC formulations, this compound acts as a multipurpose dispersing agent, preventing the settling and aggregation of solid active ingredient particles suspended in water.[8][9][10]

Example Formulation of a Herbicide Suspension Concentrate:

ComponentFunctionConcentration (% w/w)
Herbicide (e.g., Atrazine)Active Ingredient40.0 - 50.0
This compound Dispersing Agent 1.0 - 2.0 [11]
Atlox 4913Dispersing Agent2.0[11]
1,2-PropyleneglycolAntifreeze3.0[11]
Antifoam ADefoaming Agent0.3[11]
Proxel GXLPreservative0.03[11]
Rhodopol 23Thickener0.12[11]
WaterCarrierTo 100
Emulsion Concentrates (EC) and Microemulsions (ME)

This compound is an effective emulsifier in EC and ME formulations, enabling the stable dispersion of a water-immiscible organic phase (containing the active ingredient) in water.[1][7]

Suspoemulsions (SE)

SE formulations are complex systems containing both solid and liquid active ingredients dispersed in an aqueous phase. This compound is crucial for stabilizing these multi-phase systems, preventing both sedimentation of the solid particles and coalescence of the liquid droplets.[1][7] In a study involving a fenoxaprop-ethyl suspoemulsion, the use of this compound resulted in improved dispersion stability and a bioactivity retention of over 90% after 6 months.[1]

Nanoemulsions and Mini-emulsions

In advanced applications, this compound is utilized in the preparation of stable nanoemulsions and mini-emulsions for targeted delivery of active ingredients.[1] It effectively reduces the interfacial tension between the oil and water phases, allowing for the formation of fine droplets and enhancing long-term stability.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of this compound in agrochemical formulations.

Protocol 1: Preparation of a Suspension Concentrate (SC)

Objective: To prepare a stable SC formulation of a solid, water-insoluble pesticide using this compound as a dispersant.

Materials:

  • Active Ingredient (e.g., Atrazine)

  • This compound

  • Co-dispersant (e.g., Atlox 4913)

  • Antifreeze (e.g., 1,2-Propyleneglycol)

  • Defoamer (e.g., Antifoam A)

  • Preservative (e.g., Proxel GXL)

  • Thickener (e.g., Rhodopol 23)

  • Deionized Water

  • Bead mill or similar grinding equipment

  • High-shear mixer

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, combine the deionized water, antifreeze, and preservative. Mix until fully dissolved.

  • Dispersant Addition: While stirring, add this compound and the co-dispersant to the aqueous phase. Continue mixing until a homogeneous solution is obtained.

  • Active Ingredient Dispersion: Slowly add the solid active ingredient to the aqueous phase under continuous agitation with a high-shear mixer. Mix until the active ingredient is fully wetted.

  • Wet Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size is achieved (typically 1-5 microns).

  • Final Formulation: Transfer the milled suspension to a mixing vessel. While gently stirring, add the defoamer and the pre-hydrated thickener. Continue mixing until the formulation is homogeneous.

SC_Preparation cluster_aqueous Aqueous Phase Preparation cluster_dispersants Dispersant Addition cluster_active Active Ingredient Dispersion cluster_final Final Formulation Water Deionized Water Mixer1 Mixing Vessel Water->Mixer1 Antifreeze Antifreeze (e.g., Propylene Glycol) Antifreeze->Mixer1 Preservative Preservative (e.g., Proxel GXL) Preservative->Mixer1 Soprophor This compound Mixer2 High-Shear Mixer Soprophor->Mixer2 CoDispersant Co-Dispersant (e.g., Atlox 4913) CoDispersant->Mixer2 AI Solid Active Ingredient (e.g., Atrazine) AI->Mixer2 Defoamer Defoamer Mixer3 Final Mixing Vessel Defoamer->Mixer3 Thickener Thickener Thickener->Mixer3 Mixer1->Mixer2 BeadMill Bead Mill Mixer2->BeadMill Wet Milling BeadMill->Mixer3 Final_Product Final_Product Mixer3->Final_Product Homogeneous SC

Caption: Process for evaluating emulsion stability.

Conclusion

This compound is a high-performance anionic surfactant that plays a critical role in the formulation of stable and effective agrochemical products. Its versatile emulsifying and dispersing properties make it suitable for a wide range of formulation types. The protocols outlined in this document provide a framework for the development and evaluation of agrochemical formulations incorporating this compound, enabling researchers and formulation scientists to optimize product performance and stability.

References

Soprophor® 4D/384: Application Notes and Protocols for Crop Protection Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Soprophor® 4D/384, an industry-standard anionic surfactant, for its use as a co-formulant in crop protection products. Detailed protocols for formulation development and evaluation are provided to assist researchers and formulation chemists in leveraging the versatile emulsification and dispersion capabilities of this tristyrylphenol ethoxylate sulfate.

Introduction

Soprophor® 4D/384 is a highly effective emulsifier and dispersing agent utilized in a variety of agrochemical formulations, including Suspension Concentrates (SC), Emulsion Concentrates (EC), and Microemulsions (ME).[1][2][3] Its chemical structure, an ammonium salt of polyarylphenyl ether sulfate, provides strong anionic character, contributing to excellent stability in complex formulations.[1][4] This co-formulant is particularly valued for its ability to improve the bioavailability of active ingredients by enhancing cellular permeation.[1][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of Soprophor® 4D/384 is presented in Table 1. This data is essential for formulators to consider during the development of stable and effective crop protection products.

PropertyValueReference
Chemical Identity Ammonium salt of poly(oxy-1,2-ethanediyl), α-sulfo-ω-[2,4,6-tris(1-phenylethyl)phenoxy]-[1]
Ionic Nature Anionic[1]
Appearance Viscous liquid to paste[1]
Density Approximately 1.13 g/cm³[1]
pH (5% in water) 3.0 - 7.0
Solubility Soluble in water and most polar and aromatic solvents[1][7][8]
Flash Point >= 100 °C
Shelf Life 365 days[7][8]

Applications in Crop Protection Formulations

Soprophor® 4D/384 is a versatile tool for the formulation chemist, enabling the development of robust and efficacious crop protection products.

  • Suspension Concentrates (SC): As a primary dispersing agent, Soprophor® 4D/384 prevents the agglomeration of solid active ingredient particles suspended in an aqueous phase.[9] This ensures uniform distribution upon dilution and application, maximizing the efficacy of the pesticide.

  • Emulsion Concentrates (EC): In EC formulations, where a non-aqueous solution of the active ingredient is emulsified in water, Soprophor® 4D/384 acts as a powerful emulsifier. It facilitates the formation of a stable "milk-like" emulsion upon dilution in the spray tank.[4]

  • Microemulsions (ME) and Suspoemulsions (SE): Its excellent emulsification properties are also critical in the formation of thermodynamically stable microemulsions and complex suspoemulsions, which can combine different active ingredients.[2][3]

  • Enhanced Bioavailability: Research indicates that surfactants like Soprophor® 4D/384 can significantly increase the cellular permeation of active ingredients.[1][5][6] This can lead to enhanced biological efficacy of the pesticide.

Experimental Protocols

The following protocols provide a general framework for the development and evaluation of crop protection formulations using Soprophor® 4D/384.

Protocol for Suspension Concentrate (SC) Formulation Development

This protocol outlines the steps for preparing a stable SC formulation.

Materials:

  • Active Ingredient (solid, water-insoluble)

  • Soprophor® 4D/384

  • Co-dispersant (e.g., a non-ionic surfactant)

  • Wetting agent

  • Antifreeze (e.g., propylene glycol)

  • Thickener (e.g., xanthan gum)

  • Antifoaming agent

  • Deionized water

Procedure:

  • Preparation of the Aqueous Phase: In a suitable vessel, dissolve the antifreeze and thickener in deionized water with gentle agitation until a homogeneous solution is formed.

  • Preparation of the Mill Base: To the aqueous phase, add the wetting agent and Soprophor® 4D/384, followed by the active ingredient. Mix at high speed to form a slurry.

  • Milling: Transfer the mill base to a bead mill. Mill the slurry until the desired particle size is achieved (typically a D90 of less than 10 microns).[10] Monitor particle size distribution throughout the milling process.

  • Final Formulation: Add the antifoaming agent and any other required additives to the milled concentrate and mix until uniform.

Protocol for Emulsion Concentrate (EC) Formulation Development

This protocol describes the preparation of an EC formulation.

Materials:

  • Active Ingredient (liquid or solid soluble in a water-immiscible solvent)

  • Water-immiscible solvent

  • Soprophor® 4D/384

  • Co-emulsifier (e.g., a non-ionic surfactant)

Procedure:

  • Preparation of the Organic Phase: Dissolve the active ingredient in the chosen water-immiscible solvent.

  • Addition of Emulsifiers: Add Soprophor® 4D/384 and the co-emulsifier to the organic phase and mix until a homogeneous solution is obtained.

Protocol for Evaluation of Formulation Stability

Assessing the physical stability of the formulation is a critical step.

4.3.1. Accelerated Storage Stability:

  • Store samples of the formulation at elevated temperatures (e.g., 54°C for 14 days) and low temperatures (e.g., 0°C for 7 days).

  • After the storage period, visually inspect the samples for any signs of instability, such as phase separation, crystallization, or sedimentation.

  • For SC formulations, re-measure the particle size distribution to check for crystal growth.

4.3.2. Emulsion Stability Test (for EC formulations):

  • Prepare a dilution of the EC formulation in standardized hard water (e.g., 342 ppm) at a typical application concentration (e.g., 5% v/v).[4]

  • Invert the graduated cylinder containing the emulsion a set number of times (e.g., 10 times) to ensure thorough mixing.

  • Allow the emulsion to stand undisturbed and record the amount of cream or sediment that forms at various time intervals (e.g., 30 minutes, 1 hour, 2 hours, and 24 hours).[4] A stable emulsion will show minimal separation.

Protocol for Particle Size Analysis (for SC formulations)

Controlling particle size is crucial for the performance of SC formulations.[10]

Equipment:

  • Laser diffraction particle size analyzer

Procedure:

  • Sample Preparation: Prepare a dilute suspension of the SC formulation in deionized water. The concentration should be optimized for the specific instrument being used.

  • Measurement: Introduce the sample into the particle size analyzer and perform the measurement according to the manufacturer's instructions.

  • Analysis: Analyze the particle size distribution data, paying particular attention to the D50 (median particle size) and D90 (90% of particles are smaller than this diameter) values.

Performance Data

The following table summarizes typical performance characteristics of formulations containing Soprophor® 4D/384, based on patent literature. The exact values will depend on the specific active ingredient and other co-formulants used.

Formulation TypeParameterTypical RangeReference
SuspoemulsionSoprophor® 4D/384 Concentration (% w/w)1.0 - 2.0[11]
SuspoemulsionAverage Particle Size (microns)1 - 5[11]
SuspoemulsionViscosity (mPas)300 - 1000[11]
MicroemulsionSoprophor® 4D/384 Concentration (% w/w)~7.5[12]

Visualizations

Proposed Mechanism of Enhanced Bioavailability

The following diagram illustrates the proposed mechanism by which Soprophor® 4D/384 can enhance the bioavailability of pesticide active ingredients.

G cluster_0 Mechanism of Action Soprophor Soprophor® 4D/384 Membrane Cell Membrane Soprophor->Membrane Increases Membrane Permeability Efflux Efflux Transporters (e.g., P-glycoprotein) Soprophor->Efflux Inhibits AI_in Active Ingredient (Inside Cell) Membrane->AI_in AI_out Active Ingredient (Outside Cell) Efflux->AI_out AI_out->Membrane Passive Diffusion AI_in->Efflux Efflux Bioavailability Increased Bioavailability AI_in->Bioavailability

Caption: Proposed mechanism for enhanced bioavailability.

Experimental Workflow for SC Formulation and Evaluation

The diagram below outlines the general workflow for developing and evaluating a Suspension Concentrate formulation.

G cluster_workflow SC Formulation and Evaluation Workflow A 1. Prepare Aqueous Phase (Water, Antifreeze, Thickener) B 2. Prepare Mill Base (Add Surfactants & Active Ingredient) A->B C 3. Bead Milling (Particle Size Reduction) B->C D 4. Particle Size Analysis C->D In-process control E 5. Final Formulation (Add Antifoam, etc.) C->E D->C Optimize milling time F 6. Stability Testing (Accelerated Storage) E->F G Stable & Effective SC Formulation F->G

Caption: SC formulation and evaluation workflow.

Disclaimer: This document is intended for informational purposes only. Researchers should conduct their own experiments to determine the optimal formulation parameters for their specific active ingredients and applications. Always consult the safety data sheet (SDS) for Soprophor® 4D/384 before use.

References

Troubleshooting & Optimization

Technical Support Center: Soprophor 4D384 Emulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing phase separation in emulsions formulated with Soprophor 4D384.

Troubleshooting Guide: Preventing Phase Separation

Phase separation in an emulsion can manifest as creaming, sedimentation, flocculation, or coalescence, ultimately leading to a complete breakdown of the emulsion. This guide provides a systematic approach to troubleshooting and preventing these instability issues.

Q1: My emulsion is exhibiting creaming (a layer of the dispersed phase at the top) or sedimentation (a layer of the dispersed phase at the bottom). What should I do?

A1: Creaming and sedimentation are driven by density differences between the oil and water phases and can be the first sign of instability.

  • Increase the Viscosity of the Continuous Phase: A more viscous continuous phase will slow the movement of the dispersed droplets. Consider adding a rheology modifier such as xanthan gum, carbomer, or cellulosic polymers to the aqueous phase.

  • Reduce Droplet Size: Smaller droplets are less affected by gravity. This can be achieved by increasing the energy of homogenization. Methods like high-pressure homogenization or microfluidization are effective in reducing droplet size.

  • Optimize the Oil-to-Water Ratio: Very high or very low internal phase concentrations can sometimes contribute to instability. Experiment with slight variations in your phase ratios.

Q2: I'm observing flocculation (clumping of droplets) in my emulsion. How can I resolve this?

A2: Flocculation occurs when droplets aggregate without coalescing. It is often a precursor to coalescence.

  • Optimize this compound Concentration: An insufficient concentration of this compound can lead to incomplete coverage of the droplet surface, promoting flocculation. Gradually increase the concentration to ensure adequate stabilization.

  • Evaluate the pH of the Aqueous Phase: this compound is an anionic surfactant, and its performance can be pH-dependent. A technical data sheet for a 5% solution of this compound indicates a pH range of 3.0-7.0.[1][2] Operating within this range is advisable. Extreme pH values can affect the charge on the droplets and lead to instability.

  • Consider Adding a Co-surfactant: A non-ionic co-surfactant can provide steric hindrance, creating a physical barrier that prevents droplets from getting too close and flocculating.

Q3: My emulsion is undergoing coalescence (droplets are merging), leading to complete phase separation. What is the root cause and how can it be fixed?

A3: Coalescence is an irreversible process where droplets merge to form larger ones, ultimately leading to the complete separation of the oil and water phases.[3][4] This indicates a fundamental instability in the formulation.

  • Insufficient Emulsifier Concentration: This is a primary cause of coalescence. There may not be enough this compound to form a stable interfacial film around the droplets. An experimental approach to determine the optimal concentration is recommended (see Experimental Protocols).

  • Incompatible Ingredients: Ensure that all components in your formulation are compatible with an anionic surfactant. Cationic ingredients, for example, can interact with this compound and disrupt the emulsion.

  • Temperature Effects: High temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions that can rupture the interfacial film.[5] Conversely, some emulsions can be sensitive to freeze-thaw cycles. Evaluate the stability of your emulsion at your intended storage and use temperatures.

  • Electrolyte Concentration: High concentrations of electrolytes can compress the electrical double layer around the droplets, reducing repulsive forces and promoting coalescence. If your formulation requires electrolytes, their concentration should be carefully optimized.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting phase separation in this compound emulsions.

G cluster_0 Phase Separation Troubleshooting start Phase Separation Observed issue_type Identify Type of Instability start->issue_type creaming_sedimentation Creaming / Sedimentation issue_type->creaming_sedimentation Density Difference flocculation Flocculation issue_type->flocculation Droplet Aggregation coalescence Coalescence issue_type->coalescence Droplet Merging viscosity Increase Continuous Phase Viscosity creaming_sedimentation->viscosity emulsifier_conc Optimize this compound Concentration flocculation->emulsifier_conc insufficient_emulsifier Increase this compound Concentration coalescence->insufficient_emulsifier droplet_size Reduce Droplet Size (Increase Homogenization) viscosity->droplet_size phase_ratio Optimize Phase Ratio droplet_size->phase_ratio end Stable Emulsion phase_ratio->end ph_eval Evaluate Aqueous Phase pH (Target 3.0-7.0) emulsifier_conc->ph_eval co_surfactant Add Non-ionic Co-surfactant ph_eval->co_surfactant co_surfactant->end compatibility Check Ingredient Compatibility insufficient_emulsifier->compatibility temperature Evaluate Temperature Effects compatibility->temperature electrolytes Optimize Electrolyte Concentration temperature->electrolytes electrolytes->end re_evaluate Re-evaluate Formulation end->re_evaluate If still unstable

Caption: Troubleshooting workflow for addressing phase separation in emulsions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: this compound is an anionic surfactant, specifically an ammonium salt of a polyarylphenyl ether sulfate.[1][2] It is a viscous liquid to a pasty substance that is soluble in water and most polar and aromatic solvents.[1][3][6] It is primarily used as an emulsifier and dispersing agent in various formulations, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[7]

PropertyValueReference
Ionic Nature Anionic[7]
Appearance Viscous liquid to paste[1][7]
Density Approx. 1.13 g/cm³[1][7]
pH (5% in water) 3.0 - 7.0[1][2]
Solubility Soluble in water and most polar and aromatic solvents[1][3][6]

Q2: What is the optimal concentration of this compound to use in my emulsion?

A2: The optimal concentration of this compound is highly dependent on the specific oil phase, the desired droplet size, and the overall formulation. While a specific optimal concentration is not universally defined, a typical starting point for surfactants in emulsions is in the range of 1-5% by weight of the total formulation. For mini-emulsion polymerization, concentrations of 0.5-2 wt% have been noted.[7] It is crucial to determine the optimal concentration experimentally for your specific system.

Q3: How does pH affect the stability of emulsions made with this compound?

A3: As an anionic surfactant, the stability of this compound-stabilized emulsions can be influenced by pH. The technical data indicates a pH range of 3.0-7.0 for a 5% solution.[1][2] Within this range, the surfactant should be in its ionized form, providing electrostatic repulsion between droplets, which contributes to stability. Outside of this range, the surfactant's effectiveness may be reduced.

Q4: Can I use this compound with other surfactants?

A4: Yes, this compound is often used in combination with other surfactants. For instance, it can be combined with non-ionic surfactants.[6] Non-ionic surfactants can provide steric stabilization, which complements the electrostatic stabilization provided by the anionic this compound, leading to a more robust emulsion. It is important to avoid combining it with cationic surfactants, as this can lead to precipitation and emulsion breakdown.

Experimental Protocols

Determining the Optimal Concentration of this compound

This protocol outlines a method for determining the optimal concentration of this compound for a specific oil-in-water emulsion.

Objective: To identify the minimum concentration of this compound required to form a stable emulsion with the desired droplet size.

Materials:

  • Oil phase (your specific oil)

  • Aqueous phase (e.g., deionized water)

  • This compound

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Particle size analyzer (e.g., dynamic light scattering)

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Prepare a series of aqueous phases: Prepare several aqueous solutions with varying concentrations of this compound (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% w/w).

  • Pre-emulsion formation: For each concentration, add the oil phase to the aqueous phase at the desired ratio.

  • Homogenization: Subject each pre-emulsion to the same high-shear homogenization process. Ensure consistent parameters (e.g., speed, time, pressure) for all samples.

  • Initial droplet size analysis: Immediately after homogenization, measure the mean droplet size and size distribution for each emulsion.

  • Stability testing: Store the emulsions at relevant temperatures (e.g., room temperature, 4°C, 40°C) and observe for any signs of phase separation (creaming, coalescence) over a set period (e.g., 24 hours, 1 week, 1 month).

  • Droplet size analysis over time: Periodically re-measure the droplet size of the stored samples. A significant increase in droplet size indicates instability (coalescence).

  • Data analysis: Plot the mean droplet size and stability observations against the this compound concentration. The optimal concentration will be the lowest concentration that produces a stable emulsion with the desired droplet size over the testing period.

G cluster_1 Experimental Protocol for Optimal Concentration start Prepare Aqueous Phases with Varying this compound Conc. pre_emulsion Create Pre-emulsion (Add Oil to Aqueous Phase) start->pre_emulsion homogenize Homogenize all Samples (Consistent Parameters) pre_emulsion->homogenize initial_analysis Initial Droplet Size Analysis homogenize->initial_analysis stability_test Stability Testing (Varying Temperatures & Time) initial_analysis->stability_test timed_analysis Periodic Droplet Size Analysis stability_test->timed_analysis data_analysis Analyze Data and Determine Optimal Concentration timed_analysis->data_analysis end Optimized Formulation data_analysis->end

Caption: Experimental workflow for determining the optimal emulsifier concentration.

References

Navigating the Nuances of pH in Soprophor 4D384 Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the critical role of pH in the stability and performance of formulations containing Soprophor 4D384. As an anionic surfactant—a polyarylphenyl ether sulfate ammonium salt—this compound is a staple emulsifier and dispersing agent in agrochemical and industrial applications.[1] Maintaining the appropriate pH is paramount to ensuring the efficacy and shelf-life of your formulations. This guide offers detailed troubleshooting advice, experimental protocols, and quantitative data to address challenges you may encounter during your research and development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulations containing this compound?

Based on technical data sheets, the recommended pH for a 5% aqueous solution of this compound is between 3.0 and 7.0 .[2][3] Operating within this range ensures the chemical stability of the surfactant and the overall formulation.

Q2: What happens if the pH of my formulation falls outside the recommended 3.0-7.0 range?

Deviation from the optimal pH range can lead to several stability issues:

  • Chemical Degradation: At extreme pH values (generally below 3 and above 8), the sulfate ester linkage in the this compound molecule can become susceptible to hydrolysis. This chemical breakdown leads to a loss of surfactant properties, compromising the stability of the emulsion or dispersion.

  • Performance Loss: A change in pH can alter the surface charge and hydration layer of the surfactant molecules.[1] This can reduce its effectiveness as an emulsifier or dispersant, leading to phase separation, aggregation of dispersed particles, or changes in viscosity.

  • Physical Instability: You may observe visible changes in your formulation, such as creaming, sedimentation, or flocculation, indicating a breakdown of the system's stability.

Q3: My this compound formulation is showing signs of instability (e.g., phase separation). How do I determine if pH is the root cause?

The first step in troubleshooting is to measure the current pH of your formulation using a calibrated pH meter. If the pH is outside the 3.0-7.0 range, it is a likely contributor to the instability. The troubleshooting guide below provides a more detailed workflow for diagnosing and addressing pH-related issues.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a systematic approach to resolving them.

Observed Issue Potential pH-Related Cause Recommended Actions
Phase Separation (Creaming or Sedimentation) The formulation pH has drifted outside the optimal 3.0-7.0 range, leading to reduced emulsification efficiency.1. Measure the current pH of the formulation.2. If outside the 3.0-7.0 range, carefully adjust the pH back into the optimal range using a suitable acid or base (e.g., citric acid or triethanolamine). Add the pH adjuster slowly and with constant stirring to avoid localized pH shocks.3. Re-homogenize the formulation and observe its stability over a set period.
Increase in Particle Size or Flocculation A non-optimal pH has altered the surface charge of the dispersed particles, reducing the repulsive forces that prevent aggregation.1. Confirm the pH of the suspension.2. Adjust the pH to be within the 3.0-7.0 range.3. Use particle size analysis (e.g., Dynamic Light Scattering) to monitor the effect of pH adjustment on the particle size distribution.
Loss of Viscosity Chemical degradation of the surfactant due to extreme pH has occurred, leading to a breakdown of the formulation's structure.1. Measure the pH. If it is significantly outside the 3.0-7.0 range, degradation may be irreversible.2. Consider adding a pH-buffering agent to future formulations to prevent pH drift.3. For the current batch, pH adjustment may not restore viscosity if significant degradation has occurred. A new batch with proper pH control is recommended.
Unexpected Color Change Extreme pH can sometimes accelerate the degradation of other components in the formulation, which may result in a color change.1. Verify the pH of the formulation.2. Investigate the pH stability of all ingredients in the formulation to identify the source of the color change.

Quantitative Data Summary

Parameter Value/Observation Reference
pH of 5% Aqueous Solution 3.0 - 7.0[2][3]
Ionic Nature Anionic[1]
Appearance Viscous liquid to paste[2][4]
Solubility Soluble in water and most polar and aromatic solvents[4]
Shelf Life 365 days (under proper storage conditions)[4]
Expected Stability at pH < 3 Potential for hydrolysis of the sulfate ester; reduced performance.General chemical principles
Expected Stability at pH > 8 Increased rate of hydrolysis of the sulfate ester; reduced performance.General chemical principles

Experimental Protocols

Protocol 1: pH Stability Assessment of a this compound Formulation

Objective: To determine the effect of pH on the physical stability of a formulation.

Methodology:

  • Prepare identical samples of your formulation.

  • Adjust the pH of each sample to a different value using a suitable acid or base (e.g., prepare samples at pH 3, 4, 5, 6, 7, 8, and 9).

  • Store the samples at a constant temperature (e.g., 25°C and 40°C for accelerated testing).

  • Visually inspect the samples for signs of instability (phase separation, creaming, sedimentation, flocculation) at regular intervals (e.g., 24 hours, 1 week, 1 month).

  • (Optional) Quantify the instability by measuring the height of the separated layer or by analyzing the particle size distribution at each time point.

Protocol 2: pH Adjustment of a this compound Formulation

Objective: To safely and effectively adjust the pH of a formulation back to the optimal range.

Methodology:

  • Prepare a dilute solution of a suitable acid (e.g., 10% citric acid) or base (e.g., 10% triethanolamine).

  • While continuously stirring the formulation, add the pH adjuster dropwise.

  • Monitor the pH of the formulation in real-time using a calibrated pH meter.

  • Continue adding the adjuster until the target pH (within the 3.0-7.0 range) is reached.

  • Allow the formulation to equilibrate for at least one hour before final pH measurement and stability assessment.

Visualizing pH Effects and Troubleshooting

Diagram 1: The pH Stability Window for this compound

cluster_0 Effect of pH on this compound Stability pH_low < 3 (Highly Acidic) degradation_low Risk of Hydrolysis Reduced Performance pH_low->degradation_low pH_optimal 3.0 - 7.0 (Optimal Range) stability Stable Formulation Optimal Performance pH_optimal->stability pH_high > 8 (Alkaline) degradation_high Increased Risk of Hydrolysis Reduced Performance pH_high->degradation_high

Caption: Optimal pH range for this compound stability.

Diagram 2: Troubleshooting Workflow for Formulation Instability

start Instability Observed (e.g., Phase Separation) measure_pH Measure pH start->measure_pH is_pH_optimal Is pH within 3.0 - 7.0? measure_pH->is_pH_optimal adjust_pH Adjust pH to Optimal Range is_pH_optimal->adjust_pH No other_causes Investigate Other Causes (e.g., temperature, shear, ingredient incompatibility) is_pH_optimal->other_causes Yes reassess Re-assess Stability adjust_pH->reassess

Caption: Decision tree for troubleshooting formulation instability.

References

Technical Support Center: Optimizing Soprophor® 4D384 Concentration for Minimum Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of Soprophor® 4D384 for achieving minimum particle size in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Soprophor® 4D384 and what is its primary function in formulations?

Soprophor® 4D384 is an anionic surfactant, chemically identified as a tristyrylphenol ethoxylate sulfate.[1] Its primary role in formulations is to act as a versatile emulsifier and dispersing agent. It is particularly effective in stabilizing various formulation types such as suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1] Its utility extends to the preparation of stable nanoemulsions and mini-emulsions, where it plays a critical role in controlling droplet size and enhancing long-term stability.[1]

Q2: How does the concentration of Soprophor® 4D384 influence particle size?

The concentration of Soprophor® 4D384 is a critical factor in determining the final particle or droplet size of a formulation. Generally, increasing the concentration of Soprophor® 4D384 leads to a significant decrease in particle size. This is attributed to the surfactant's ability to reduce the interfacial tension between the oil and water phases, allowing for the formation of smaller droplets during homogenization. A higher concentration of the surfactant provides better coverage of the newly formed particle surfaces, which helps to prevent coalescence and agglomeration. For instance, in the preparation of garlic oil nanoemulsions, increasing the Soprophor® 4D384 concentration from 5% to 10% resulted in a significant reduction in droplet size.[1]

Q3: What is a typical concentration range for Soprophor® 4D384 in formulations?

The optimal concentration of Soprophor® 4D384 can vary depending on the specific formulation, including the nature of the active ingredient, the oil phase, and the desired particle size. However, a general concentration range for mini-emulsion polymerization is between 0.5% and 2% by weight.[1] For nanoemulsion preparation, concentrations can be higher, with examples showing effective particle size reduction at concentrations up to 10%.[1] It is recommended to perform a concentration optimization study to determine the ideal concentration for a specific application.

Q4: What is the mechanism by which Soprophor® 4D384 stabilizes fine particles?

Soprophor® 4D384 stabilizes fine particles through a combination of electrostatic and steric repulsion. As an anionic surfactant, it imparts a negative charge to the surface of the particles, leading to electrostatic repulsion between them. This electrical double layer prevents the particles from coming into close contact and aggregating. Additionally, the bulky tristyrylphenol and ethoxylate groups of the Soprophor® 4D384 molecule create a steric barrier around the particles. This physical hindrance further contributes to the stability of the dispersion by preventing particle agglomeration.

Data on Soprophor® 4D384 Concentration and Particle Size

The following table summarizes the impact of Soprophor® 4D384 concentration on the mean particle size of a model nanoemulsion system. Please note that these values are illustrative and the optimal concentration for your specific system should be determined experimentally.

Soprophor® 4D384 Concentration (% w/w)Mean Particle Size (nm)Polydispersity Index (PDI)Appearance
1.0250 ± 150.35Slightly turbid
2.5180 ± 100.28Translucent
5.0120 ± 80.22Clear
7.575 ± 50.18Clear
10.040 ± 30.15Clear

Experimental Protocol: Preparation of a Nanoemulsion using Soprophor® 4D384

This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion using Soprophor® 4D384 as the primary surfactant.

Materials:

  • Active Pharmaceutical Ingredient (API) or active ingredient

  • Oil phase (e.g., medium-chain triglycerides, mineral oil)

  • Soprophor® 4D384

  • Deionized water

  • Co-surfactant (optional, e.g., a non-ionic surfactant)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer or microfluidizer

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve the desired amount of the API in the oil phase.

    • Gently heat the mixture if necessary to ensure complete dissolution.

  • Preparation of the Aqueous Phase:

    • Disperse the desired concentration of Soprophor® 4D384 (and co-surfactant, if used) in deionized water.

    • Stir the mixture using a magnetic stirrer until a clear and homogeneous solution is obtained.

  • Formation of the Pre-emulsion:

    • Slowly add the oil phase to the aqueous phase while continuously stirring with a magnetic stirrer.

    • Once the two phases are combined, homogenize the mixture using a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes to form a coarse pre-emulsion.

  • Particle Size Reduction:

    • Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer.

    • The homogenization pressure and number of passes should be optimized to achieve the desired particle size. A typical starting point is 15,000-20,000 psi for 3-5 passes.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) of the final nanoemulsion using a particle size analyzer.

    • Visually inspect the nanoemulsion for any signs of instability, such as creaming or phase separation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Particle size is too large 1. Insufficient Soprophor® 4D384 concentration.2. Inadequate homogenization energy (pressure or duration).3. High viscosity of the oil phase.1. Increase the concentration of Soprophor® 4D384 in increments.2. Increase the homogenization pressure and/or the number of passes.3. Consider using a lower viscosity oil or adding a co-solvent to the oil phase.
Bimodal or broad particle size distribution (high PDI) 1. Incomplete emulsification.2. Ostwald ripening (growth of larger particles at the expense of smaller ones).3. Agglomeration of particles.1. Optimize the pre-emulsification step with the high-shear homogenizer.2. Add a co-stabilizer that is poorly soluble in the continuous phase to the oil phase.3. Ensure sufficient Soprophor® 4D384 concentration to provide adequate surface coverage.
Phase separation or creaming over time 1. Insufficient stabilization of the emulsion.2. Density difference between the oil and aqueous phases.3. Particle agglomeration leading to sedimentation or creaming.1. Increase the concentration of Soprophor® 4D384.2. Consider adding a thickening agent to the aqueous phase to increase its viscosity.3. Re-evaluate the homogenization process to ensure optimal particle size reduction and stability.
Precipitation of the active ingredient 1. Poor solubility of the active ingredient in the oil phase.2. Expulsion of the active ingredient from the oil droplets.1. Screen for an oil phase with higher solubilizing capacity for the active ingredient.2. Consider using a co-solvent in the oil phase to improve solubility.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Analysis oil_phase 1. Prepare Oil Phase (API + Oil) pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) oil_phase->pre_emulsion aq_phase 2. Prepare Aqueous Phase (Water + Soprophor® 4D384) aq_phase->pre_emulsion homogenization 4. Particle Size Reduction (High-Pressure Homogenization) pre_emulsion->homogenization characterization 5. Characterize Nanoemulsion (Particle Size, PDI) homogenization->characterization

Figure 1. Experimental workflow for nanoemulsion preparation.

signaling_pathway cluster_factors Input Factors cluster_mechanism Mechanism of Action cluster_outcome Outcome conc Soprophor® 4D384 Concentration interfacial_tension Reduced Interfacial Tension conc->interfacial_tension stabilization Particle Stabilization (Steric & Electrostatic) conc->stabilization energy Homogenization Energy droplet_breakup Enhanced Droplet Breakup energy->droplet_breakup interfacial_tension->droplet_breakup droplet_breakup->stabilization particle_size Minimum Particle Size stabilization->particle_size

References

Troubleshooting foam formation in Soprophor 4D384 dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soprophor 4D384 dispersions. Our aim is to help you resolve common issues, with a focus on managing and preventing foam formation during your experiments.

Troubleshooting Guide: Foam Formation

Unwanted foam can complicate experimental procedures, leading to inaccuracies in dosing, processing difficulties, and potential impacts on formulation stability.[1] This guide provides a systematic approach to identifying the cause of foam and implementing effective solutions.

Question: My this compound dispersion is foaming excessively. What are the initial steps to diagnose the problem?

Answer:

Excessive foaming in this compound dispersions, particularly in agrochemical formulations like suspension concentrates (SC), is a common issue.[1][2] The initial step is to systematically investigate the potential causes, which can be related to the formulation components or the processing conditions.[1]

A logical workflow for troubleshooting can help pinpoint the source of the foaming.

A Foam Observed B Review Formulation Components A->B C Evaluate Processing Conditions A->C D This compound Concentration B->D E Interaction with Other Surfactants/Polymers B->E F High-Shear Mixing C->F G Air Entrapment C->G H Implement Solution D->H E->H F->H G->H

Caption: Troubleshooting workflow for foam formation.

Question: How does the concentration of this compound affect foam formation?

Answer:

In typical Suspension Concentrate (SC) formulations, the concentration of dispersing agents like this compound can range from 20 to 50 g/L.[6] If you are experiencing excessive foaming, it is worth evaluating if the concentration of this compound is at the higher end of this range or if it can be optimized.

Formulation ComponentTypical Concentration Range (g/L) in SC Formulations[6]
Active Ingredient(s)400 to 800
Wetting Agents5 to 15
Dispersing Agents (e.g., this compound) 20 to 50
Antifreeze20 to 80
Antifoam and Stabilizer1 to 5
Thickener1 to 4
Question: Could other components in my formulation be interacting with this compound to cause foam?

Answer:

Yes, interactions between formulation components are a common cause of unexpected foaming.[1]

  • Wetting Agents: These are also surfactants and can contribute to the overall foaming propensity of the formulation.[1]

  • Thickeners: Polysaccharide thickeners, such as xanthan gum, are often used in SC formulations to prevent settling.[7][8] While their primary role is viscosity modification, they can also stabilize foam by increasing the viscosity of the liquid phase, which slows down foam drainage.[9] The interaction between anionic surfactants like this compound and thickeners can sometimes lead to enhanced foam stability.[9]

Question: How do my processing conditions contribute to foam formation?

Answer:

Processing conditions play a significant role in the generation of foam.

  • High-Shear Mixing: While necessary for achieving a fine and uniform particle size distribution in SC formulations, high-shear mixing can introduce a significant amount of air into the dispersion, leading to foam.[8]

  • Agitation and Pumping: Vigorous agitation and certain types of pumping can also lead to air entrapment and foaming.[1]

  • Order of Addition: The order in which components are added to the formulation can influence its foaming behavior. It is often recommended to add antifoaming agents early in the mixing process to prevent foam from forming.

Question: What are the recommended solutions for controlling foam in this compound dispersions?

Answer:

Foam control strategies can be categorized into formulation adjustments and process optimization. A systematic approach to implementing these solutions is recommended.

A Foam Issue Identified B Formulation Adjustment A->B C Process Optimization A->C D Add/Optimize Antifoam B->D E Modify Surfactant/Thickener Concentration B->E F Reduce Agitation Speed C->F G Modify Order of Addition C->G H Evaluate and Confirm Resolution D->H E->H F->H G->H

Caption: Foam control and resolution workflow.

Formulation Adjustments:

The most common and effective method for controlling foam is the addition of an antifoaming or defoaming agent.[1]

  • Antifoaming agents are added to prevent foam formation.

  • Defoaming agents are used to destroy existing foam.

For aqueous systems like SC formulations containing anionic surfactants, silicone-based antifoams are often recommended due to their high efficiency at low concentrations and chemical inertness.[6]

Antifoam TypeTypical Starting Dosage (ppm)Key Characteristics
Silicone-based 10 - 1000[10]Highly efficient, good for both knockdown and persistence.
Mineral oil-based VariesCost-effective, good for knockdown.
Polyether-based VariesGood compatibility, can be silicone-free.

Process Optimization:

  • Mixing Speed and Time: Optimize the speed and duration of high-shear mixing to achieve the desired particle size without excessive air incorporation.

  • Order of Addition: Introduce the antifoaming agent early in the formulation process, before the high-shear mixing step.

  • Minimize Air Entrapment: Use mixing blades and techniques that minimize vortex formation. Ensure that pipes and pumps are properly sealed to prevent air leaks.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anionic surfactant, chemically described as a polyarylphenyl ether sulfate, ammonium salt.[3] It is primarily used as a versatile emulsifier and dispersing agent in agrochemical formulations, such as suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[3][5]

Q2: Are there different types of foam, and why is it a problem?

Foam consists of gas bubbles dispersed in a liquid.[1] In a formulation, this can lead to:

  • Inaccurate Dosing: Foam can lead to underdosing of the active ingredient.[1]

  • Processing Issues: Foam can cause overflow in mixing vessels and interfere with pumping and filling operations.[2]

  • Reduced Product Stability: Entrapped air can affect the long-term stability of the formulation.[1]

Q3: How can I test the foaming tendency of my formulation?

Standardized methods are available to assess the foaming properties of a liquid. These methods typically involve creating foam in a controlled manner and measuring its height and stability over time.

  • CIPAC MT 47.3: This method is specifically for determining the persistent foaming of pesticide formulations. It involves inverting a graduated cylinder containing the diluted formulation and measuring the foam volume at specified intervals.[11]

  • Ross-Miles Method (ASTM D1173): This is a widely used method for characterizing the foaming properties of surfactants. It involves dropping a solution from a specified height into a receiving vessel containing the same solution and measuring the initial foam height and its decay over time.

Experimental Protocols

Protocol 1: Evaluation of Foaming Tendency (Adapted from CIPAC MT 47.3)

Objective: To determine the foaming tendency of a this compound dispersion upon dilution.

Materials:

  • 250 mL graduated cylinder with a ground-glass stopper

  • Standard hard water (or water of a specified hardness)

  • This compound dispersion (your formulation)

  • Stopwatch

Methodology:

  • Add 199 mL of standard hard water to the graduated cylinder.

  • Add 1 mL of the this compound dispersion to the cylinder.

  • Stopper the cylinder and invert it 30 times in 60 seconds.

  • Place the cylinder upright on a level surface and start the stopwatch.

  • Record the volume of foam immediately after shaking (t=0) and after 1, 3, and 10 minutes.

Protocol 2: Screening of Antifoaming Agents

Objective: To determine the most effective antifoaming agent and its optimal concentration for a this compound dispersion.

Materials:

  • Multiple 250 mL graduated cylinders with ground-glass stoppers

  • A selection of antifoaming agents (e.g., silicone-based, mineral oil-based)

  • This compound dispersion (your formulation without antifoam)

  • Micropipettes

  • Standard hard water

  • Stopwatch

Methodology:

  • Prepare a series of dilutions of each antifoaming agent in your this compound dispersion to achieve final concentrations of, for example, 10, 50, 100, and 500 ppm.

  • For each concentration of each antifoam, and a control (no antifoam), perform the foaming tendency test as described in Protocol 1.

  • Record the foam volume at t=0 and after 1, 3, and 10 minutes for each sample.

  • Compare the results to identify the antifoam and concentration that provides the best foam control.

Data Presentation:

The results of the antifoam screening can be presented in a table for easy comparison.

Antifoam TypeConcentration (ppm)Initial Foam Volume (mL)Foam Volume after 1 min (mL)Foam Volume after 10 min (mL)
Control (None)0
Silicone A10
Silicone A50
Silicone A100
Mineral Oil B10
Mineral Oil B50
Mineral Oil B100

References

Technical Support Center: Long-Term Stability of Soprophor 4D384-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of formulations containing Soprophor 4D384.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anionic surfactant, chemically identified as a tristyrylphenol ethoxylate sulfate ammonium salt.[1][2] It is primarily used as a versatile emulsifier and dispersing agent in various formulations, particularly in the agrochemical industry for suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1][2] Its structure provides both steric and electrostatic stabilization to dispersed particles or droplets.

Q2: What are the primary mechanisms that can lead to the long-term instability of this compound-based formulations?

The long-term instability of this compound-based formulations can primarily be attributed to two chemical degradation pathways involving the surfactant molecule itself:

  • Hydrolysis of the Sulfate Ester: The sulfate ester group in this compound can undergo hydrolysis, particularly under acidic or alkaline conditions, leading to the formation of a non-ionic alcohol ethoxylate and sulfate ions. This reaction is pH-dependent and can be accelerated at non-neutral pH.[3][4][5][6] The loss of the anionic charge reduces the electrostatic stabilization, which can lead to particle aggregation or emulsion coalescence.

  • Oxidative Degradation of the Ethoxylate Chain: The polyoxyethylene chain is susceptible to oxidation, which can be initiated by factors such as heat, light, and the presence of transition metal ions. This degradation can lead to chain scission, forming smaller, less effective surfactant molecules, and potentially generating byproducts like aldehydes and carboxylic acids. This process can alter the hydrophilic-lipophilic balance (HLB) of the surfactant, compromising its emulsifying and dispersing properties.

Q3: What are the visible signs of instability in a this compound-based formulation?

Visible signs of instability in liquid formulations can include:

  • Phase Separation: In emulsions, this can manifest as creaming (an upper layer of concentrated emulsion) or sedimentation (a lower layer of concentrated emulsion), and eventually coalescence (the merging of droplets leading to a distinct oil layer).

  • Particle Aggregation: In suspension concentrates, particles may aggregate and settle, forming a hard-to-redisperse cake at the bottom of the container.

  • Changes in Viscosity: A significant increase or decrease in the formulation's viscosity can indicate changes in the particle or droplet interactions.

  • Crystal Growth: In some cases, the active ingredient may crystallize out of the formulation.

  • pH Shift: A change in the formulation's pH can be an indicator of chemical degradation.

Troubleshooting Guides

Issue 1: Phase Separation in an Emulsion Concentrate (EC) Formulation

Question: My EC formulation, stabilized with this compound, is showing signs of creaming and coalescence after three months of storage at room temperature. What could be the cause and how can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Hydrolysis of Sulfate Ester Measure the pH of the formulation. If it has shifted significantly towards acidic or alkaline, adjust the initial pH of the formulation to be closer to neutral (pH 6-7) using a suitable buffer system.[7]The hydrolysis of the sulfate ester is catalyzed by both acid and base, leading to a loss of electrostatic stabilization.[4][5][6]
Insufficient Surfactant Concentration Increase the concentration of this compound in the formulation in incremental steps.The initial surfactant concentration may be insufficient to fully cover the surface of the dispersed droplets, leading to instability over time.
Incompatible Co-formulants Review the compatibility of all co-formulants with this compound. Consider adding a co-stabilizer, such as a non-ionic surfactant with a different structure, to improve steric hindrance.Some co-formulants may interact with this compound, reducing its effectiveness. A co-stabilizer can provide additional stability.
Ostwald Ripening Incorporate a small amount of a water-insoluble, oil-soluble compound (e.g., a long-chain alkane) into the oil phase.This can help to prevent the diffusion of the dispersed phase from smaller to larger droplets, a process known as Ostwald ripening.
Issue 2: Sedimentation and Caking in a Suspension Concentrate (SC) Formulation

Question: My SC formulation containing this compound shows significant sedimentation after accelerated stability testing (e.g., 2 weeks at 54°C), and the sediment is difficult to redisperse. What are the likely causes and solutions?

Possible Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Action Rationale
Loss of Electrostatic Repulsion Check the pH of the formulation. A shift away from neutral can indicate hydrolysis of the sulfate ester. Consider buffering the system.Hydrolysis of the sulfate group diminishes the negative charge on the particles, reducing electrostatic repulsion and leading to aggregation and settling.[3][4]
Inadequate Wetting of Particles Ensure that the active ingredient particles are thoroughly wetted during the milling process. Consider adding a wetting agent that is compatible with this compound.Poor initial wetting can lead to clumps of particles that are not effectively stabilized by the dispersant.
Crystal Growth of Active Ingredient Analyze the particle size distribution of the sediment. If crystal growth is observed, consider adding a crystal growth inhibitor to the formulation.Changes in temperature during storage can promote the growth of larger crystals from smaller ones, leading to sedimentation.
Bridging Flocculation Optimize the concentration of this compound. In some cases, an excess of surfactant can lead to bridging flocculation.Finding the optimal dispersant concentration is crucial for ensuring complete particle coverage without inducing bridging between particles.

Quantitative Data Summary

The following tables provide illustrative data on the potential degradation of this compound in a model formulation under accelerated stability testing conditions. Note: This data is for illustrative purposes and actual results will vary depending on the specific formulation.

Table 1: Effect of pH on this compound Degradation (Hydrolysis) at 50°C for 4 Weeks

Initial pHFinal pHThis compound Remaining (%)Appearance
4.03.885Slight phase separation
6.56.398Stable emulsion
8.58.290Slight creaming

Table 2: Effect of Temperature on this compound Degradation at pH 6.5 for 8 Weeks

Storage TemperatureThis compound Remaining (%)Viscosity Change (%)
25°C99< 5
40°C9510
54°C8825

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound-Based Emulsion Concentrate

Objective: To assess the long-term stability of an EC formulation by subjecting it to elevated temperatures.

Methodology:

  • Prepare the EC formulation according to the standard procedure.

  • Divide the formulation into three sets of samples in appropriate sealed containers.

  • Store one set of samples at the intended long-term storage temperature (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

  • Store the second set of samples under accelerated conditions (e.g., 54°C ± 2°C) for 14 days.[8]

  • Store the third set for freeze-thaw stability testing, cycling between -10°C and 25°C for several cycles.

  • At specified time points (e.g., 0, 7, and 14 days for accelerated testing; after each cycle for freeze-thaw), withdraw samples for analysis.

  • Visual Inspection: Observe for any signs of phase separation, creaming, coalescence, or color change.

  • Droplet Size Analysis: Measure the droplet size distribution using laser diffraction. An increase in the mean droplet size indicates instability.

  • pH Measurement: Monitor the pH of the formulation.

  • Active Ingredient Assay: Quantify the concentration of the active ingredient using a validated analytical method (e.g., HPLC).

  • This compound Quantification: (Optional but recommended) Quantify the concentration of intact this compound using a suitable method like HPLC-MS/MS to assess its degradation.

Protocol 2: Quantification of this compound and its Hydrolysis Product by HPLC-MS/MS

Objective: To develop an analytical method to quantify the concentration of this compound and its primary hydrolysis degradant.

Methodology:

  • Standard Preparation: Prepare standard solutions of this compound and its desulfated analogue (tristyrylphenol ethoxylate) in a suitable solvent (e.g., acetonitrile/water).

  • Sample Preparation: Dilute the formulation sample with the solvent to a suitable concentration for analysis. Centrifuge or filter the sample to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.[9]

    • Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium acetate or formic acid.

    • Flow Rate: Typically 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode for this compound and positive ion mode for its desulfated form.

    • Detection: Use multiple reaction monitoring (MRM) for selective and sensitive quantification. Select appropriate precursor and product ions for both the parent molecule and its degradant.

  • Quantification: Create a calibration curve using the standard solutions and quantify the analytes in the samples based on their peak areas.

Visualizations

cluster_formulation Formulation Components cluster_stability Stability Influencing Factors cluster_instability Instability Manifestations Soprophor This compound Degradation Chemical Degradation Soprophor->Degradation Degrades via hydrolysis/oxidation API Active Ingredient Aggregation Aggregation API->Aggregation Solvent Solvent System PhaseSep Phase Separation Solvent->PhaseSep Other Other Co-formulants Temp Temperature Temp->Degradation pH pH pH->Degradation Light Light Light->Degradation Time Time Time->Degradation Degradation->PhaseSep Degradation->Aggregation

Caption: Logical relationship between formulation components, stability factors, and instability issues.

G start Instability Observed (e.g., Phase Separation) check_pH Measure pH of Formulation start->check_pH pH_shift Significant pH Shift? check_pH->pH_shift adjust_pH Action: Buffer Formulation to Neutral pH pH_shift->adjust_pH Yes analyze_droplets Analyze Droplet/Particle Size pH_shift->analyze_droplets No end Stable Formulation adjust_pH->end size_increase Significant Size Increase? analyze_droplets->size_increase optimize_surfactant Action: Optimize Surfactant Concentration size_increase->optimize_surfactant Yes check_compatibility Review Co-formulant Compatibility size_increase->check_compatibility No optimize_surfactant->end incompatible Potential Incompatibility? check_compatibility->incompatible replace_coformulant Action: Replace or Add Compatible Co-stabilizer incompatible->replace_coformulant Yes incompatible->end No replace_coformulant->end

Caption: Troubleshooting workflow for addressing formulation instability.

References

Impact of temperature on the performance of Soprophor 4D384

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the performance of Soprophor 4D384. It is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry place, away from direct sunlight. The ideal storage temperature is between 15°C and 25°C. Storing below its pour point of 15°C may cause the product to solidify, requiring gentle warming before use.

Q2: How does temperature affect the viscosity of this compound?

A2: The viscosity of this compound is highly dependent on temperature. As the temperature decreases, its viscosity increases significantly. Below its pour point of 15°C, it transitions from a viscous liquid to a pasty solid, making it difficult to handle and dispense accurately.[1][2][3] Conversely, gentle warming will decrease its viscosity, improving its flow properties.

Q3: Will high temperatures degrade this compound?

A3: this compound exhibits good thermal stability for typical formulation processes. Nanoemulsions formulated with this compound are often subjected to thermal stress testing at 54°C for extended periods (e.g., 14 days) to assess long-term stability, indicating its resilience at elevated temperatures.[4] The synthesis of its precursor chemical structure also involves high temperatures, in the range of 120-160°C, suggesting the molecule itself is stable at high temperatures.[4] However, prolonged exposure to extreme temperatures should be avoided to prevent any potential degradation.

Q4: Does this compound have a cloud point?

Troubleshooting Guides

Issue 1: this compound is solid or too viscous to handle.
  • Cause: The storage or ambient temperature is at or below the pour point of this compound (15°C).[1][2][3]

  • Solution:

    • Gently warm the container in a water bath with a controlled temperature between 30°C and 40°C.

    • Do not use direct heat, as this can cause localized overheating and potential degradation.

    • Once the product has returned to a liquid state, gently agitate the container to ensure homogeneity before use.

Issue 2: Inconsistent results in emulsion or dispersion preparation.
  • Cause: The temperature of this compound and other components was not consistent across different experimental batches. Variations in temperature can affect viscosity and, consequently, the rate of addition and mixing efficiency.

  • Solution:

    • Ensure that this compound and all other liquid components are brought to a consistent, controlled temperature before starting the formulation process.

    • For reproducible results, it is recommended to pre-warm all components to a temperature where this compound is comfortably liquid and flows easily (e.g., 25°C).

    • Record the temperature of all components for each experiment to ensure consistency.

Issue 3: Phase separation or instability in the final formulation at low temperatures.
  • Cause: The formulation may not be stable at lower temperatures, leading to the crystallization of components or the coalescence of emulsified droplets.

  • Solution:

    • Perform stability testing of your formulation at various temperatures, including refrigerated conditions (e.g., 4°C).

    • Consider the inclusion of a co-surfactant or a freezing point depressant (e.g., propylene glycol) in your formulation to improve low-temperature stability.

Data Presentation

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource
AppearanceViscous liquid to pasty solid[4][5]
Pour Point15°C[1][2][3]
Flash Point>100°C[1][2][3]
DensityApproximately 1.13 g/cm³[4]
pH (5% in water)3.0 - 7.0[2]

Experimental Protocols

Protocol 1: Determination of Emulsion Stability at Various Temperatures

  • Objective: To assess the physical stability of an oil-in-water emulsion prepared with this compound under different temperature conditions.

  • Materials:

    • This compound

    • Oil phase (specific to your application)

    • Aqueous phase (e.g., deionized water)

    • Homogenizer (e.g., high-shear mixer or sonicator)

    • Temperature-controlled chambers or incubators

    • Glass vials

  • Methodology:

    • Prepare a pre-emulsion by adding the oil phase to the aqueous phase containing this compound under gentle agitation.

    • Homogenize the pre-emulsion using a high-shear mixer or sonicator until a uniform droplet size is achieved.

    • Divide the emulsion into several aliquots in sealed glass vials.

    • Store the vials at different, constant temperatures (e.g., 4°C, 25°C, and 40°C).

    • Visually inspect the samples for any signs of instability, such as creaming, sedimentation, or phase separation, at regular intervals (e.g., 24 hours, 7 days, and 30 days).

    • (Optional) Characterize the droplet size distribution of the emulsion at each time point using a particle size analyzer to quantify any changes.

Visualizations

experimental_workflow cluster_prep Emulsion Preparation cluster_storage Temperature Storage cluster_analysis Stability Analysis prep_emulsion Prepare Pre-Emulsion homogenize Homogenize prep_emulsion->homogenize aliquot Aliquot into Vials homogenize->aliquot storage_4c Store at 4°C aliquot->storage_4c Sample 1 storage_25c Store at 25°C aliquot->storage_25c Sample 2 storage_40c Store at 40°C aliquot->storage_40c Sample 3 visual_inspection Visual Inspection storage_4c->visual_inspection particle_size Particle Size Analysis storage_4c->particle_size storage_25c->visual_inspection storage_25c->particle_size storage_40c->visual_inspection storage_40c->particle_size

Caption: Experimental workflow for assessing emulsion stability at different temperatures.

troubleshooting_guide start This compound Handling Issue is_solid Is the product solid or too viscous? start->is_solid warm_product Gently warm in a water bath (30-40°C) is_solid->warm_product Yes inconsistent_results Are experimental results inconsistent? is_solid->inconsistent_results No homogenize Gently agitate to ensure homogeneity warm_product->homogenize proceed Proceed with use homogenize->proceed control_temp Ensure all components are at a consistent temperature before use inconsistent_results->control_temp Yes done Issue Resolved inconsistent_results->done No record_temp Record temperature for each experiment control_temp->record_temp record_temp->done

Caption: Troubleshooting guide for handling this compound.

References

Technical Support Center: Enhancing the Shelf-Life of Soprophor 4D384 Stabilized Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf-life of emulsions stabilized with Soprophor 4D384. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in an emulsion?

This compound is a non-ionic surfactant that acts as a steric stabilizer. Its primary function is to adsorb onto the surface of dispersed droplets in an emulsion, forming a protective layer that prevents the droplets from coalescing or flocculating. This is achieved through its unique structure, which consists of a hydrophobic part that anchors to the oil phase and a hydrophilic part that extends into the aqueous phase, creating a physical barrier.

Q2: What are the common signs of instability in a this compound stabilized emulsion?

Common signs of instability include:

  • Creaming or Sedimentation: The rising or settling of dispersed droplets due to density differences between the oil and water phases.

  • Flocculation: The reversible aggregation of droplets to form larger clumps.

  • Coalescence: The irreversible merging of droplets, leading to an increase in average droplet size and eventual phase separation.

  • Phase Inversion: The emulsion inverts from an oil-in-water (O/W) to a water-in-oil (W/O) emulsion, or vice versa.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to the diffusion of the dispersed phase through the continuous phase.

Q3: What is the typical concentration range for this compound in an emulsion?

The optimal concentration of this compound can vary depending on the specific oil phase, desired droplet size, and the oil-to-water ratio. However, a typical starting concentration range is between 1% and 5% (w/w) of the total emulsion weight. It is crucial to determine the optimal concentration experimentally for each specific formulation.

Q4: Can this compound be used in combination with other surfactants?

Yes, this compound can be used in combination with other non-ionic or ionic surfactants. Co-surfactants can sometimes improve emulsion stability by modifying the interfacial film properties. For instance, combining a smaller, more mobile surfactant with this compound can lead to a more densely packed and rigid interfacial layer, enhancing stability.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common stability issues in this compound stabilized emulsions.

Issue 1: Creaming or Sedimentation

  • Observation: A visible concentration gradient forms, with a layer of concentrated droplets at the top (creaming) or bottom (sedimentation) of the container.

  • Potential Causes & Solutions:

CauseSolution
Insufficient viscosity of the continuous phase.Increase the viscosity of the continuous phase by adding a thickening agent or rheology modifier (e.g., xanthan gum, carbomer).
Large droplet size.Optimize the homogenization process (e.g., increase homogenization time or pressure) to reduce the average droplet size.
High density difference between the dispersed and continuous phases.If possible, adjust the density of either phase to minimize the difference.

Issue 2: Flocculation and Coalescence

  • Observation: The average droplet size increases over time, leading to visible oil separation.

  • Potential Causes & Solutions:

CauseSolution
Insufficient concentration of this compound.Increase the concentration of this compound to ensure complete coverage of the droplet surfaces.
Inadequate homogenization.Improve the homogenization process to create smaller, more uniform droplets with a stronger interfacial film.
Presence of electrolytes that disrupt the stabilizing layer.If possible, reduce the electrolyte concentration or add a non-ionic co-surfactant to enhance steric hindrance.
Temperature fluctuations during storage.Store the emulsion at a constant, controlled temperature. Avoid freeze-thaw cycles.

Issue 3: Ostwald Ripening

  • Observation: A gradual increase in the size of larger droplets and the disappearance of smaller ones over time.

  • Potential Causes & Solutions:

CauseSolution
Solubility of the dispersed phase in the continuous phase.Add a small amount of a less soluble oil to the dispersed phase. This can create a compositional ripening effect that counteracts Ostwald ripening.
Broad droplet size distribution.Optimize the homogenization process to achieve a narrow droplet size distribution.

Troubleshooting Workflow

G Troubleshooting Workflow for Emulsion Instability Start Emulsion Shows Instability Creaming Creaming or Sedimentation? Start->Creaming Floc_Coal Flocculation or Coalescence? Creaming->Floc_Coal No Viscosity Increase Continuous Phase Viscosity Creaming->Viscosity Yes Ostwald Ostwald Ripening? Floc_Coal->Ostwald No Conc Increase this compound Concentration Floc_Coal->Conc Yes Add_Oil Add a Less Soluble Oil Ostwald->Add_Oil Yes End Stable Emulsion Ostwald->End No Viscosity->End Homogenization1 Optimize Homogenization (Reduce Droplet Size) Homogenization1->End Conc->End Homogenization2 Optimize Homogenization (Uniform Droplets) Homogenization2->End Add_Oil->End

Caption: A flowchart for troubleshooting common emulsion instability issues.

Experimental Protocols

Protocol 1: Emulsion Preparation by High-Shear Homogenization

  • Preparation of Phases:

    • Prepare the aqueous phase by dissolving any water-soluble components, including this compound, in deionized water.

    • Prepare the oil phase by mixing the oil and any oil-soluble components.

  • Pre-emulsification:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm) with a magnetic stirrer. This creates a coarse pre-emulsion.

  • Homogenization:

    • Immediately transfer the pre-emulsion to a high-shear homogenizer (e.g., rotor-stator or microfluidizer).

    • Homogenize at a specified speed (e.g., 5,000-20,000 rpm) or pressure (e.g., 500-1500 bar) for a defined period (e.g., 5-15 minutes). The optimal parameters should be determined experimentally.

  • Cooling:

    • If the homogenization process generates significant heat, cool the emulsion to room temperature in a water bath to prevent temperature-induced instability.

Protocol 2: Droplet Size and Zeta Potential Measurement

  • Sample Preparation:

    • Dilute a small aliquot of the emulsion with deionized water to an appropriate concentration for measurement (typically a slightly turbid suspension). Ensure the diluent has the same pH and ionic strength as the continuous phase of the original emulsion to avoid altering the droplet surface properties.

  • Droplet Size Analysis:

    • Use a dynamic light scattering (DLS) instrument to measure the hydrodynamic diameter of the emulsion droplets.

    • Equilibrate the sample at a controlled temperature (e.g., 25°C) for a few minutes before measurement.

    • Perform at least three replicate measurements and report the average droplet size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Analysis:

    • Use an electrophoretic light scattering (ELS) instrument to measure the zeta potential of the droplets.

    • The same diluted sample from the DLS measurement can often be used.

    • The zeta potential provides an indication of the electrostatic repulsion between droplets. For sterically stabilized emulsions like those with this compound, the magnitude of the zeta potential may be low.

Protocol 3: Accelerated Stability Testing

  • Centrifugation Test:

    • Place a known volume of the emulsion in a centrifuge tube.

    • Centrifuge at a specific speed (e.g., 3000 rpm) for a defined time (e.g., 30 minutes).

    • After centrifugation, visually inspect the sample for any signs of phase separation or creaming. Quantify the height of the cream or sediment layer, if any.

  • Thermal Stress Test:

    • Store samples of the emulsion at elevated temperatures (e.g., 40°C, 50°C) for a specified period (e.g., 1-4 weeks).

    • At regular intervals, withdraw samples and analyze them for changes in droplet size, viscosity, and visual appearance.

    • Also, subject samples to freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated for 3 cycles) to assess their stability under temperature fluctuations.

Quantitative Data Summary

Table 1: Influence of this compound Concentration on Emulsion Properties

This compound Conc. (% w/w)Average Droplet Size (nm)Polydispersity Index (PDI)Stability after 24h at 25°C
0.58500.65Phase Separation
1.04200.32Slight Creaming
2.52500.21Stable
5.02300.20Stable

Note: This is example data for a hypothetical 10% oil-in-water emulsion and should be experimentally verified for your specific system.

Table 2: Effect of Homogenization Pressure on Droplet Size

Homogenization Pressure (bar)Average Droplet Size (nm)Polydispersity Index (PDI)
5004500.35
10002800.25
15002100.22

Note: This is example data and the optimal pressure will depend on the formulation and the specific homogenizer used.

Mechanism of Stabilization and Degradation

Mechanism of Steric Stabilization by this compound

G Steric Stabilization by this compound cluster_0 Dispersed Oil Droplet 1 cluster_1 Dispersed Oil Droplet 2 Oil1 Oil Soprophor1 This compound Oil1->Soprophor1 Oil2 Oil Soprophor2 This compound Oil2->Soprophor2 Hydrophilic Hydrophilic Chains Soprophor1->Hydrophilic Extend into water Hydrophobic Hydrophobic Anchor Soprophor1->Hydrophobic Adsorbs to oil Hydrophilic->Soprophor2 Steric Repulsion G Emulsion Degradation Pathways Stable Stable Emulsion Creaming Creaming / Sedimentation Stable->Creaming Gravity Flocculation Flocculation Stable->Flocculation Weak Attraction Ostwald Ostwald Ripening Stable->Ostwald Solubility Difference Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Film Rupture PhaseSep Phase Separation Coalescence->PhaseSep Ostwald->Coalescence

Addressing particle aggregation in Soprophor 4D384 suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Soprophor 4D384 suspensions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is an anionic surfactant, chemically identified as an ammonium salt of a polyarylphenyl ether sulfate.[1][2] Its primary role is to act as a versatile emulsifier and dispersing agent.[3][4][5] It is frequently used in the formulation of suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME), particularly in agrochemical and coating applications.[4] this compound provides both electrostatic and steric stabilization to prevent particle aggregation and maintain a stable suspension.[4]

Q2: What are the key physical and chemical properties of this compound?

This compound is a viscous liquid to a pasty substance that is soluble in water and most polar and aromatic solvents.[1][3] A summary of its key properties is provided in the table below.

Q3: In what pH range is this compound most effective?

The technical data sheet for this compound indicates that a 5% solution in water has a pH range of 3.0 to 7.0.[1][6][7] Operating within this pH range is recommended for optimal performance and stability. Extreme pH values (e.g., below 3 or above 10) may alter its hydration layer and reduce its effectiveness.[4]

Q4: Can this compound be used in drug delivery systems?

Yes, research indicates that surfactants like this compound have applications in advanced drug delivery systems, such as in the preparation of stable nanoemulsions and mini-emulsions for targeted delivery.[4] It can influence the bioavailability of active ingredients by potentially increasing cellular permeation and inhibiting efflux transporters like P-glycoprotein.[4]

Troubleshooting Guide: Addressing Particle Aggregation

Particle aggregation is a common issue in suspension formulations. This guide provides a systematic approach to troubleshooting and resolving such problems when using this compound.

Problem: I am observing particle aggregation or settling in my this compound suspension.

This issue can arise from several factors related to the formulation and preparation process. Follow the steps below to identify and address the root cause.

Logical Flow for Troubleshooting Particle Aggregation

Troubleshooting_Flow cluster_actions Corrective Actions start Start: Particle Aggregation Observed check_concentration Step 1: Verify this compound Concentration start->check_concentration check_ph Step 2: Measure and Adjust pH check_concentration->check_ph Correct action_conc Adjust Concentration (Typically 0.5-5% w/w) check_concentration->action_conc Incorrect check_electrolytes Step 3: Evaluate Electrolyte/Salt Concentration check_ph->check_electrolytes Correct action_ph Adjust pH to 3.0-7.0 Range check_ph->action_ph Incorrect check_mixing Step 4: Review Mixing and Homogenization Process check_electrolytes->check_mixing Low/None action_electrolyte Reduce Salt Concentration or Add Co-stabilizer check_electrolytes->action_electrolyte High check_compatibility Step 5: Assess Component Compatibility check_mixing->check_compatibility Adequate action_mixing Optimize Shear Rate and Duration check_mixing->action_mixing Inadequate solution Solution: Stable Suspension check_compatibility->solution Compatible action_compatibility Substitute or Remove Incompatible Components check_compatibility->action_compatibility Incompatible action_conc->check_ph action_ph->check_electrolytes action_electrolyte->check_mixing action_mixing->check_compatibility action_compatibility->solution Suspension_Prep_Workflow cluster_prep Phase Preparation cluster_dispersion Dispersion and Milling cluster_final Final Formulation prep_aq 1. Prepare Aqueous Phase (Water, Antifreeze, Preservative) add_surfactants 2. Add this compound & Co-surfactants prep_aq->add_surfactants add_ai 3. Add Active Ingredient & Antifoam add_surfactants->add_ai mill 4. Bead Mill / Homogenize (Target Particle Size < 10 µm) add_ai->mill add_thickener 5. Add Thickener Solution mill->add_thickener qc 6. Quality Control (Particle Size, Viscosity) add_thickener->qc end_node End: Stable Suspension qc->end_node start Start start->prep_aq Pgp_Inhibition cluster_cell Cell Membrane Pgp P-glycoprotein (Efflux Pump) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux Drug_in Drug (Intracellular) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binding to P-gp Soprophor This compound Soprophor->Pgp Inhibition

References

Technical Support Center: Zeta Potential Optimization for Stable Soprophor® 4D384 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the zeta potential of formulations containing Soprophor® 4D384. Achieving a target zeta potential is critical for ensuring the stability of emulsions and suspensions.

Understanding Zeta Potential in Soprophor® 4D384 Formulations

Soprophor® 4D384 is an anionic surfactant, specifically a tristyrylphenol ethoxylate sulfate, which imparts a negative surface charge to dispersed particles or droplets.[1] This surface charge creates electrostatic repulsion between particles, preventing aggregation and enhancing the long-term stability of the formulation. A sufficiently high negative zeta potential is a key indicator of a stable system. Generally, a zeta potential more negative than -30 mV is desirable for good electrostatic stabilization.

Frequently Asked Questions (FAQs)

Q1: What is Soprophor® 4D384 and how does it stabilize formulations?

Soprophor® 4D384 is an anionic surfactant used as an emulsifying and dispersing agent in a variety of formulations, including nanoemulsions for drug delivery.[1] Its chemical structure, a polyarylphenyl ether sulfate ammonium salt, provides stability through a combination of electrostatic repulsion and steric hindrance.[1] The sulfate group imparts a negative charge, leading to a negative zeta potential and electrostatic stabilization.

Q2: What is the ideal zeta potential for a stable formulation using Soprophor® 4D384?

For nanoemulsions and other dispersed systems, a zeta potential of ±30 mV or greater is generally considered indicative of good physical stability. Since Soprophor® 4D384 is anionic, the target should be a zeta potential of -30 mV or more negative.

Q3: How do I measure the zeta potential of my Soprophor® 4D384 formulation?

Zeta potential is typically measured using a Zetasizer instrument, which employs techniques like Electrophoretic Light Scattering (ELS) or Phase Analysis Light Scattering (PALS). The measurement involves diluting the formulation in an appropriate dispersant and measuring the electrophoretic mobility of the droplets or particles under an applied electric field.

Q4: Can I use Soprophor® 4D384 in combination with other surfactants?

Yes, Soprophor® 4D384 can be used with other non-ionic or anionic surfactants. However, it is crucial to avoid combination with cationic surfactants, as this can lead to charge neutralization, precipitation, and severe formulation instability.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the zeta potential of Soprophor® 4D384 formulations.

Issue Potential Cause(s) Recommended Action(s)
Low (less negative than -30 mV) Zeta Potential Insufficient Soprophor® 4D384 concentration.Increase the concentration of Soprophor® 4D384 in the formulation.
Low pH of the formulation.Adjust the pH of the aqueous phase to be more alkaline (e.g., pH 7-8).
High ionic strength of the formulation medium.Reduce the concentration of salts or use a buffer with a lower ionic strength.
Presence of cationic excipients.Review all formulation components and remove any cationic species.
Inconsistent or Irreproducible Zeta Potential Readings Improper sample preparation (e.g., incorrect dilution, air bubbles).Follow a standardized protocol for sample dilution and ensure no air bubbles are present in the measurement cell.
Contamination of the sample or measurement cell.Thoroughly clean the measurement cell between samples. Filter all buffers and dilution media.
Formulation instability (aggregation is occurring).Measure the particle size along with the zeta potential. An increasing particle size indicates instability. Address the root cause of instability (see "Low Zeta Potential" section).
Particle/Droplet Aggregation and Formulation Instability Zeta potential is close to zero.Optimize the formulation to achieve a zeta potential of at least -30 mV by adjusting Soprophor® 4D384 concentration, pH, or ionic strength.
Incompatible formulation components.Ensure all excipients are compatible with an anionic surfactant. Avoid cationic materials.
High temperature during processing or storage.Evaluate the effect of temperature on your formulation. Consider processing at a lower temperature.

Data Presentation: Influence of Formulation Parameters on Zeta Potential

The following tables provide illustrative data on how key formulation parameters can influence the zeta potential of a model nanoemulsion stabilized with Soprophor® 4D384.

Table 1: Effect of Soprophor® 4D384 Concentration on Zeta Potential

Soprophor® 4D384 Concentration (% w/v)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0.52500.35-22.5
1.01800.25-31.2
1.51500.20-38.7
2.01450.18-45.3

Table 2: Effect of pH on Zeta Potential of a Formulation with 1.0% Soprophor® 4D384

pHMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
4.0350 (aggregated)0.50-15.8
5.02200.30-25.1
6.01850.26-30.5
7.01800.25-35.4
8.01780.24-40.2

Table 3: Effect of Ionic Strength (NaCl) on Zeta Potential of a Formulation with 1.0% Soprophor® 4D384 at pH 7.0

NaCl Concentration (mM)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
11800.25-35.2
101820.26-28.9
502500.38-19.7
100400 (aggregated)0.60-10.3

Experimental Protocols

Protocol 1: Preparation of a Model Nanoemulsion with Soprophor® 4D384

  • Preparation of the Aqueous Phase: Dissolve the desired amount of Soprophor® 4D384 in deionized water or a suitable buffer. Adjust the pH to the target value using dilute HCl or NaOH.

  • Preparation of the Oil Phase: Prepare the oil phase by dissolving the active pharmaceutical ingredient (API) or other lipophilic components in a suitable oil.

  • Pre-emulsification: Add the oil phase to the aqueous phase while stirring at high speed (e.g., 2000 rpm) for 10-15 minutes to form a coarse emulsion.

  • Homogenization: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nano-range.

  • Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion.

Protocol 2: Measurement of Zeta Potential

  • Instrument Preparation: Turn on the Zetasizer and allow it to stabilize according to the manufacturer's instructions.

  • Sample Preparation: Dilute the nanoemulsion to the appropriate concentration using the same aqueous phase (without the surfactant) as used in the formulation. The dilution factor will depend on the instrument and the initial concentration of the nanoemulsion. The final sample should be optically clear.

  • Cell Preparation: Rinse the measurement cell with the dilution medium and then with the diluted sample. Fill the cell with the diluted sample, ensuring there are no air bubbles.

  • Measurement: Place the cell in the instrument and allow it to equilibrate to the set temperature. Perform the zeta potential measurement, typically acquiring 3-5 replicate readings.

  • Data Analysis: Analyze the data to obtain the mean zeta potential and the zeta deviation.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis cluster_optimization Optimization Loop prep_aq Prepare Aqueous Phase (Soprophor 4D384 in buffer) pre_emulsion Pre-emulsification (High-speed stirring) prep_aq->pre_emulsion prep_oil Prepare Oil Phase prep_oil->pre_emulsion homogenization Homogenization (High-pressure or sonication) pre_emulsion->homogenization measurement Measure Zeta Potential, Particle Size, and PDI homogenization->measurement evaluate Evaluate Stability (Zeta Potential > -30 mV?) measurement->evaluate adjust Adjust Formulation (Concentration, pH, Ionic Strength) evaluate->adjust No stable Stable Formulation evaluate->stable Yes adjust->prep_aq

Caption: Experimental workflow for optimizing Soprophor® 4D384 formulations.

troubleshooting_logic cluster_causes Potential Causes cluster_actions Corrective Actions start Low Zeta Potential (> -30 mV) cause1 Insufficient This compound start->cause1 cause2 Low pH start->cause2 cause3 High Ionic Strength start->cause3 cause4 Cationic Excipients start->cause4 action1 Increase Surfactant Concentration cause1->action1 action2 Increase pH cause2->action2 action3 Decrease Salt Concentration cause3->action3 action4 Remove Cationic Components cause4->action4 action1->start Re-measure action2->start Re-measure action3->start Re-measure action4->start Re-measure

Caption: Troubleshooting logic for low zeta potential in Soprophor® 4D384 formulations.

References

Technical Support Center: Soprophor 4D384 Polymer Compatibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Soprophor 4D384 as a surfactant for polymer-based formulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anionic surfactant, chemically identified as an ammonium salt of polyarylphenyl ether sulphate.[1][2] It is known for its excellent emulsifying and dispersing properties.[3][4] While its primary documented applications are in agrochemical and coating formulations to create stable suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME), its surfactant properties make it a candidate for investigation in other areas, including drug delivery systems.[5][6][7]

Q2: What is the ionic nature of this compound and why is it important?

This compound is an anionic surfactant.[5] This means it carries a negative charge, which is crucial for stabilizing emulsions and dispersions through electrostatic repulsion. This charge can influence the surface properties of nanoparticles and their interaction with biological systems.

Q3: In which solvents is this compound soluble?

This compound is soluble in water and most polar and aromatic solvents.[8] This broad solubility makes it versatile for various formulation processes.

Q4: Can this compound be used in the formulation of biodegradable polymer nanoparticles for drug delivery?

While this compound is not as extensively documented in pharmaceutical literature as other surfactants like PVA or poloxamers for polymers such as PLGA, PLA, or PCL, its properties as a powerful emulsifier suggest potential compatibility.[1][9][10] Anionic surfactants are used in nanoparticle formulations to achieve small and stable particles.[1][2] However, extensive formulation optimization and characterization are necessary to determine its suitability for specific drug delivery systems.

Q5: How does this compound compare to other tristyrylphenol ethoxylate-based surfactants?

This compound is a sulfated tristyrylphenol ethoxylate. This chemical family is known for providing excellent steric and electrostatic stabilization due to the bulky tristyrylphenol group and the charged sulfate group.[5] Variations within this family, such as the degree of ethoxylation and the counter-ion, can affect their solubility and performance in different formulations.[5]

Data Presentation: Representative Performance in Polymer Formulations

Due to the limited availability of specific quantitative data for this compound with a wide range of polymers in the public domain, the following table presents representative data based on the expected performance of a potent anionic surfactant in biodegradable polymer nanoparticle formulations. These values should be considered as a starting point for experimental design.

PolymerFormulation MethodSurfactant Concentration (% w/v)Typical Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
PLGA (50:50) Emulsion-Solvent Evaporation0.5 - 2.0150 - 250< 0.2-20 to -40
PLA Nanoprecipitation0.2 - 1.5180 - 300< 0.25-15 to -35
PCL Emulsion-Solvent Evaporation0.5 - 2.5200 - 400< 0.3-25 to -45
Acrylic/Polyurethane Mini-emulsion Polymerization0.5 - 2.050 - 200< 0.15-30 to -50

Experimental Protocols

Protocol 1: Preparation of PLGA Nanoparticles using Emulsion-Solvent Evaporation

This protocol describes a general method for preparing PLGA nanoparticles. The concentration of this compound should be optimized for specific applications.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • Deionized water

  • Drug (if applicable)

Procedure:

  • Organic Phase Preparation: Dissolve PLGA (e.g., 100 mg) and the hydrophobic drug in an organic solvent (e.g., 5 ml of DCM).

  • Aqueous Phase Preparation: Dissolve this compound (e.g., 1% w/v) in deionized water (e.g., 20 ml).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

  • Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant, and resuspend in a suitable medium.

  • Characterization: Analyze the nanoparticles for particle size, PDI, and zeta potential.

Protocol 2: Mini-emulsion Polymerization of Hybrid Acrylic/Polyurethane

This protocol is adapted from a patented process for creating pressure-sensitive adhesives.[5]

Materials:

  • Acrylic monomers (e.g., 2-ethylhexyl acrylate, styrene)

  • Polyurethane precursors

  • This compound

  • Co-surfactants (e.g., Abex 2535, AOT-75)

  • Initiator (e.g., potassium persulfate)

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound (0.5–2 wt%) and co-surfactants in deionized water.[5]

  • Oil Phase Formulation: Mix the acrylic monomers and polyurethane precursors.

  • Pre-emulsion Formation: Mix the aqueous and oil phases under gentle stirring.

  • High-Shear Homogenization: Subject the pre-emulsion to high-shear mixing (e.g., 10,000–20,000 rpm) to form a stable mini-emulsion with droplet sizes in the range of 10–1000 nm.[5]

  • Polymerization: Initiate polymerization by adding an initiator and heating the reactor to the appropriate temperature.

  • Latex Characterization: Analyze the resulting latex for particle size, PDI, and stability.

Troubleshooting Guides

IssuePossible CausesRecommended Actions
Particle Aggregation/Instability - Insufficient this compound concentration. - High ionic strength of the medium compressing the electrical double layer.[3] - Incompatible polymer or solvent.- Increase this compound concentration in increments. - Use deionized water and minimize the use of salts. - Screen different solvents and ensure polymer is fully dissolved.
Large Particle Size or High PDI - Inefficient homogenization or sonication. - High polymer concentration. - Ostwald ripening in nanoemulsions.- Increase homogenization speed/time or sonication power. - Reduce the polymer concentration in the organic phase. - For nanoemulsions, consider adding a hydrophobe to the oil phase to suppress Ostwald ripening.
Low Drug Encapsulation Efficiency - Drug partitioning to the external aqueous phase. - Premature drug precipitation. - Interaction between the anionic surfactant and a cationic drug.- Optimize the oil/water phase ratio. - Ensure the drug is fully soluble in the organic phase. - If using a cationic drug, consider a non-ionic or cationic surfactant, or a different encapsulation method. Anionic polymers may improve loading of cationic drugs.[11]
Foaming during Formulation - this compound, like many surfactants, can cause foaming, especially with high-shear mixing.- Use a controlled rate of mixing. - Consider adding a small amount of a suitable defoamer if it does not interfere with the final product characteristics.

Visualizations

Experimental_Workflow_PLGA_Nanoparticles cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification & Analysis Organic_Phase 1. Organic Phase - PLGA - Drug - Organic Solvent Emulsification 3. Emulsification (Homogenization/Sonication) Organic_Phase->Emulsification Aqueous_Phase 2. Aqueous Phase - this compound - Deionized Water Aqueous_Phase->Emulsification Solvent_Evaporation 4. Solvent Evaporation (Stirring) Emulsification->Solvent_Evaporation Collection 5. Collection (Centrifugation) Solvent_Evaporation->Collection Washing 6. Washing Collection->Washing Characterization 7. Characterization (DLS, Zeta Potential) Washing->Characterization

Caption: Workflow for PLGA nanoparticle preparation.

Troubleshooting_Logic Start Problem Encountered Aggregation Particle Aggregation? Start->Aggregation Increase_Surfactant Increase this compound conc. Aggregation->Increase_Surfactant Yes Large_Size Large Particle Size / High PDI? Aggregation->Large_Size No Check_Ionic_Strength Reduce Ionic Strength Increase_Surfactant->Check_Ionic_Strength Resolved Problem Resolved Check_Ionic_Strength->Resolved Optimize_Energy Increase Homogenization Energy Large_Size->Optimize_Energy Yes Low_EE Low Encapsulation Efficiency? Large_Size->Low_EE No Reduce_Polymer Decrease Polymer Conc. Optimize_Energy->Reduce_Polymer Reduce_Polymer->Resolved Check_Solubility Verify Drug Solubility in Oil Phase Low_EE->Check_Solubility Yes Low_EE->Resolved No Check_Interaction Assess Surfactant-Drug Interaction Check_Solubility->Check_Interaction Check_Interaction->Resolved

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to Soprophor 4D384 and Soprophor 3D33 for Nanoemulsion Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the formulation of stable nanoemulsions for drug delivery and other advanced applications, the selection of an appropriate surfactant is paramount. Among the myriad of options, Soprophor 4D384 and Soprophor 3D33 have emerged as effective anionic surfactants. This guide provides a comprehensive comparison of these two products, delving into their chemical differences, performance characteristics, and the experimental protocols for their evaluation in nanoemulsion systems.

Chemical Structure and Properties: A Tale of Two Anionic Surfactants

This compound and Soprophor 3D33 are both tristyrylphenol ethoxylate-based surfactants, which provides them with a bulky hydrophobic group that is effective at interfaces. However, their key distinction lies in their hydrophilic head group, which dictates their performance under different formulation conditions.

  • This compound is a polyarylphenyl ether sulfate, specifically an ammonium salt.[1][2][3] This sulfate group provides a strong anionic charge, contributing to stabilization through electrostatic repulsion. The presence of the ammonium salt makes it suitable for a broader pH range. It is often highlighted for its ability to provide both electrostatic and steric stabilization, a dual mechanism that can lead to highly robust nanoemulsions.[4]

  • Soprophor 3D33 is a tristyrylphenol ethoxylate phosphate ester in its acid form.[5][6][7] The phosphate ester group also imparts an anionic charge, crucial for electrostatic stabilization. Being in an acid form, it is particularly recommended for formulations at a low pH.[5][8][9] However, its performance and solubility can be influenced by alkaline conditions.[4]

A summary of their key properties is presented in Table 1.

PropertyThis compoundSoprophor 3D33
Chemical Identity Polyarylphenyl ether sulfate, ammonium saltTristyrylphenol ethoxylate phosphate ester (acid form)
Ionic Nature AnionicAnionic
Stabilization Mechanism Electrostatic and StericPrimarily Electrostatic
Recommended pH Range BroadLow pH
Key Feature Dual stabilization mechanismEfficacy in acidic formulations

Performance in Nanoemulsion Stability: A Data-Driven Comparison

While direct, publicly available, head-to-head comparative studies are limited, we can infer performance based on their chemical nature and general data from similar systems. A hypothetical comparison of nanoemulsions formulated with each surfactant is presented in Table 2. This data is illustrative and would need to be confirmed by direct experimental comparison.

ParameterThis compound (Hypothetical)Soprophor 3D33 (Hypothetical)
Initial Particle Size (nm) 120 ± 5140 ± 7
Polydispersity Index (PDI) 0.15 ± 0.020.20 ± 0.03
Zeta Potential (mV) -45 ± 3-35 ± 4
Stability after 30 days (Particle Size in nm) 125 ± 6155 ± 8
Stability after 30 days (PDI) 0.17 ± 0.020.25 ± 0.04

The hypothetical data suggests that this compound may lead to smaller initial particle sizes and a lower polydispersity index, indicative of a more uniform nanoemulsion. The higher absolute zeta potential further suggests greater electrostatic repulsion between droplets, contributing to enhanced stability.

Experimental Protocols for Comparative Evaluation

To rigorously compare the performance of this compound and Soprophor 3D33 in stabilizing nanoemulsions, the following experimental protocols are recommended.

Preparation of Nanoemulsions

A high-energy emulsification method, such as high-pressure homogenization or ultrasonication, is typically employed.

  • Preparation of Oil and Aqueous Phases:

    • The oil phase is prepared by dissolving the active pharmaceutical ingredient (API) in a suitable oil (e.g., medium-chain triglycerides).

    • The aqueous phase is prepared by dissolving the surfactant (either this compound or Soprophor 3D33) in deionized water. The pH of the aqueous phase should be adjusted according to the surfactant being tested (e.g., acidic for Soprophor 3D33).

  • Formation of a Coarse Emulsion:

    • The oil phase is slowly added to the aqueous phase under constant stirring with a high-shear mixer (e.g., at 5000 rpm for 10 minutes) to form a coarse emulsion.

  • High-Pressure Homogenization:

    • The coarse emulsion is then passed through a high-pressure homogenizer for a specified number of cycles (e.g., 5-10 cycles) at a defined pressure (e.g., 15,000 psi). The temperature should be controlled during this process.

Characterization of Nanoemulsions
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • These parameters are measured using Dynamic Light Scattering (DLS) with a Zetasizer. Samples are diluted with deionized water to an appropriate concentration before measurement.

  • Stability Studies:

    • The formulated nanoemulsions are stored at different conditions (e.g., 4°C, 25°C, and 40°C) for a defined period (e.g., 30, 60, and 90 days).

    • At each time point, the particle size, PDI, and zeta potential are re-measured to assess any changes, which would indicate instability (e.g., Ostwald ripening or coalescence).

    • Visual inspection for any signs of phase separation, creaming, or sedimentation is also crucial.

Visualizing the Process and Logic

To better understand the workflow and decision-making process, the following diagrams are provided.

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_characterization Characterization & Stability oil_phase Prepare Oil Phase (API + Oil) coarse_emulsion Form Coarse Emulsion (High-Shear Mixing) oil_phase->coarse_emulsion aq_phase Prepare Aqueous Phase (Surfactant + Water) aq_phase->coarse_emulsion homogenization High-Pressure Homogenization coarse_emulsion->homogenization initial_char Initial Characterization (Size, PDI, Zeta) homogenization->initial_char stability_study Stability Study (Storage at different temps) initial_char->stability_study final_char Final Characterization (Periodic measurements) stability_study->final_char

Caption: Experimental workflow for nanoemulsion preparation and stability testing.

selection_logic cluster_conditions Formulation Conditions cluster_selection Surfactant Selection start Formulation Goal ph pH of Aqueous Phase start->ph stability_req Required Stability Mechanism start->stability_req sop_3d33 Soprophor 3D33 ph->sop_3d33 Low pH sop_4d384 This compound ph->sop_4d384 Broad pH range stability_req->sop_3d33 Primarily Electrostatic stability_req->sop_4d384 Electrostatic + Steric

Caption: Logical selection guide for Soprophor surfactants based on formulation needs.

Conclusion

Both this compound and Soprophor 3D33 are potent anionic surfactants for the formulation of stable nanoemulsions. The choice between them should be guided by the specific requirements of the formulation, particularly the pH of the aqueous phase and the desired stabilization mechanism. This compound offers the advantage of a dual stabilization mechanism and suitability over a broad pH range, potentially leading to more robust nanoemulsions. Soprophor 3D33 is an excellent choice for formulations that require a low pH environment. For optimal selection, it is imperative for researchers to conduct direct comparative studies following the experimental protocols outlined in this guide.

References

Comparing the performance of Soprophor 4D384 and Soprophor BSU

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Soprophor 4D384 and Soprophor BSU in Agrochemical Formulations

This guide provides a detailed comparison of two widely used surfactants in the agrochemical industry, this compound and Soprophor BSU. The information presented herein is intended for researchers, scientists, and formulation chemists in the field of drug development and crop protection.

Introduction to this compound and Soprophor BSU

This compound is an anionic surfactant, specifically an ammonium salt of a polyarylphenyl ether sulfate, known for its role as a versatile emulsifier and dispersing agent.[1][2][3][4] It is particularly effective in stabilizing various formulation types, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME).[1] Its anionic nature contributes to both electrostatic and steric stabilization of dispersed particles.

Soprophor BSU is a nonionic surfactant, identified as an ethoxylated tristyrylphenol.[5][6][7] It is also a multipurpose emulsifier and dispersing agent, highly recommended for use in liquid agrochemical formulations, especially suspension concentrates.[5][8][9][10][11] Its stabilization mechanism is primarily based on providing a steric barrier around suspended particles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Soprophor BSU is presented in the table below, based on available technical datasheets.

PropertyThis compoundSoprophor BSU
Ionic Nature AnionicNonionic
Chemical Identity Polyarylphenyl ether sulphate, ammonium saltEthoxylated tristyrylphenol
Appearance Viscous liquid to pasteViscous liquid
Density (g/cm³) ~1.13~1.08
pH (5% in water) 3.0 - 7.09.0 - 11.0
Solubility Soluble in water and most polar and aromatic solventsSoluble in water and most polar and aromatic solvents
HLB Number Not applicable (anionic)12.6

Data compiled from multiple sources[1][2][3][6][12][13].

Performance Comparison in a Model Suspension Concentrate (SC) Formulation

While direct, publicly available comparative studies are limited, this section presents illustrative data from a typical experimental setup designed to evaluate the performance of these two surfactants in a 50% w/w suspension concentrate of a generic fungicide.

Experimental Protocol

Objective: To compare the dispersing efficiency of this compound and Soprophor BSU in a high-load suspension concentrate.

Materials:

  • Technical grade fungicide (98% purity), micronized

  • This compound

  • Soprophor BSU

  • Antifreeze (Propylene Glycol)

  • Thickener (Xanthan Gum)

  • Biocide

  • Deionized Water

Formulation Preparation:

  • An aqueous solution of the dispersant (this compound or Soprophor BSU), antifreeze, and biocide is prepared.

  • The micronized fungicide is slowly added to the aqueous phase under high shear mixing until a homogenous slurry is formed.

  • The slurry is then passed through a bead mill for wet grinding. Milling is continued until the desired particle size is achieved.

  • The thickener, pre-dispersed in a small amount of water, is added to the milled suspension under gentle agitation.

  • The final formulation is adjusted with deionized water to achieve the target concentration of the active ingredient.

Evaluation Methods:

  • Particle Size Analysis: Measured by laser diffraction (e.g., Malvern Mastersizer) immediately after formulation and after accelerated storage.

  • Viscosity: Measured using a rotational viscometer (e.g., Brookfield viscometer) at different shear rates.

  • Dispersion Stability (Suspensibility): Determined according to CIPAC Method MT 184. A known amount of the SC is diluted in standardized hard water and allowed to stand for a specified time. The amount of active ingredient remaining in the top 90% of the suspension is then quantified.

  • Accelerated Storage Stability: Samples are stored at an elevated temperature (e.g., 54°C) for 14 days to simulate long-term storage. Physical properties are re-evaluated after the storage period.

Illustrative Performance Data
Performance ParameterThis compoundSoprophor BSU
Initial Particle Size (D50, µm) 2.52.8
Particle Size after Storage (D50, µm) 2.73.5
Initial Viscosity (mPa·s at 100 s⁻¹) 350400
Viscosity after Storage (mPa·s at 100 s⁻¹) 380550
Suspensibility (%) 9288
Sedimentation after Storage TraceSlight

Note: The data presented in this table is illustrative and intended to demonstrate a typical comparative evaluation. Actual results may vary depending on the active ingredient, formulation composition, and processing conditions.

Visualization of Experimental Workflow and Stabilization Mechanisms

Experimental Workflow for SC Formulation and Testing

G cluster_prep Formulation Preparation cluster_eval Performance Evaluation A Aqueous Phase Preparation (Dispersant, Antifreeze, Biocide) B Addition of Active Ingredient (High Shear Mixing) A->B C Wet Milling (Bead Mill) B->C D Addition of Thickener C->D E Final Adjustment D->E F Particle Size Analysis E->F G Viscosity Measurement E->G H Suspensibility Test E->H I Accelerated Storage E->I J Post-Storage Analysis I->J J->F J->G J->H

Caption: Workflow for Suspension Concentrate Formulation and Evaluation.

Stabilization Mechanisms

G cluster_anionic This compound (Anionic) cluster_nonionic Soprophor BSU (Nonionic) P1 P2 P1->P2 Electrostatic Repulsion Steric1 Steric Hindrance P3 P4 Steric2 Steric Hindrance

Caption: Stabilization Mechanisms of Anionic vs. Nonionic Surfactants.

Discussion

The selection between this compound and Soprophor BSU depends on the specific requirements of the formulation.

This compound , being an anionic surfactant, offers a dual mode of stabilization: electrostatic repulsion from its sulfate head groups and steric hindrance from its bulky tristyrylphenol structure. This can be particularly advantageous in preventing agglomeration in high-load suspension concentrates, as suggested by the lower particle size growth and better suspensibility in the illustrative data.

Soprophor BSU , as a nonionic surfactant, provides stabilization primarily through steric hindrance. While generally effective, it may be more susceptible to temperature-induced flocculation compared to its anionic counterpart. The illustrative data shows a greater increase in viscosity and particle size after accelerated storage, which could indicate a lower level of robustness under stress conditions for this particular hypothetical formulation.

Conclusion

Both this compound and Soprophor BSU are high-performance surfactants widely used in the agrochemical industry. This compound, with its anionic nature, may offer enhanced stability in certain formulations due to its dual stabilization mechanism. Soprophor BSU remains a versatile and effective nonionic option. The optimal choice will depend on the specific active ingredient, desired formulation properties, and required shelf life. It is recommended to perform formulation screening studies, similar to the protocol outlined in this guide, to determine the most suitable surfactant for a given application.

References

A Comparative Guide to the Efficacy of Soprophor 4D384 and Rhodacal 60/BE as Dispersants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used anionic dispersants, Soprophor 4D384 and Rhodacal 60/BE. The information presented is intended to assist researchers and formulation scientists in selecting the appropriate dispersant for their specific applications, particularly in the context of pharmaceutical and agrochemical formulations. While direct comparative studies are limited in publicly available literature, this guide synthesizes available data on their chemical properties and individual performance characteristics.

Executive Summary

This compound, a tristyrylphenol ethoxylate sulfate, and Rhodacal 60/BE, a linear dodecylbenzene sulfonate, are both effective anionic surfactants used for emulsification and dispersion. This compound is noted for its ability to provide both electrostatic and steric stabilization, making it a versatile choice for various formulation types, including suspension concentrates (SC), emulsion concentrates (EC), and microemulsions (ME). Rhodacal 60/BE is a biodegradable, linear, low HLB anionic emulsifier, often recommended for EC formulations in the agrochemical sector. The selection between these two dispersants will ultimately depend on the specific requirements of the formulation, including the nature of the active ingredient, the desired particle size, and long-term stability needs.

Product Characteristics

A summary of the key chemical and physical properties of this compound and Rhodacal 60/BE is presented in Table 1. These properties are crucial in determining their behavior and efficacy in different formulation environments.

PropertyThis compoundRhodacal 60/BE
Chemical Type Polyarylphenyl ether sulfate, ammonium salt (Tristyrylphenol ethoxylate sulfate)Linear dodecylbenzene sulfonate, calcium salt
Ionic Nature AnionicAnionic
Appearance Viscous liquid to pasteViscous liquid
Solubility Soluble in water and most polar and aromatic solvents.[1][2]Dispersible in water. Soluble in most polar and aromatic solvents.
Primary Function Dispersing agent, Emulsifier[1]Emulsifier, Dispersing agent
Key Features Provides high steric hindrance and double stabilization (electrostatic + steric).Biodegradable, linear, low HLB.
Common Applications Multipurpose for SC formulations, agrochemicals, and coatings.[1]Agrochemical formulations, particularly ECs.

Performance Data

Performance MetricThis compoundRhodacal 60/BE
Nanoemulsion Droplet Size In garlic oil nanoemulsions, a concentration of 10% this compound achieved a droplet size of 23.39 ± 2.5 nm.Data not available.
Membrane Interaction Data not available.A concentration of 120 mg/L reduced fluorescence anisotropy to 0.121, indicating a degree of membrane interaction.
Efflux Transporter Interaction Research indicates it can inhibit efflux transporters like P-glycoprotein, potentially enhancing bioavailability.Shows interaction with efflux transporters like P-glycoprotein, with a higher secretion percentage (3.614%) compared to fipronil alone (2.107%).

Experimental Protocols

To evaluate the efficacy of dispersants like this compound and Rhodacal 60/BE, a series of standardized and well-defined experimental protocols are necessary. Below are detailed methodologies for key experiments relevant to assessing dispersant performance.

Particle Size and Distribution Analysis

Objective: To determine the effectiveness of the dispersant in reducing the particle size of the active ingredient and maintaining a narrow size distribution.

Methodology: Laser Diffraction

  • Sample Preparation:

    • Prepare a stock solution of the active pharmaceutical ingredient (API) in a suitable solvent.

    • Prepare separate dispersions by adding a predetermined concentration of this compound or Rhodacal 60/BE to the API solution.

    • The dispersions are then subjected to a high-shear mixing or ultrasonication process for a specified duration to ensure homogeneity.

  • Instrumentation:

    • A laser diffraction particle size analyzer is used for the measurement.

  • Measurement:

    • The prepared dispersion is added dropwise to the instrument's sample cell, which contains a suitable dispersant medium (e.g., deionized water), until the desired obscuration level is reached.

    • The sample is then measured, and the particle size distribution (e.g., D10, D50, D90) is recorded.

  • Data Analysis:

    • Compare the particle size distributions of the dispersions containing this compound and Rhodacal 60/BE. A smaller D50 value and a narrower distribution indicate better dispersing efficiency.

Dispersion Stability Assessment

Objective: To evaluate the long-term physical stability of the formulation and prevent phenomena like sedimentation or agglomeration.

Methodology: Accelerated Stability Testing

  • Sample Preparation:

    • Prepare formulations with the API and each dispersant at various concentrations.

    • Package the formulations in appropriate containers (e.g., glass vials).

  • Storage Conditions:

    • Store the samples under accelerated stability conditions, for example, at 40°C ± 2°C with 75% ± 5% relative humidity for a period of 3 to 6 months.

  • Analysis:

    • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for:

      • Visual Appearance: Check for any signs of phase separation, caking, or crystal growth.

      • Particle Size Analysis: Measure the particle size distribution as described in the protocol above to monitor any changes over time. An increase in particle size indicates instability.

      • Assay of Active Ingredient: Determine the concentration of the API to ensure no chemical degradation has occurred.

  • Data Analysis:

    • Compare the stability profiles of the formulations containing this compound and Rhodacal 60/BE. The dispersant that better maintains the initial particle size and prevents physical changes is considered more effective for long-term stability.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for evaluating the efficacy of a dispersant.

G cluster_prep Formulation Preparation cluster_eval Efficacy Evaluation cluster_analysis Data Analysis & Comparison API Active Pharmaceutical Ingredient (API) MixA Mix Formulation A API->MixA MixB Mix Formulation B API->MixB DispersantA This compound DispersantA->MixA DispersantB Rhodacal 60/BE DispersantB->MixB Solvent Solvent/Vehicle Solvent->MixA Solvent->MixB ParticleSize Particle Size Analysis (Laser Diffraction) MixA->ParticleSize Stability Stability Testing (Accelerated Conditions) MixA->Stability ZetaPotential Zeta Potential Measurement MixA->ZetaPotential MixB->ParticleSize MixB->Stability MixB->ZetaPotential Compare Compare Efficacy: - Particle Size Reduction - Formulation Stability - Surface Charge ParticleSize->Compare Stability->Compare ZetaPotential->Compare Conclusion Conclusion Compare->Conclusion Select Optimal Dispersant

Caption: Workflow for Comparative Evaluation of Dispersant Efficacy.

Signaling Pathway and Molecular Interactions

The interaction of dispersants with biological systems, particularly in drug delivery applications, can be critical. For instance, some surfactants can influence the activity of efflux pumps like P-glycoprotein (P-gp), which are responsible for transporting substances out of cells. Inhibition of P-gp can lead to increased intracellular drug concentration and enhanced therapeutic efficacy.

G Drug Drug Molecule Pgp P-glycoprotein (Efflux Pump) Drug->Pgp Efflux Intracellular Increased Intracellular Drug Concentration Dispersant Dispersant (e.g., this compound) Dispersant->Pgp Inhibition Efficacy Enhanced Therapeutic Efficacy Intracellular->Efficacy

Caption: Mechanism of P-glycoprotein Inhibition by Dispersants.

Conclusion

Both this compound and Rhodacal 60/BE are effective anionic dispersants with distinct chemical properties that make them suitable for different formulation challenges. This compound offers the advantage of both steric and electrostatic stabilization, which can be beneficial for a wide range of applications. Rhodacal 60/BE is a biodegradable option that is well-suited for emulsifiable concentrate formulations. The choice between these two should be guided by thorough experimental evaluation based on the specific active ingredient, desired formulation characteristics, and stability requirements. The experimental protocols and workflows provided in this guide offer a framework for conducting such evaluations to make an informed decision.

References

Navigating the Landscape of Agrochemical Dispersants: A Comparative Guide to Alternatives for Soprophor 4D384

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists in the agrochemical industry, the selection of an appropriate dispersant is paramount to developing stable and efficacious suspension concentrates (SC), emulsifiable concentrates (EC), and other liquid formulations. Soprophor 4D384, an anionic tristyrylphenol ethoxylate sulfate, has long been a benchmark in this field, valued for its robust performance in preventing particle agglomeration and ensuring formulation stability. However, the evolving regulatory landscape and the continuous drive for innovation necessitate a thorough understanding of viable alternatives. This guide provides a comprehensive comparison of this compound with other commercially available dispersants, supported by experimental data and detailed methodologies to aid in the selection of the optimal surfactant for your formulation needs.

This guide will delve into the chemical nature of this compound and its primary alternatives, with a focus on nonionic polymeric surfactants. We will explore the key performance parameters of these dispersants, including their impact on particle size distribution, viscosity, and long-term stability of agrochemical formulations.

Understanding the Incumbent: this compound

This compound is an anionic surfactant characterized by its bulky tristyrylphenol hydrophobe and a sulfated polyethylene glycol chain.[1] This unique structure provides both electrostatic and steric stabilization to dispersed solid particles in an aqueous medium. The anionic nature imparts a negative charge to the particle surfaces, leading to electrostatic repulsion, while the long ethoxylated chains create a steric barrier that prevents particles from approaching each other.[1]

The Rise of Polymeric Surfactants as Alternatives

A significant class of alternatives to traditional anionic surfactants like this compound is the nonionic polymeric surfactants. These high molecular weight polymers offer several advantages, including excellent steric stabilization, reduced sensitivity to water hardness, and often a more favorable toxicological and environmental profile. A prominent example of a polymeric alternative is Atlox™ 4913, an acrylic copolymer.[2][3]

Performance Comparison: this compound vs. Polymeric Alternatives

The selection of a dispersant is a multi-faceted decision that depends on the specific active ingredient, desired formulation properties, and cost considerations. Below is a comparative summary of the key performance attributes of this compound and a representative nonionic polymeric alternative, Atlox 4913.

Table 1: Physicochemical Properties of this compound and Atlox 4913

PropertyThis compoundAtlox 4913Source(s)
Chemical Type Anionic; Ammonium salt of sulfated tristyrylphenol ethoxylateNonionic; Acrylic copolymer solution[1],[2]
Appearance Viscous liquid to pasteLiquid[4][5],[2]
Ionic Nature AnionicNonionic[1],[2]
HLB Value Not specified (typically high)~12[2]
Solubility Soluble in water and most polar and aromatic solventsSoluble in water[4][5],[2]

Table 2: Performance in a Generic Suspension Concentrate (SC) Formulation

Performance ParameterThis compoundAtlox 4913Source(s)
Particle Size (D50) after milling Typically 2-5 µmTypically 2-5 µm[6]
Viscosity of SC formulation ModerateLow to Moderate[7][8]
Suspensibility (after 30 min) > 90%> 90%[9]
Storage Stability (2 weeks at 54°C) Good, minimal crystal growthExcellent, effective crystal growth inhibition[6]

Note: The data in Table 2 is representative and can vary depending on the active ingredient, co-formulants, and processing conditions.

Experimental Protocols for Performance Evaluation

To ensure a fair and accurate comparison of dispersant performance, standardized testing methodologies are crucial. The following protocols, based on internationally recognized standards such as those from the Collaborative International Pesticides Analytical Council (CIPAC) and ASTM International, are recommended.

Preparation of a Standard Suspension Concentrate (SC) Formulation

A generic SC formulation can be prepared to evaluate and compare the performance of different dispersants.

Ingredients:

  • Active Ingredient (e.g., a water-insoluble fungicide or herbicide): 40-50% w/w

  • Dispersant (e.g., this compound or alternative): 2-5% w/w

  • Wetting Agent (e.g., an alcohol ethoxylate): 1-3% w/w

  • Antifreeze (e.g., Propylene Glycol): 5-10% w/w

  • Thickener (e.g., Xanthan Gum): 0.1-0.3% w/w

  • Antifoaming Agent: 0.1-0.5% w/w

  • Biocide: 0.1-0.2% w/w

  • Water: to 100% w/w

Procedure:

  • Aqueous Phase Preparation: Dissolve the antifreeze, wetting agent, and a portion of the antifoaming agent in water.

  • Mill Base Preparation: Add the active ingredient and the dispersant to the aqueous phase and mix until a homogeneous slurry is formed.

  • Milling: Mill the slurry using a bead mill to achieve the desired particle size distribution (typically a D50 of 2-5 µm).

  • Let-down: Add the thickener (pre-dispersed in a small amount of propylene glycol), the remaining antifoaming agent, and the biocide to the milled concentrate and mix until uniform.

Key Performance Tests
  • Particle Size Analysis: Determine the particle size distribution of the SC formulation immediately after milling and after accelerated storage using laser diffraction.

  • Viscosity Measurement: Measure the viscosity of the formulation using a rotational viscometer at a defined shear rate and temperature.

  • Suspensibility (CIPAC MT 161/184): Dilute the SC formulation in standard hard water in a measuring cylinder. After a specified time (e.g., 30 minutes), determine the amount of active ingredient remaining in the top 9/10ths of the suspension.[9][10]

  • Pourability (CIPAC MT 148): Assess the ability of the SC formulation to be poured from its container, and measure the amount of residue remaining.[10]

  • Wet Sieve Test (CIPAC MT 185): Pass a diluted suspension of the SC formulation through a sieve of a specified mesh size to determine the amount of non-dispersible material.[11]

  • Accelerated Storage Stability (CIPAC MT 46): Store the SC formulation at an elevated temperature (e.g., 54°C) for a defined period (e.g., 14 days) and then re-evaluate the key performance parameters (particle size, viscosity, suspensibility).[10]

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying stabilization mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Formulation Preparation cluster_testing Performance Testing A 1. Aqueous Phase (Water, Antifreeze, Wetting Agent) B 2. Mill Base (Add Active Ingredient & Dispersant) A->B C 3. Milling (Bead Mill) B->C D 4. Let-down (Add Thickener, Antifoam, Biocide) C->D E Particle Size Analysis D->E F Viscosity Measurement D->F G Suspensibility (CIPAC MT 184) D->G H Storage Stability (CIPAC MT 46) D->H

Caption: Experimental workflow for SC formulation and testing.

Stabilization_Mechanism cluster_steric Steric Stabilization (Polymeric Surfactants) cluster_p1_layer cluster_p2_layer cluster_electrostatic Electrostatic & Steric Stabilization (this compound) P1 AI Particle P2 AI Particle L1_1 Polymer Chain P1->L1_1 L1_2 Polymer Chain P1->L1_2 L1_3 Polymer Chain P1->L1_3 L1_4 Polymer Chain P1->L1_4 L2_1 Polymer Chain P2->L2_1 L2_2 Polymer Chain P2->L2_2 L2_3 Polymer Chain P2->L2_3 L2_4 Polymer Chain P2->L2_4 label_steric Repulsion due to polymeric chains overlapping E1 AI Particle E2 AI Particle label_electro Electrostatic Repulsion (Negative Charges) label_steric2 Steric Hindrance (Ethoxylate Chains)

Caption: Stabilization mechanisms of dispersants.

Conclusion

While this compound remains a reliable and effective dispersant for many agrochemical formulations, the landscape of surfactant technology is continually advancing. Nonionic polymeric surfactants, such as Atlox 4913, offer a compelling alternative, often providing superior performance in terms of long-term stability and crystal growth inhibition. The choice of the optimal dispersant will ultimately depend on a thorough evaluation of the specific requirements of the formulation. By employing standardized experimental protocols, formulation scientists can make data-driven decisions to develop robust and efficacious agrochemical products. This guide serves as a starting point for exploring the alternatives to this compound, empowering researchers to innovate and optimize their formulations for the challenges of modern agriculture.

References

Performance Showdown: Soprophor 4D384 vs. Emulsogen EL400 in Emulsion Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in formulating stable and effective products. This guide provides an in-depth, data-driven comparison of two widely used emulsifiers: Soprophor 4D384, an anionic tristyrylphenol ethoxylate, and Emulsogen EL400, a nonionic castor oil ethoxylate. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to facilitate an informed decision-making process for your formulation needs.

Executive Summary

This compound, an anionic surfactant, distinguishes itself by providing both steric and electrostatic stabilization. This dual mechanism contributes to the formation of smaller droplet sizes and enhanced stability, particularly in nanoemulsion systems. In contrast, Emulsogen EL400, a nonionic surfactant, offers excellent emulsification properties and is valued for its compatibility and low irritation profile. However, its lack of an electrostatic stabilization mechanism can result in larger droplet sizes and potentially lower stability under certain stress conditions when used as the sole emulsifier.

At a Glance: Key Performance Indicators

FeatureThis compoundEmulsogen EL400
Chemical Type Anionic - Ammonium salt of polyarylphenyl ether sulphateNonionic - Castor oil ethoxylate (40 moles EO)
Stabilization Mechanism Electrostatic and StericSteric
Ionic Nature AnionicNonionic
Appearance Viscous liquid to pastePaste
Solubility Soluble in water and most polar and aromatic solventsGood solubility in water, alcohols, oils, and fatty acids
Primary Applications Agrochemicals (SC, EC, ME), Coatings, NanoemulsionsAgrochemicals (EC, EW), Cosmetics, Pharmaceuticals

Performance Deep Dive: Quantitative Data

The following tables summarize key performance data for this compound and Emulsogen EL400, derived from various studies. It is important to note that direct head-to-head comparative studies are limited, and performance can vary based on the specific formulation and processing conditions.

Table 1: Nanoemulsion Formulation Performance
ParameterThis compoundEmulsogen EL400 (Castor Oil-based)
Oil Phase Garlic OilCastor Oil
Surfactant Conc. 10%14% (with 5% co-surfactant)
Droplet Size (Z-average) 23.39 ± 2.5 nm[1]93 nm[2]
Zeta Potential Not explicitly stated, but expected to be negative-20 mV[3]
ParameterThis compoundEmulsogen EL400 (Castor Oil-based)
Oil Phase D-Limonene OilCastor Oil (in a diclofenac sodium formulation)
Surfactant Conc. Not specified5% (with co-surfactants)
Droplet Size 10.63 ± 3.4 nm[1]135.0 - 181.1 nm[4]
Zeta Potential Not explicitly stated, but expected to be negative-11.3 mV to -36.7 mV[4]

Analysis: The data indicates that this compound can contribute to the formation of significantly smaller droplets in nanoemulsions compared to castor oil-based systems, which are representative of Emulsogen EL400's base material. This is consistent with the understanding that the electrostatic repulsion provided by the anionic nature of this compound aids in reducing droplet size and preventing coalescence.[1] The negative zeta potential values for the castor oil nanoemulsions indicate a degree of electrostatic stabilization, which may be attributed to the adsorption of ions from the aqueous phase or the presence of other formulation components.[5]

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes a general method for preparing an O/W nanoemulsion using a high-pressure homogenizer, which is applicable for evaluating the performance of both this compound and Emulsogen EL400.

Materials:

  • Oil Phase (e.g., specific active ingredient carrier oil)

  • Aqueous Phase (deionized water)

  • Emulsifier (this compound or Emulsogen EL400)

  • Co-surfactant (optional, e.g., ethanol, propylene glycol)

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of Phases:

    • Aqueous Phase: Dissolve the emulsifier (and co-surfactant, if used) in deionized water. Stir using a magnetic stirrer until a homogenous solution is formed.

    • Oil Phase: Prepare the desired oil phase.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed.

    • Continue stirring for 15-30 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through the high-pressure homogenizer.

    • The number of passes and the operating pressure should be optimized for the specific formulation. A common starting point is 3-5 passes at 10,000-15,000 psi.

    • Ensure the temperature is controlled during homogenization, as excessive heat can affect stability.

  • Characterization:

    • Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 2: Droplet Size and Zeta Potential Measurement

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: Dilute the nanoemulsion sample with deionized water to a suitable concentration to avoid multiple scattering effects. The dilution factor will depend on the initial concentration of the emulsion.

  • Droplet Size Measurement:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Perform the DLS measurement to determine the Z-average droplet diameter and the Polydispersity Index (PDI).

  • Zeta Potential Measurement:

    • Use the same diluted sample for zeta potential measurement.

    • The instrument will apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.

Protocol 3: Emulsion Stability Assessment

Method A: Centrifugation

  • Place a sample of the emulsion in a centrifuge tube.

  • Centrifuge at a specified speed and for a set duration (e.g., 4500 rpm for 30 minutes).[2]

  • Visually inspect the sample for any signs of phase separation, creaming, or sedimentation. A stable emulsion will show no visible changes.

Method B: Particle Size Monitoring over Time

  • Store the emulsion under controlled temperature conditions (e.g., 25°C and 40°C).

  • At regular intervals (e.g., day 0, 7, 14, 30), take a sample of the emulsion and measure the droplet size using the DLS method described in Protocol 2.

  • An increase in droplet size over time is an indicator of instability due to coalescence. Tracking particle size over time is a reliable method for assessing nano-emulsion stability.[6]

Visualizing the Mechanisms and Workflows

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_soprophor This compound (Anionic) cluster_emulsogen Emulsogen EL400 (Nonionic) oil_droplet1 Oil Droplet soprophor_tail1 Tristyrylphenol Ethoxylate Tail (Lipophilic) soprophor_head1 Sulfate Head (-ve charge) stabilization1 Steric Hindrance + Electrostatic Repulsion soprophor_head1->stabilization1 Provides soprophor_tail1->soprophor_head1 oil_droplet2 Oil Droplet emulsogen_tail2 Castor Oil Tail (Lipophilic) emulsogen_head2 Ethoxylate Head (Neutral) stabilization2 Steric Hindrance emulsogen_head2->stabilization2 Provides emulsogen_tail2->emulsogen_head2 G start Start: Prepare Oil and Aqueous Phases pre_emulsion Create Pre-emulsion (Coarse) start->pre_emulsion Mix Phases homogenization High-Pressure Homogenization pre_emulsion->homogenization Process characterization Characterize Nanoemulsion homogenization->characterization Analyze stability Assess Stability characterization->stability Evaluate end End: Stable Nanoemulsion stability->end

References

Dynamic Light Scattering (DLS) Analysis of Soprophor 4D384 Emulsions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Soprophor 4D384, an anionic tristyrylphenol ethoxylate sulfate surfactant, against other common surfactants in the formation and stabilization of emulsions, with a focus on their characterization by Dynamic Light Scattering (DLS). The performance of this compound is evaluated alongside popular non-ionic and anionic surfactants—Tween 80, Pluronic F-127, and Sodium Dodecyl Sulfate (SDS)—supported by experimental data to inform formulation decisions in research and drug development.

Performance Comparison of Surfactants in Emulsion Formulations

The stability and particle size of an emulsion are critical parameters for many applications, including drug delivery systems. DLS is a key analytical technique used to determine the particle size distribution and polydispersity of these formulations. A smaller particle size and a low polydispersity index (PDI) are often indicative of a more stable and uniform emulsion.

The following table summarizes the DLS data for emulsions prepared with this compound and selected alternative surfactants.

SurfactantTypeOil PhaseParticle Size (Z-average, nm)Polydispersity Index (PDI)Reference
This compound AnionicGarlic Oil23.39 ± 2.5Not Reported[1]
This compound AnionicD-Limonene Oil10.63 ± 3.4Not Reported[1]
Tween 80 Non-ionicL. usitatissimum Seed Essential Oil67.3 - 82.6~0.452[2]
Tween 80 & Lecithin Non-ionic/ZwitterionicExtra Virgin Olive Oil220.5 ± 4.80.230 ± 0.007[3]
Pluronic F-127 Non-ionicNot Specified91.4 ± 0.3Not Reported[4]
Sodium Dodecyl Sulfate (SDS) AnionicPolydimethylsiloxane (PDMS)360.18[5][6]

Note: The data presented is compiled from various studies and direct comparison should be made with caution due to differing experimental conditions.

Experimental Workflow and Methodologies

A fundamental understanding of the experimental process is crucial for reproducing and building upon existing research. Below is a generalized workflow for the preparation and DLS analysis of an oil-in-water nanoemulsion.

DLS_Workflow cluster_prep Emulsion Preparation cluster_analysis DLS Analysis A 1. Prepare Aqueous Phase (Water + Surfactant) C 3. Pre-emulsification (e.g., High-Speed Homogenization) A->C B 2. Prepare Oil Phase B->C D 4. Nanoemulsification (e.g., Ultrasonication or Microfluidization) C->D E 5. Sample Dilution D->E Formulated Emulsion F 6. DLS Measurement (Particle Size, PDI, Zeta Potential) E->F G 7. Data Analysis F->G H Particle Size Distribution Polydispersity Index Zeta Potential G->H Results

Figure 1. General experimental workflow for the preparation and DLS analysis of nanoemulsions.
Detailed Experimental Protocols

The following are representative protocols for preparing oil-in-water nanoemulsions using the surfactants discussed. These protocols are intended as a guide and may require optimization for specific oil phases and applications.

1. This compound Emulsion Preparation (High-Energy Method)

  • Materials: this compound, selected oil phase (e.g., D-Limonene), deionized water.

  • Aqueous Phase Preparation: Dissolve this compound in deionized water to the desired concentration (e.g., 5-10% w/w) with gentle stirring.

  • Oil Phase Preparation: The selected oil is used as is.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Nanoemulsification: Subject the pre-emulsion to high-energy ultrasonication or a microfluidizer to reduce the droplet size. The processing time and energy input should be optimized to achieve the desired particle size and PDI.

2. Tween 80 Emulsion Preparation (High-Energy Method)

  • Materials: Tween 80, selected oil phase, deionized water.

  • Aqueous Phase Preparation: Disperse Tween 80 in deionized water.

  • Pre-emulsion Formation: Heat both the oil and aqueous phases separately to 60-70°C. Add the oil phase to the aqueous phase with continuous stirring.

  • Homogenization: Homogenize the mixture using a high-speed homogenizer followed by ultrasonication to obtain a nanoemulsion.

3. Pluronic F-127 Emulsion Preparation (Solvent Evaporation Method)

  • Materials: Pluronic F-127, selected oil phase, a volatile organic solvent (e.g., acetone or ethanol), deionized water.

  • Organic Phase Preparation: Dissolve the oil phase and a portion of the Pluronic F-127 in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the remaining Pluronic F-127 in deionized water.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form the nanoemulsion.

4. Sodium Dodecyl Sulfate (SDS) Emulsion Preparation (High-Pressure Homogenization)

  • Materials: Sodium Dodecyl Sulfate (SDS), selected oil phase (e.g., polydimethylsiloxane), deionized water.

  • Aqueous Phase Preparation: Prepare an aqueous solution of SDS at the desired concentration.

  • Pre-emulsion: Mix the oil and aqueous phases using a high-speed stirrer.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer for several cycles until a stable nanoemulsion with the desired particle size is achieved.

Dynamic Light Scattering (DLS) Measurement Protocol
  • Sample Preparation: Dilute the prepared emulsion with deionized water to a suitable concentration to avoid multiple scattering effects. The optimal dilution factor should be determined empirically for each formulation.

  • Instrument Setup: Allow the DLS instrument to warm up and stabilize. Set the measurement parameters, including temperature, scattering angle, and the viscosity and refractive index of the dispersant (water).

  • Measurement: Transfer the diluted sample to a clean cuvette and place it in the instrument. Perform multiple measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will analyze the scattered light intensity fluctuations to calculate the z-average particle size and the polydispersity index (PDI). For charged systems, zeta potential can also be measured to assess stability. A PDI value below 0.3 is generally considered acceptable for a monodisperse sample.[7]

Concluding Remarks

The choice of surfactant significantly impacts the physicochemical properties of an emulsion. The data suggests that this compound is capable of producing nanoemulsions with very small particle sizes, particularly with certain oil phases like D-Limonene and garlic oil.[1] In comparison, commonly used surfactants like Tween 80 and Pluronic F-127 also yield nanoemulsions, though the resulting particle sizes may be larger depending on the formulation and preparation method.[2][4] SDS, another anionic surfactant, also demonstrates the ability to form small and relatively monodisperse nanoemulsions.[5][6]

For researchers and formulation scientists, the selection of a surfactant should be based on a comprehensive evaluation of its performance with the specific oil phase, the desired particle size and stability, and the intended application. The experimental protocols provided herein offer a starting point for the systematic development and characterization of emulsion-based systems.

References

A Comparative Guide to Characterizing Soprophor 4D384 Stabilized Particles with Zeta Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Soprophor 4D384 as a particle stabilizer, focusing on its characterization using zeta potential. It includes comparative data with other common stabilizers, detailed experimental protocols, and workflow visualizations to assist researchers in making informed decisions for their formulation development.

Introduction to this compound and Particle Stabilization

This compound is an anionic surfactant, chemically identified as a tristyrylphenol ethoxylate sulfate.[1] It is widely recognized for its excellent emulsification and dispersion properties, making it a valuable tool in the formulation of agrochemicals and coatings.[1] In the realm of nanotechnology, stabilizers like this compound are crucial for preventing the aggregation of particles in a suspension, thereby ensuring the stability and efficacy of the formulation.

The stability of a colloidal dispersion is largely governed by the electrostatic and steric interactions between particles. Zeta potential is a key indicator of the electrostatic stability of a suspension. It measures the magnitude of the electrostatic charge on the surface of the particles. A higher magnitude of zeta potential, whether positive or negative (typically > ±30 mV), indicates strong electrostatic repulsion between particles, leading to a more stable suspension. Conversely, a zeta potential close to zero suggests a higher likelihood of particle aggregation.

Comparative Analysis of this compound and Alternative Stabilizers

The choice of stabilizer significantly impacts the surface charge and, consequently, the zeta potential of nanoparticles. This compound, being an anionic surfactant, is expected to impart a negative surface charge to the particles it stabilizes. This is in contrast to non-ionic stabilizers, which primarily provide steric hindrance and may result in a near-neutral zeta potential.

Below is a comparative summary of the expected zeta potential values for nanoparticles stabilized with this compound and two common alternative stabilizers: Polysorbate 80 (a non-ionic surfactant) and Sodium Dodecyl Sulfate (SDS, an anionic surfactant). The data is based on a representative study on titanium dioxide (TiO2) nanoparticles and typical values reported in the literature for similar systems.

Table 1: Comparative Zeta Potential of Stabilized TiO₂ Nanoparticles

StabilizerTypeConcentration (w/v)Zeta Potential (mV)Reference
None (Bare Particles)---24.4 ± 1.0[2]
Tristyrylphenol Ethoxylate Phosphate (TSEO-P)*Anionic1.0%-39.1 ± 1.6[2]
Polysorbate 80 (Tween® 80)Non-ionic1.0%-15.2 ± 2.5Representative Value
Sodium Dodecyl Sulfate (SDS)Anionic1.0%-55.8 ± 3.1Representative Value

*Tristyrylphenol ethoxylate phosphate (TSEO-P) is a chemically similar anionic surfactant to this compound.[2] **Representative values are based on typical findings in the literature for non-ionic and anionic surfactants with inorganic nanoparticles.

Interpretation of Results:

As the data indicates, the anionic tristyrylphenol-based stabilizer significantly increases the negative zeta potential of the TiO₂ nanoparticles compared to the bare particles, suggesting enhanced electrostatic stability.[2] SDS, another strong anionic surfactant, is expected to produce an even more negative zeta potential. In contrast, the non-ionic Polysorbate 80 results in a less negative zeta potential, as its stabilizing effect is primarily due to steric hindrance rather than electrostatic repulsion.

Experimental Protocol: Zeta Potential Measurement

This section details a standard protocol for measuring the zeta potential of this compound-stabilized nanoparticles using Dynamic Light Scattering (DLS) with an electrophoretic light scattering (ELS) mode.

1. Materials and Equipment:

  • Nanoparticle Suspension: The nanoparticle suspension stabilized with this compound.

  • Dispersion Medium: Deionized water or a buffer of known pH and ionic strength.

  • Zeta Sizer Instrument: A Malvern Zetasizer Nano ZS or equivalent, equipped with an ELS unit.

  • Disposable Zeta Cells: Folded capillary cells (e.g., DTS1070).

  • Syringes and Filters: To introduce the sample into the zeta cell.

  • pH Meter: For measuring the pH of the dispersion.

2. Sample Preparation:

  • Prepare a dilute suspension of the this compound-stabilized nanoparticles in the chosen dispersion medium. The concentration should be optimized for the instrument being used, typically in the range of 0.01 to 1.0 mg/mL.

  • Ensure the suspension is well-dispersed by gentle sonication for a few minutes if necessary. Avoid excessive sonication, which could alter the particle size or stabilizer coating.

  • Measure and record the pH of the final suspension, as zeta potential is highly dependent on pH.

3. Measurement Procedure:

  • Rinse the zeta cell with the dispersion medium to remove any contaminants.

  • Carefully inject the nanoparticle suspension into the zeta cell using a syringe, ensuring no air bubbles are trapped.

  • Place the zeta cell into the instrument's cell holder.

  • Set the measurement parameters in the software, including the dispersant properties (viscosity, dielectric constant, and refractive index), temperature, and the number of measurements.

  • Equilibrate the sample to the desired temperature (typically 25°C).

  • Perform the zeta potential measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles, which is then converted to zeta potential using the Henry equation.

  • Repeat the measurement at least three times to ensure reproducibility.

4. Data Analysis:

  • The software will provide the mean zeta potential and the standard deviation.

  • Analyze the zeta potential distribution to assess the homogeneity of the particle surface charge.

  • Report the zeta potential along with the pH and ionic strength of the dispersion medium.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for characterizing stabilized nanoparticles and the relationship between stabilizer type and the resulting stabilization mechanism.

G cluster_0 Preparation cluster_1 Characterization cluster_2 Analysis A Nanoparticle Synthesis B Stabilizer Addition (e.g., this compound) A->B C Dispersion in Medium B->C D pH Measurement C->D E Zeta Potential Measurement (ELS) C->E F Particle Size Analysis (DLS) C->F G Data Interpretation D->G E->G F->G H Stability Assessment G->H

Caption: Experimental workflow for nanoparticle stabilization and characterization.

G cluster_0 Stabilizer Type cluster_1 Stabilization Mechanism cluster_2 Result A Anionic Stabilizer (e.g., this compound, SDS) C Electrostatic Repulsion (High Negative Zeta Potential) A->C B Non-ionic Stabilizer (e.g., Polysorbate 80) D Steric Hindrance (Near-Neutral Zeta Potential) B->D E Stable Dispersion C->E D->E

Caption: Relationship between stabilizer type and stabilization mechanism.

References

A Comparative Analysis of Anionic vs. Non-ionic Surfactants for Suspension Concentrate (SC) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Suspension Concentrate (SC) formulations are a cornerstone of modern agrochemical and pharmaceutical industries, offering a stable and effective delivery system for water-insoluble active ingredients. The choice of surfactants is paramount to the physical and chemical stability of these formulations. This guide provides a comparative study of two major classes of surfactants—anionic and non-ionic—for their suitability in SC formulations, supported by representative experimental data and detailed methodologies.

Introduction to Surfactants in SC Formulations

Surfactants are essential components in SC formulations, performing several critical functions:

  • Wetting: Reducing the surface tension between the solid active ingredient and the aqueous medium, allowing for proper dispersion.

  • Dispersing: Aiding in the breakdown of solid particles into smaller, stable, suspended particles during milling.

  • Stabilization: Preventing the agglomeration and settling of suspended particles over time, ensuring a long shelf life and consistent performance.[1][2]

The stabilizing effect of surfactants is achieved through two primary mechanisms: electrostatic repulsion and steric hindrance.[2] Anionic surfactants typically provide electrostatic stabilization, while non-ionic surfactants offer steric stabilization. A combination of both is often recommended to achieve long-term stability under various conditions.[2]

Anionic Surfactants: Properties and Performance

Anionic surfactants possess a negatively charged head group, which adsorbs onto the surface of the suspended particles, imparting a net negative charge.[3] This leads to electrostatic repulsion between the particles, preventing them from aggregating.[2] Common examples of anionic surfactants used in SC formulations include sodium dodecyl sulfate (SDS), lignosulfonates, and phosphate esters.

Advantages:

  • Provide strong electrostatic stabilization.

  • Effective at preventing flocculation.[3]

  • Generally cost-effective.

Disadvantages:

  • Performance can be sensitive to changes in pH and ionic strength of the medium. An increase in ionic strength can compress the electrical double layer, reducing the repulsive forces and potentially leading to flocculation.[2]

  • May interact with cationic components in the formulation or tank mix.

Non-ionic Surfactants: Properties and Performance

Non-ionic surfactants do not carry an electrical charge.[4] Their stabilizing effect arises from the adsorption of their long, hydrophilic chains onto the particle surface. When two particles approach each other, the interaction of these hydrophilic chains creates a repulsive force, known as steric hindrance, which prevents agglomeration.[2] Examples of non-ionic surfactants include alcohol ethoxylates, alkylphenol ethoxylates (like Triton X-100), and block copolymers.

Advantages:

  • Provide excellent steric stabilization.

  • Less sensitive to pH and electrolyte concentration compared to anionic surfactants.

  • Good compatibility with other types of surfactants and formulation components.[4]

Disadvantages:

  • Steric stabilization can be temperature-sensitive, particularly for ethoxylated surfactants, where an increase in temperature can weaken the repulsive forces.[2]

  • May be less effective at wetting certain hydrophobic active ingredients compared to anionic surfactants.

Comparative Performance Data

The following tables summarize representative data from a hypothetical comparative study of an anionic surfactant (Sodium Dodecyl Sulfate - SDS) and a non-ionic surfactant (Triton X-100) in a 20% w/v active ingredient SC formulation.

Table 1: Particle Size Analysis of SC Formulations

Surfactant TypeSurfactantInitial Mean Particle Size (d50, µm)Mean Particle Size after 14 days at 54°C (d50, µm)
AnionicSodium Dodecyl Sulfate (SDS)2.53.8
Non-ionicTriton X-1002.83.2
Mixture (1:1)SDS + Triton X-1002.42.7

Table 2: Viscosity and Stability of SC Formulations

Surfactant TypeSurfactantInitial Viscosity (cP at 100 s⁻¹)Viscosity after 14 days at 54°C (cP at 100 s⁻¹)Sedimentation Volume (%) after 14 days
AnionicSodium Dodecyl Sulfate (SDS)35045085
Non-ionicTriton X-10038041092
Mixture (1:1)SDS + Triton X-10036038095

Experimental Protocols

Preparation of Suspension Concentrate (SC) Formulation

Objective: To prepare a stable SC formulation of a water-insoluble active ingredient.

Materials:

  • Active Ingredient (e.g., a fungicide or insecticide with a melting point > 60°C)

  • Anionic Surfactant (e.g., Sodium Dodecyl Sulfate)

  • Non-ionic Surfactant (e.g., Triton X-100)

  • Wetting Agent

  • Antifreeze (e.g., Propylene Glycol)

  • Thickener (e.g., Xanthan Gum)

  • Antifoaming Agent

  • Preservative

  • Deionized Water

Procedure:

  • Aqueous Phase Preparation: In a suitable vessel, mix the deionized water, antifreeze, wetting agent, and the chosen surfactant(s) (anionic, non-ionic, or a mixture) until a homogenous solution is formed.

  • Dispersion of Active Ingredient: While stirring the aqueous phase, slowly add the active ingredient powder. Continue stirring until the powder is fully wetted and dispersed.

  • Wet Milling: Transfer the dispersion to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically a d50 of 2-5 µm). Monitor the particle size periodically during milling using a laser diffraction particle size analyzer.

  • Formulation Completion: After milling, transfer the suspension to a mixing vessel. Add the thickener, antifoaming agent, and preservative while stirring. Continue mixing until the formulation is uniform.

  • Quality Control: Measure the initial particle size distribution, viscosity, and pH of the final formulation.

Stability Testing of SC Formulations

Objective: To evaluate the physical stability of the prepared SC formulations under accelerated storage conditions.

Procedure:

  • Sample Storage: Transfer the prepared SC formulations into sealed glass vials. Store one set of samples at room temperature (25°C) and another set in an oven at an elevated temperature (e.g., 54°C) for 14 days.[5] Include a freeze-thaw cycling test where samples are subjected to alternating low and high temperatures.

  • Visual Observation: Periodically inspect the samples for any signs of instability, such as sedimentation, caking, or crystal growth.

  • Particle Size Analysis: After the storage period, allow the samples to return to room temperature. Gently invert the vials to re-disperse any sediment. Measure the particle size distribution using a laser diffraction analyzer and compare it to the initial measurements. An increase in particle size may indicate agglomeration or Ostwald ripening.

  • Viscosity Measurement: Measure the viscosity of the stored samples using a rheometer at a defined shear rate. A significant change in viscosity can indicate instability.

  • Sedimentation Analysis: Measure the volume of any sediment formed at the bottom of the vials. The sedimentation volume is expressed as a percentage of the total volume of the suspension. A lower sedimentation volume indicates better stability.

Logical Flow for Surfactant Selection in SC Formulations

The following diagram illustrates the logical workflow for selecting an appropriate surfactant system for an SC formulation.

Surfactant_Selection_Workflow cluster_0 Formulation Development cluster_1 Performance Evaluation cluster_2 Optimization & Finalization start Define Active Ingredient & Formulation Goals surfactant_screening Screen Anionic & Non-ionic Surfactants start->surfactant_screening preliminary_formulation Prepare Lab-Scale Formulations surfactant_screening->preliminary_formulation performance_testing Conduct Performance Tests preliminary_formulation->performance_testing particle_size Particle Size Analysis performance_testing->particle_size viscosity Viscosity Measurement performance_testing->viscosity stability Accelerated Stability Testing performance_testing->stability data_analysis Analyze Performance Data particle_size->data_analysis viscosity->data_analysis stability->data_analysis optimization Optimize Surfactant System (e.g., Mixture Ratio) data_analysis->optimization final_formulation Finalize Formulation optimization->final_formulation end Final Product final_formulation->end Scale-up & Production

Caption: Workflow for Surfactant Selection in SC Formulations.

Conclusion

The selection of an appropriate surfactant system is critical for the development of stable and effective Suspension Concentrate formulations. Anionic surfactants provide robust electrostatic stabilization but can be sensitive to environmental factors. Non-ionic surfactants offer excellent steric stabilization with greater tolerance to pH and electrolyte variations.

The representative data suggests that while both surfactant types can produce acceptable formulations, a synergistic effect is often observed when they are used in combination. A blend of anionic and non-ionic surfactants can leverage the strengths of both stabilization mechanisms, leading to superior long-term stability, as evidenced by minimal changes in particle size and viscosity, and a higher sedimentation volume.

Ultimately, the optimal surfactant choice will depend on the specific properties of the active ingredient and the desired performance characteristics of the final product. A systematic experimental approach, as outlined in the provided protocols, is essential for identifying the most suitable surfactant system for a given SC formulation.

References

Validating the Efficacy of Soprophor 4D384 in Enhancing Cellular Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Soprophor 4D384 and other commonly used excipients for enhancing the cellular uptake of therapeutic agents. While direct experimental data on the cellular uptake efficacy of this compound in drug delivery is not extensively documented in publicly available research, its chemical nature as a tristyrylphenol ethoxylate-based surfactant suggests a mechanism of action that can enhance cellular permeation.[1] This guide will, therefore, present a detailed comparison with well-characterized alternatives—Tween® 80, Pluronic® F68, and Cremophor® EL—for which there is a wealth of experimental data.

Introduction to this compound and Its Potential Role in Cellular Uptake

This compound is an anionic surfactant, chemically identified as an ammonium salt of a polyarylphenyl ether sulphate.[2] It is primarily utilized as an emulsifier and dispersing agent in various industrial applications.[3] Surfactants of this class are known to influence the toxicokinetics of active ingredients by increasing cellular permeation and potentially inhibiting efflux transporters like P-glycoprotein, which could lead to enhanced bioavailability of drugs.[1] The proposed mechanism involves the interaction of the surfactant with the cell membrane, leading to a transient increase in its permeability.

Comparative Analysis with Alternative Surfactants

The selection of an appropriate excipient to enhance cellular uptake is critical in drug formulation. The following sections compare this compound's hypothesized properties with the experimentally validated performance of Tween 80, Pluronic F68, and Cremophor EL.

Quantitative Data on Cellular Uptake and Cytotoxicity

The following tables summarize key quantitative data from studies on Tween 80, Pluronic F68, and Cremophor EL, providing a benchmark for the potential evaluation of this compound.

Table 1: Comparison of Cellular Uptake Enhancement

Surfactant/ExcipientModel SystemDrug/NanoparticleCellular Uptake EnhancementReference
Tween® 80 Mouse L cellsColchicinePotentiated initial rate and maximal level of uptake.[4]
Caco-2 cellsPhytochemicalsDelivered substantially more carotenoids and tocopherols than THF.[5]
Pluronic® F68 Wheat root epidermal cellsFluorescein-F68Internalized and concentrated in mobile endosomes.[6]
Jurkat, RBC, HEK cells-Caused cell stiffening, suggesting membrane interaction.[7]
Cremophor® EL Human tumor cell linesPaclitaxelReduced rate of uptake but little effect on total accumulation.[8]
A549 cellsAcridine orange in elastic liposomes19.8 ± 1.1% uptake of free dye solution.

Note: Direct comparative data for this compound is not available in the cited literature.

Table 2: Comparative Cytotoxicity Data

Surfactant/ExcipientCell LineConcentrationCell ViabilityReference
Tween® 80 RPMI 2650 cells> 5 mg/mLSignificantly reduced viability.[5]
Pluronic® F68 CHO cells2 g/LSufficient in preventing cell damage from sparging.[9]
Cremophor® EL A549 cells50 µg/mL69 ± 2.2% cell viability.
Tristyrylphenol Ethoxylates (similar to this compound) Male mice2000 mg/kg bw (single oral dose)No clinical signs of toxicity or mortality.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are representative protocols for assessing cellular uptake and cytotoxicity, which could be adapted for evaluating this compound.

Cellular Uptake Assay using Flow Cytometry

This protocol is adapted from studies evaluating nanoparticle and drug uptake.

  • Cell Culture: Plate a suitable cell line (e.g., HeLa, A549, or a relevant cancer cell line) in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Formulation Preparation: Prepare formulations of a fluorescently labeled nanoparticle or drug with this compound and alternative surfactants (e.g., Tween 80, Pluronic F68, Cremophor EL) at various concentrations in cell culture medium. Include a control group with the fluorescent agent alone.

  • Incubation: Replace the cell culture medium with the prepared formulations and incubate for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized particles. Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Measure the mean fluorescence intensity of the cell population to quantify the uptake of the fluorescent agent.

Cytotoxicity Assay (MTT Assay)

This protocol provides a method to assess the impact of the surfactants on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound and the alternative surfactants in fresh cell culture medium for 24 or 48 hours. Include an untreated control group.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for surfactants in enhancing cellular uptake and a hypothetical experimental workflow for evaluating this compound.

G cluster_0 Surfactant-Mediated Cellular Uptake Drug_Formulation Drug/Nanoparticle + Surfactant (e.g., this compound) Cell_Membrane Cell Membrane Drug_Formulation->Cell_Membrane Interaction Increased_Permeability Increased Membrane Permeability Cell_Membrane->Increased_Permeability Efflux_Inhibition Inhibition of Efflux Pumps (e.g., P-gp) Cell_Membrane->Efflux_Inhibition Cellular_Uptake Enhanced Cellular Uptake Increased_Permeability->Cellular_Uptake Efflux_Inhibition->Cellular_Uptake Therapeutic_Effect Increased Intracellular Drug Concentration & Therapeutic Effect Cellular_Uptake->Therapeutic_Effect

Caption: Proposed mechanism of surfactant-enhanced cellular uptake.

G cluster_workflow Experimental Workflow for this compound Evaluation A Prepare Formulations: - Drug + this compound - Drug + Alternatives - Drug alone (Control) B Characterize Formulations: Particle Size, Zeta Potential, etc. A->B D Perform Cellular Uptake Assay (e.g., Flow Cytometry) A->D E Perform Cytotoxicity Assay (e.g., MTT) A->E C Cell Culture: Select and seed appropriate cell line C->D C->E F Data Analysis: - Quantify Uptake Enhancement - Determine IC50 / CC50 values D->F E->F G Comparative Evaluation: Compare efficacy and safety of This compound to alternatives F->G

Caption: Workflow for evaluating this compound's efficacy.

Conclusion

While direct evidence for the efficacy of this compound in enhancing cellular uptake for drug delivery applications is limited in peer-reviewed literature, its chemical properties as a tristyrylphenol ethoxylate surfactant suggest a strong potential for such applications. By interacting with the cell membrane, it is hypothesized to increase permeability and may inhibit efflux pumps, leading to higher intracellular drug concentrations.

For researchers and drug development professionals considering this compound, it is recommended to conduct in-house validation studies following protocols similar to those outlined in this guide. The extensive data available for established alternatives like Tween 80, Pluronic F68, and Cremophor EL provide a valuable benchmark for these evaluations. A thorough comparative analysis of both efficacy and cytotoxicity will be essential to determine the suitability of this compound as a novel excipient in drug delivery systems.

References

A Comparative Guide to Analytical Techniques for Soprophor 4D384 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for characterizing formulations containing Soprophor 4D384, a versatile anionic surfactant. It also benchmarks the performance of this compound against common alternatives, supported by experimental data, to aid in the selection of appropriate formulation strategies and quality control measures.

Performance Comparison of this compound and Alternatives

This compound is a tristyrylphenol ethoxylate-based surfactant widely used for its excellent emulsification and dispersion properties in agrochemical and other industrial formulations.[1] Its performance is often compared with other non-ionic and anionic surfactants. The following table summarizes key performance indicators for this compound and its common alternatives: Soprophor 3D33, Soprophor BSU, Rhodacal® 60/BE, and Emulsogen® EL400.

SurfactantChemical ClassKey FeatureParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Stability
This compound Ethoxylated tristyrylphenol sulfate, ammonium saltHigh steric and electrostatic stabilization10 - 300[1]Typically negative, contributing to stabilityHigh (drug-dependent)Excellent in nanoemulsions and suspension concentrates[1]
Soprophor 3D33 Ethoxylated tristyrylphenol phosphate, acid formAcidic phosphate group for specific interactionsComparable to 4D384, formulation dependentNegativeHigh (drug-dependent)Good, used in various liquid agrochemical formulations[2]
Soprophor BSU Non-ionic tristyrylphenol ethoxylateMultipurpose non-ionic dispersantFormulation dependentNear-neutralGood (drug-dependent)Recommended for suspension concentrates[3]
Rhodacal® 60/BE Dodecylbenzene sulfonateBiodegradable, linear anionic emulsifierCan lead to larger droplets compared to Soprophors[1]AnionicFormulation dependentWeaker membrane interaction compared to Soprophors[1]
Emulsogen® EL 400 Castor oil ethoxylateNon-ionic, good emulsification for various solventsCan lead to larger droplets due to lack of electrostatic repulsion[1]Near-neutralGood (drug-dependent)Lower stability under stress compared to this compound[1]

Key Analytical Techniques and Experimental Protocols

Accurate characterization of this compound formulations is crucial for ensuring product quality and efficacy. The following are detailed protocols for key analytical techniques.

Particle Size and Polydispersity Index (PDI) Analysis

Technique: Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. These fluctuations are correlated to the particle size.[4][5]

Experimental Protocol:

  • Sample Preparation: Dilute the this compound formulation with an appropriate solvent (e.g., deionized water) to a suitable concentration to avoid multiple scattering effects. The diluting agent should be filtered to remove any particulate matter.

  • Instrument Setup: Use a DLS instrument equipped with a laser source and a detector at a specific angle (e.g., 90° or 173° for backscatter). Equilibrate the sample to a controlled temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a clean cuvette and insert it into the instrument. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (particle size) and the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.3 is generally considered to indicate a monodisperse system.[1]

Zeta Potential Measurement

Technique: Electrophoretic Light Scattering (ELS)

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[6] ELS measures the velocity of charged particles in an applied electric field. This velocity is then used to calculate the zeta potential.[6]

Experimental Protocol:

  • Sample Preparation: Dilute the formulation in an appropriate medium, typically deionized water or a buffer of known ionic strength.

  • Instrument Setup: Use a zeta potential analyzer, which is often integrated with a DLS system.

  • Measurement: Inject the diluted sample into the measurement cell, ensuring no air bubbles are present. An electric field is applied, and the electrophoretic mobility of the particles is measured.

  • Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. Formulations with zeta potentials greater than +30 mV or less than -30 mV are generally considered stable.[7]

Encapsulation Efficiency (EE) Determination

Technique: High-Performance Liquid Chromatography (HPLC)

Principle: EE is the percentage of the active ingredient that is successfully entrapped within the formulation's particles.[8] To determine EE, the unencapsulated (free) drug must be separated from the encapsulated drug, followed by quantification of the drug in one or both fractions.[9]

Experimental Protocol:

  • Separation of Free Drug:

    • Ultracentrifugation: Centrifuge the formulation at high speed (e.g., 100,000 x g for 1 hour) to pellet the nanoparticles. The supernatant will contain the free drug.[9]

    • Size Exclusion Chromatography (SEC): Pass the formulation through an SEC column (e.g., Sephadex G-50) to separate the larger nanoparticles from the smaller, free drug molecules.[9][10]

    • Dialysis: Place the formulation in a dialysis bag with a specific molecular weight cut-off and dialyze against a suitable solvent to remove the free drug.[9]

  • Quantification of Drug:

    • Sample Preparation: Lyse the nanoparticles (if necessary) using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.[9]

    • HPLC Analysis: Develop and validate an HPLC method for the specific drug. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis).

    • Calibration Curve: Prepare a series of standard solutions of the drug of known concentrations and generate a calibration curve.

    • Analysis: Inject the prepared samples (total drug and/or free drug) into the HPLC system and determine the drug concentration from the calibration curve.

  • Calculation: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Stability Testing

Technique: Accelerated Stability Studies

Principle: Formulations are subjected to elevated temperatures to accelerate chemical degradation and physical changes, allowing for a faster prediction of the shelf-life compared to real-time studies.[][12]

Experimental Protocol:

  • Sample Storage: Store the this compound formulation in its final packaging at elevated temperatures. A common condition for agrochemical formulations is 54°C for 14 days.[12][13] Other conditions such as 40°C for 8 weeks may also be used.[12]

  • Time Points: Analyze the samples at time zero and at the end of the storage period. Intermediate time points can also be included.[12]

  • Analytical Tests: At each time point, evaluate the following parameters:

    • Appearance: Visual inspection for phase separation, sedimentation, or crystallization.

    • Active Ingredient Content: Quantify the active ingredient using a validated method like HPLC to assess chemical degradation.

    • Particle Size and PDI: Measure using DLS to check for aggregation or particle growth.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity to detect changes in the formulation's physical structure.

Visualizing Analytical Workflows

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for characterizing this compound formulations and a decision-making process for selecting the appropriate analytical techniques.

G cluster_0 Formulation Preparation cluster_1 Physicochemical Characterization cluster_2 Performance Evaluation cluster_3 Data Analysis & Reporting prep Prepare this compound Formulation dls Particle Size & PDI (DLS) prep->dls Initial Characterization zeta Zeta Potential (ELS) prep->zeta Initial Characterization viscosity Viscosity Measurement prep->viscosity Initial Characterization ee Encapsulation Efficiency (HPLC) dls->ee zeta->ee viscosity->ee stability Accelerated Stability Testing ee->stability analysis Data Analysis and Comparison stability->analysis report Final Report analysis->report G node_result node_result start What is the primary characteristic to be measured? size Particle Size Distribution? start->size Size charge Surface Charge/ Stability? start->charge Stability content Active Ingredient Content? start->content Content shelf_life Shelf-life? start->shelf_life Longevity dls Use Dynamic Light Scattering (DLS) size->dls els Use Electrophoretic Light Scattering (ELS) charge->els hplc Use High-Performance Liquid Chromatography (HPLC) content->hplc acc_stability Perform Accelerated Stability Studies shelf_life->acc_stability

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Soprophor 4D384

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of Soprophor 4D384, a viscous, water-soluble liquid primarily used as an emulsifier and dispersing agent in agrochemical formulations.[1][2][3] The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling and waste management.

Understanding the Chemical

This compound is identified as an ammonium salt of a polyarylphenyl ether sulphate, a type of anionic tristyrylphenol sulfate surfactant.[1][2] While it is soluble in water and most polar and aromatic solvents, its surfactant properties and potential aquatic toxicity necessitate careful handling and disposal.[1][4]

Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent direct contact and exposure.

PPE ItemSpecification
Eye ProtectionSafety goggles or glasses
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Body ProtectionLaboratory coat or overalls
RespiratoryGenerally not required with adequate ventilation

Disposal Procedures

The primary guideline for the disposal of this compound is to avoid release into the environment.[4] Disposal must be conducted in accordance with all applicable local, state, and federal regulations.

Step 1: Waste Collection

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Step 2: Accidental Spill Protocol In the event of a spill, the following steps should be taken immediately:

  • Ventilate the Area: Ensure adequate ventilation to disperse any potential fumes.

  • Contain the Spill: Use absorbent materials, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Absorbed Material: Carefully collect the absorbed material and place it in a sealed container for disposal.

  • Clean the Area: Clean the spill area thoroughly with a suitable detergent and water.

  • Dispose of Contaminated Materials: All materials used for cleanup should be treated as hazardous waste and disposed of accordingly.

Step 3: Final Disposal

  • The collected waste must be disposed of through a licensed hazardous waste disposal company.

  • Consult your institution's EHS office for specific guidance and to arrange for pickup and disposal.

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the neutralization of this compound prior to disposal. The recommended procedure is to treat it as chemical waste and dispose of it via a certified hazardous waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Soprophor_Disposal_Workflow start Start: this compound Waste Generated is_contaminated Is the waste purely This compound or contaminated? start->is_contaminated pure_waste Collect in a dedicated, labeled, sealed container. is_contaminated->pure_waste Pure contaminated_waste Collect contaminated materials (e.g., absorbents, PPE) in a dedicated, labeled, sealed container. is_contaminated->contaminated_waste Contaminated consult_ehs Consult Institutional Environmental Health & Safety (EHS) pure_waste->consult_ehs contaminated_waste->consult_ehs licensed_disposal Arrange for disposal through a licensed hazardous waste contractor. consult_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Soprophor 4D384

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of Soprophor 4D384. This compound is an anionic surfactant, specifically an ammonium salt of polyarylphenyl ether sulfate, which is utilized as a versatile emulsifier and dispersing agent in various formulations.[1][2][3][4] It is described as a viscous liquid to a pasty substance.[3][5]

Prior to commencing any work with this substance, it is imperative to obtain and thoroughly review the official Safety Data Sheet (SDS) from the manufacturer or supplier, such as Syensqo (formerly Solvay) or a distributor like Azelis.[2][6] The information presented here is based on available data for similar chemical types and should be considered as supplementary guidance.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general guidelines for surfactants and potential hazards.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes, as surfactants can cause eye irritation.
Hand Protection Chemical-resistant gloves are essential to prevent skin contact. Surfactants can be skin irritants, and prolonged exposure may lead to dryness. Nitrile or butyl gloves are generally recommended for handling surfactants. It is crucial to check the glove manufacturer's chemical resistance data for the specific glove type and thickness.
Body Protection A laboratory coat or chemical-resistant apron should be worn to protect clothing and skin from accidental contact.
Respiratory Protection Respiratory protection is typically not required when handling this compound in a well-ventilated area, given its form as a viscous liquid or paste. However, if aerosols or mists are generated, a NIOSH-approved respirator appropriate for the exposure level should be used. The specific type of respirator should be determined based on a risk assessment and the exposure limits outlined in the official SDS.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety when working with this compound.

  • Preparation :

    • Ensure the work area is well-ventilated.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Verify that all required PPE is available and in good condition.

    • Review the official Safety Data Sheet (SDS) for any specific handling instructions.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Dispense the required amount of this compound carefully to avoid splashing or creating mists.

    • Keep containers closed when not in use.

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the substance.

    • Decontaminate work surfaces.

    • Remove and properly store or dispose of PPE.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations.

  • Waste this compound : Unused or waste material should be collected in a designated, labeled container. It is generally advised not to dispose of surfactants directly into soil or freshwater.[7] Depending on regulations, it may be possible to dispose of it "down the drain" if the municipal wastewater treatment system can adequately process it.[7] However, for industrial quantities or in the absence of specific guidance, it should be treated as chemical waste. Some non-ionic surfactants can be removed from wastewater through methods like activated carbon adsorption or coagulation.[8][9]

  • Contaminated Materials : Any materials, such as paper towels or gloves, that come into contact with this compound should be disposed of as chemical waste in sealed containers.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. The cleaned containers can then be disposed of or recycled according to local guidelines.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Dispense Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 Experiment Complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.